alpha-Phellandrene
描述
Structure
3D Structure
属性
IUPAC Name |
2-methyl-5-propan-2-ylcyclohexa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLDWXZKYODSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047593 | |
| Record name | alpha-Phellandrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley], Liquid, Colourless to slightly yellow, mobile liquid; peppery, woody, herbaceous aroma | |
| Record name | alpha-Phellandrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Phellandrene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ETHER /D- & L-FORMS/, 5000 mg/L @ 25 °C (exp), Insoluble in water; soluble in oils, Soluble (in ethanol) | |
| Record name | ALPHA-PHELLANDRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | alpha-Phellandrene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.855 | |
| Record name | alpha-Phellandrene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.4 [mmHg] | |
| Record name | alpha-Phellandrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3590 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS OIL | |
CAS No. |
99-83-2 | |
| Record name | alpha-Phellandrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phellandrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Phellandrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-mentha-1,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PHELLANDRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49JV13XE39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALPHA-PHELLANDRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1130 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
249.00 °C. @ 760.00 mm Hg | |
| Record name | alpha-Phellandrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
alpha-Phellandrene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phellandrene is a naturally occurring cyclic monoterpene found in the essential oils of various plants, including many Eucalyptus species, turmeric, and citrus oils. It exists as two enantiomers, (+)-α-phellandrene and (-)-α-phellandrene, which contribute to the characteristic aroma of these botanicals.[1] Beyond its sensory properties, α-phellandrene has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, properties, experimental protocols, and known biological signaling pathways of α-phellandrene, intended to serve as a valuable resource for researchers and professionals in drug development.
Chemical Structure and Properties
α-Phellandrene is a cyclic diene with the molecular formula C₁₀H₁₆.[1] Its IUPAC name is 2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene. The structure features a six-membered ring with two conjugated double bonds and two chiral centers, giving rise to its stereoisomers.
Physicochemical Properties
A summary of the key physicochemical properties of α-phellandrene is presented in the table below. Data has been compiled from various reputable sources.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Peppery, minty, citrusy | |
| Boiling Point | 175-176 °C at 760 mmHg | |
| Melting Point | < -25 °C | |
| Density | 0.84-0.85 g/cm³ at 20°C | |
| Refractive Index | 1.471-1.477 at 20°C | |
| Flash Point | Approximately 47-49 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | |
| logP (o/w) | ~3.4 |
Spectroscopic Data
The structural elucidation of α-phellandrene is typically confirmed through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to olefinic protons, allylic protons, and the isopropyl and methyl groups. |
| ¹³C NMR | Resonances for sp² and sp³ hybridized carbons, including the four olefinic carbons. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 136, with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H stretching and bending vibrations, and C=C stretching of the diene system. |
Experimental Protocols
This section details generalized methodologies for the isolation, purification, and analysis of α-phellandrene, as well as a synthetic application. These protocols are intended as a guide and may require optimization based on the specific starting material and laboratory conditions.
Isolation of α-Phellandrene from Eucalyptus Leaves by Steam Distillation
This protocol describes the extraction of the essential oil from Eucalyptus leaves, a common source of α-phellandrene.
Materials and Equipment:
-
Fresh or dried Eucalyptus leaves
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)
-
Heating mantle
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Preparation of Plant Material: Freshly harvested Eucalyptus leaves are washed to remove debris and coarsely chopped to increase the surface area for efficient oil extraction.[2]
-
Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with deionized water to about two-thirds of its volume. The chopped leaves are placed in the biomass flask.
-
Distillation: The water in the boiling flask is heated to generate steam, which is then passed through the plant material in the biomass flask. The steam volatilizes the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The distillate, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel.[3][4]
-
Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. The two layers are allowed to separate completely, and the aqueous layer is drained off.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then decanted into a dark glass vial and stored in a cool, dark place.
Purification of α-Phellandrene by Fractional Distillation
To isolate α-phellandrene from the extracted essential oil, fractional distillation under reduced pressure is employed to separate components based on their boiling points.
Materials and Equipment:
-
Crude Eucalyptus essential oil
-
Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)
-
Vacuum pump and manometer
-
Heating mantle with a magnetic stirrer
-
Boiling chips
Procedure:
-
Apparatus Setup: The fractional distillation apparatus is assembled for vacuum distillation. Boiling chips are added to the round-bottom flask containing the crude essential oil.
-
Distillation: The system is evacuated to the desired pressure. The oil is heated gently with continuous stirring.
-
Fraction Collection: Fractions are collected based on their boiling points at the reduced pressure. The fraction corresponding to the boiling point of α-phellandrene is collected separately. The process is monitored by analyzing small samples of the distillate by GC-MS.
-
Storage: The purified α-phellandrene fraction is stored in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon) at low temperature to prevent oxidation.
Analysis of α-Phellandrene by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of α-phellandrene in essential oil samples.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).[5]
-
Injector and Detector Temperature: Typically set at 250°C.
-
MS Parameters: Ionization is usually by electron impact (EI) at 70 eV, with a mass scan range of m/z 40-400.
Procedure:
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., methanol (B129727) or hexane) to an appropriate concentration (e.g., 1%).[6]
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.
-
Data Acquisition: The chromatogram and mass spectra are recorded.
-
Compound Identification: α-Phellandrene is identified by comparing its retention time and mass spectrum with those of a pure standard and by comparing its mass spectrum with spectral libraries (e.g., NIST).
Synthetic Protocol: Diels-Alder Reaction of α-Phellandrene
This protocol outlines a classic synthetic application of α-phellandrene as a diene in a Diels-Alder reaction.
Materials and Equipment:
-
α-Phellandrene
-
Maleic anhydride (B1165640)
-
Ethyl acetate (B1210297) (or another suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, equimolar amounts of α-phellandrene and maleic anhydride are dissolved in ethyl acetate.
-
Reaction: A reflux condenser is attached, and the mixture is heated to reflux for a specified period (e.g., 1-2 hours).
-
Workup: The reaction mixture is cooled to room temperature and then placed in an ice bath to induce crystallization of the product.
-
Isolation and Purification: The crystalline product is collected by vacuum filtration using a Büchner funnel. The product can be further purified by recrystallization from a suitable solvent.
Biological Activities and Signaling Pathways
α-Phellandrene exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
α-Phellandrene has been shown to possess significant anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory mediators and pathways. A primary mechanism is the inhibition of neutrophil migration to sites of inflammation.[2] It also stabilizes mast cells, preventing their degranulation and the release of pro-inflammatory mediators.[2] Furthermore, α-phellandrene has been observed to reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] The downregulation of these cytokines may be mediated, in part, through the inhibition of the NF-κB signaling pathway.
References
- 1. maaknaturals.com [maaknaturals.com]
- 2. scribd.com [scribd.com]
- 3. How to Make Eucalyptus Oil [pureoilsindia.com]
- 4. How To Distill Your Own Eucalyptus Essential Oils [tycoremachine.com]
- 5. scitepress.org [scitepress.org]
- 6. researchgate.net [researchgate.net]
- 7. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activities of α-Phellandrene: A Technical Guide for Researchers
Abstract: α-Phellandrene (α-PA), a cyclic monoterpene found in the essential oils of various plants like Eucalyptus and Anethum graveolens, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This document provides an in-depth technical overview of the in vitro biological activities of α-phellandrene, focusing on its anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows. The information compiled herein highlights α-phellandrene's potential as a lead compound for the development of novel therapeutic agents.[3][4]
Anti-inflammatory Activity
α-Phellandrene demonstrates significant anti-inflammatory properties in vitro by modulating key inflammatory mediators and pathways. Studies have shown its ability to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), suppress pro-inflammatory cytokines, and interfere with leukocyte activity.[5][6]
Inhibition of Inflammatory Mediators
In macrophage cell models, α-phellandrene effectively reduces the production of crucial inflammatory molecules. At a concentration of 100 μM, it significantly inhibits NO production and superoxide (B77818) anion (O₂•⁻) generation.[5][7] Furthermore, it dose-dependently suppresses the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][8]
Modulation of Inflammatory Pathways
The anti-inflammatory effects of α-phellandrene are linked to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][7] By inhibiting NF-κB, α-phellandrene downregulates the expression of various inflammatory genes. Its mechanism also involves modulating neutrophil migration and stabilizing mast cells, thereby preventing the release of inflammatory mediators.[6]
Data Summary: In Vitro Anti-inflammatory Activity
| Activity | Cell Line | Concentration | Result | Reference |
| NO Production Inhibition | Macrophages | 100 µM | 63.8% inhibition | [5][7] |
| Superoxide Anion (O₂•⁻) Reduction | Macrophages | 100 µM | 70.6 ± 4.3% reduction | [5][7] |
| NF-κB Suppression | - | 50 µM | 14.8% suppression of TNF-α induced NF-κB | [9] |
| TNF-α & IL-6 Inhibition | - | Dose-dependent | Significant suppression | [5][8] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol outlines the determination of NO production by measuring nitrite (B80452) accumulation in culture supernatants using the Griess reagent.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of α-phellandrene for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Measurement: Incubate the mixture at room temperature for 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Visualization: α-Phellandrene's Anti-inflammatory Action
Caption: Inhibition of the NF-κB signaling pathway by α-Phellandrene.
Antioxidant Activity
α-Phellandrene exhibits notable antioxidant properties through various mechanisms, including direct radical scavenging and enhancement of cellular antioxidant defense systems.
Radical Scavenging and Reducing Power
α-Phellandrene has been evaluated for its ability to scavenge synthetic radicals and reduce oxidized metal ions. It demonstrates capacity to scavenge the ABTS cation radical and nitric oxide radicals, as well as to reduce Fe³⁺ to Fe²⁺ in the Ferric Reducing Antioxidant Power (FRAP) assay.[9]
Cellular Antioxidant Effects
In a cellular model of insulin (B600854) resistance induced by high glucose, α-phellandrene treatment was shown to significantly improve the activities of key endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[10] This suggests that α-phellandrene can bolster the cell's intrinsic defenses against oxidative stress.
Data Summary: In Vitro Antioxidant Activity
| Assay | Result (IR50/IC50) | Reference |
| ABTS Cation Radical Scavenging | 367.7 ± 1.6 µg/mL | [9] |
| NO Radical Scavenging | 216.9 ± 5.7 µg/mL | [9] |
| Ferric Reducing Antioxidant Power (FRAP) | 1619.6 ± 8.7 µg/mL | [9] |
IR50: The concentration required to inhibit 50% of the radical.
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol describes a common method for determining the total antioxidant capacity of a substance.[11]
-
Radical Generation: Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Preparation: Dilute the ABTS•⁺ solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of the α-phellandrene sample (at various concentrations) to 1 mL of the diluted ABTS•⁺ solution.
-
Incubation: Incubate the mixture for 6 minutes at room temperature.
-
Data Acquisition: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve.
Visualization: General Antioxidant Assay Workflow
Caption: Standard workflow for in vitro radical scavenging assays.
Anticancer Activity
α-Phellandrene has demonstrated potent anticancer properties against a range of cancer cell lines through multiple mechanisms, including the induction of cytotoxicity, apoptosis, necrosis, and autophagy.[12]
Cytotoxicity Across Cancer Cell Lines
α-Phellandrene exhibits cytotoxic effects on various cancer types. It reduces the viability of human liver cancer (J5) cells, with treatments of 30 µM and 50 µM resulting in 61% and 51% viability after 24 hours, respectively.[12] It is also cytotoxic to melanoma B-16/F-10 and Sarcoma 180 cells.[13] In combination with 5-fluorouracil, it synergistically reduces the viability of human colon cancer HT-29 cells.[14]
Mechanisms of Anticancer Action
-
Apoptosis: In leukemia cells, α-phellandrene induces apoptosis by activating the p53 signaling pathway and the mitochondria-dependent (intrinsic) pathway.[14] In HT-29 colon cancer cells, it enhances 5-FU-induced apoptosis by upregulating key molecules in both the intrinsic (cytochrome c, caspase-9, caspase-3) and extrinsic (caspase-8, Bid) pathways.[14]
-
Necrosis: In human liver tumor J5 cells, α-phellandrene at 30 µM was found to induce necrosis, a process possibly linked to a significant depletion of cellular ATP.[15] This was accompanied by increased LDH leakage and nitric oxide production.[15]
-
Autophagy: α-Phellandrene can trigger autophagy in human liver cancer cells by modulating the AKT/mTOR signaling pathway.[14]
Data Summary: In Vitro Anticancer Activity
| Cell Line | Activity | Concentration | Result | Reference |
| Human Liver Cancer (J5) | Cytotoxicity | 30 µM | 61% cell viability after 24h | [12] |
| Human Liver Cancer (J5) | Cytotoxicity | 50 µM | 51% cell viability after 24h | [12] |
| Melanoma (B-16/F-10) | Cytotoxicity (IC₅₀) | - | 436.0 µg/mL | [13] |
| Sarcoma 180 (S-180) | Cytotoxicity (IC₅₀) | - | 217.9 µg/mL | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of α-phellandrene concentrations for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals formed by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Visualization: α-Phellandrene-Induced Apoptosis Pathway
Caption: Mitochondria-dependent apoptosis pathway induced by α-Phellandrene.
Antimicrobial Activity
α-Phellandrene possesses broad-spectrum antimicrobial activity, having been shown to be effective against various Gram-positive and Gram-negative bacteria as well as fungi.[12]
Antibacterial and Antifungal Spectrum
In vitro studies have confirmed α-phellandrene's inhibitory action against a range of microbes. Susceptible bacteria include Bacillus subtilis, Escherichia coli, Salmonella choleraesuis, Micrococcus luteus, and Staphylococcus aureus.[12] Its antifungal properties have been demonstrated against species such as Candida albicans and Penicillium cyclopium.[12][16]
Mechanism of Antimicrobial Action
The primary mechanism of α-phellandrene's antimicrobial activity involves the disruption of microbial cell membrane integrity.[12] This leads to several detrimental effects on the cell:
-
Altered Morphology: It can cause changes in the physical structure of fungal mycelia.[12][16]
-
Increased Permeability: It compromises membrane stability, increasing its permeability.[16]
-
Leakage of Cellular Components: This disruption results in the leakage of essential ions, such as K⁺, and other intracellular materials, ultimately leading to cell death.[12][16]
Data Summary: In Vitro Antifungal Activity
| Organism | Assay | Result | Reference |
| Penicillium cyclopium | MIC | 1.7 mL/L | [16] |
| Penicillium cyclopium | MFC | 1.8 mL/L | [16] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of α-phellandrene in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is visually identified as the lowest concentration of α-phellandrene in which there is no visible turbidity or growth.
-
MFC Determination (Optional): To determine the MFC, subculture aliquots from the wells showing no growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar is the MFC.
Visualization: Antimicrobial Mechanism of α-Phellandrene
Caption: Proposed mechanism of antimicrobial action for α-Phellandrene.
References
- 1. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Narrative Review on the Bioactivity and Health Benefits of this compound [ouci.dntb.gov.ua]
- 5. Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. proceedings.science [proceedings.science]
- 10. bepls.com [bepls.com]
- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. α-Phellandrene exhibits antinociceptive and tumor-reducing effects in a mouse model of oncologic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of necrosis in human liver tumor cells by α-phellandrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of alpha-Phellandrene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular mechanisms underpinning the therapeutic potential of alpha-Phellandrene (α-PA), a naturally occurring cyclic monoterpene. It consolidates findings from preclinical studies, focusing on its anti-inflammatory, anticancer, and antioxidant activities. Methodologies from key experiments are detailed, and quantitative data are presented for comparative analysis.
Anti-inflammatory Mechanism of Action
This compound demonstrates significant anti-inflammatory properties through the modulation of key cellular and molecular mediators of inflammation. Its action involves the inhibition of immune cell migration, stabilization of mast cells, and suppression of pro-inflammatory signaling pathways.
Inhibition of Leukocyte Migration and Mast Cell Degranulation
Studies using models of acute inflammation show that α-PA effectively prevents neutrophil accumulation at the site of inflammation.[1] Through intravital microscopy, it has been observed that α-PA inhibits the rolling and adhesion of leukocytes to the vascular endothelium, which are critical steps in the inflammatory cascade.[1][2] Furthermore, α-PA inhibits the degranulation of mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators.[1][2][3]
Modulation of Pro-inflammatory Cytokines and Mediators
A primary mechanism of α-PA's anti-inflammatory effect is its ability to suppress the production of key pro-inflammatory cytokines. It significantly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3][4] This action is linked to the inhibition of the NF-κB signaling pathway.[3][5] Additionally, α-PA has been shown to inhibit the production of nitric oxide (NO) and superoxide (B77818) anions (O₂⁻), further reducing inflammatory stress.[5]
Quantitative Data Summary: Anti-inflammatory Effects
| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference |
| Neutrophil Accumulation | Carrageenan-induced peritonitis | 50, 100, or 200 mg/kg | Significant prevention (P<0.05) at all doses | [1][2] |
| Mast Cell Degranulation | Compound 48/80-induced | Not specified | Significant inhibition (P<0.001) | [1][2] |
| TNF-α & IL-6 Production | Carrageenan-induced peritonitis | 50, 100, or 200 mg/kg | Significant inhibition | [1][2] |
| Nitric Oxide (NO) Production | Macrophage cell culture | 100 µM α-PA | 63.8% inhibition | [5] |
| Superoxide (O₂⁻) Production | Cell-based assay | 100 µM α-PA | 70.6 ± 4.3% reduction | [5] |
| Protein Denaturation | Heat-induced | 73.2 µg/mL | IC₅₀ for inhibition | [6] |
Key Experimental Protocols
-
Carrageenan-Induced Peritonitis: This common in vivo model is used to induce acute inflammation. Mice are treated with α-PA (e.g., 50, 100, 200 mg/kg) one hour before an intraperitoneal injection of carrageenan. After approximately four hours, peritoneal lavage is collected to quantify neutrophil accumulation (leukocyte counting) and measure cytokine levels (TNF-α, IL-6) via ELISA.[1][2][3]
-
Intravital Microscopy: To visualize leukocyte-endothelial interactions in real-time, the mesenteric microcirculation of an anesthetized animal is exposed. Following treatment with α-PA and an inflammatory stimulus, leukocyte rolling and adhesion within post-capillary venules are observed and quantified.[1][2]
-
Mast Cell Degranulation Assay: Mesenteric tissues from rats are incubated with α-PA before being exposed to compound 48/80, a potent mast cell degranulator. The tissue is then stained (e.g., with toluidine blue) to visualize and quantify the percentage of degranulated mast cells.[1][2]
-
NF-κB Activity Assay: Nuclear factor kappa B (NF-κB) activity is assessed in cell lines (e.g., macrophages). Following stimulation with an inflammatory agent like TNF-α, nuclear extracts are prepared. The translocation of NF-κB subunits (p50/p65) to the nucleus is measured, often by Western blot or electrophoretic mobility shift assay (EMSA), to determine the inhibitory effect of α-PA.[5][7]
Signaling Pathway Diagram: Anti-inflammatory Action
Caption: α-Phellandrene inhibits the NF-κB signaling pathway.
Anticancer Mechanism of Action
This compound exerts cytotoxic effects against various cancer cell lines through multiple mechanisms, including the induction of programmed cell death (apoptosis), autophagy, and cell cycle arrest.
Induction of Apoptosis
α-PA triggers apoptosis through both the intrinsic (mitochondria-dependent) and extrinsic pathways.[8][9]
-
Intrinsic Pathway: In leukemia and colon cancer cells, α-PA induces apoptosis by increasing intracellular reactive oxygen species (ROS) and Ca²⁺ levels.[8][10] This leads to a decrease in the mitochondrial membrane potential (ΔΨm) and promotes the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and Endo G from the mitochondria into the cytoplasm.[3][8][10] It also modulates the expression of the Bcl-2 protein family, increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[8][9] The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[3][8][9]
-
Extrinsic Pathway: Evidence suggests α-PA can also initiate the extrinsic apoptotic pathway by increasing the expression and activation of caspase-8.[8][9] Activated caspase-8 can directly activate caspase-3 and also cleave the Bid protein, linking the extrinsic and intrinsic pathways.[8]
Induction of Autophagy
In human liver cancer cells, α-PA has been shown to induce autophagy.[8][11] This process is mediated by the regulation of the AKT/mTOR signaling pathway.[8] α-PA suppresses key proteins in this pathway, including PI3K-I, Akt, and mTOR, which are negative regulators of autophagy.[3] Concurrently, it increases the expression of proteins involved in autophagosome formation, such as Beclin-1 and LC3-II, thereby promoting autophagic cell death.[3][11]
Immuno-modulatory Effects
In vivo studies on leukemia models demonstrate that α-PA can enhance anti-tumor immune responses. Oral administration of α-PA was found to increase the populations of T-cells (CD3+), B-cells (CD19+), and macrophages (Mac-3+).[3][12] It also boosts the phagocytic activity of macrophages and the cytotoxic activity of natural killer (NK) cells, contributing to the clearance of tumor cells.[6][11][12]
Quantitative Data Summary: Anticancer Effects
| Parameter | Cell Line | Treatment/Concentration | Observed Effect | Reference |
| Cell Viability | HT-29 (Colon Cancer) | 250 µM α-PA + 5-FU | Viability reduced to 38.4±4.4% (synergistic effect) | [8] |
| Cell Viability | J5 (Liver Cancer) | 30 µM α-PA (24h) | Viability reduced to 61% | [3] |
| Cell Viability | J5 (Liver Cancer) | 50 µM α-PA (24h) | Viability reduced to 51% | [3] |
| Bax Protein Expression | HT-29 (Colon Cancer) | 50-250 µM α-PA + 5-FU | Significantly higher vs. 5-FU alone (P<0.05) | [8][9] |
| Bcl-2 Protein Expression | HT-29 (Colon Cancer) | 100-250 µM α-PA + 5-FU | Significantly lower vs. 5-FU alone (P<0.05) | [8][9] |
| Immune Cell Population | WEHI-3 Leukemia Model | 25 mg/kg α-PA | Increased B-cell and T-cell proliferation | [12] |
| NK Cell Activity | WEHI-3 Leukemia Model | 25 mg/kg α-PA | Promoted natural killer cell activity | [12] |
Key Experimental Protocols
-
Cell Viability (MTT) Assay: Cancer cells (e.g., HT-29) are seeded in 96-well plates and treated with various concentrations of α-PA, alone or in combination with other agents like 5-fluorouracil (B62378) (5-FU). After a set incubation period (e.g., 24-72 hours), MTT reagent is added. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance, read on a microplate reader, is proportional to the number of viable cells.[9]
-
Apoptosis Analysis by Flow Cytometry: Cells are treated with α-PA and then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes). The stained cell population is then analyzed by a flow cytometer to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[8]
-
Western Blotting: This technique is used to measure the expression levels of specific proteins. After α-PA treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies specific to target proteins (e.g., Bax, Bcl-2, caspase-3, p-mTOR, LC3-II) and a secondary antibody. Protein bands are visualized and quantified to determine changes in expression.[8][9]
-
Mitochondrial Membrane Potential (MMP) Assay: The integrity of the mitochondrial membrane is assessed using fluorescent dyes like JC-1 or TMRE. In healthy cells, these dyes accumulate in the mitochondria, emitting a strong signal. In apoptotic cells treated with α-PA, the MMP collapses, leading to a decrease in the fluorescent signal, which can be quantified by flow cytometry or fluorescence microscopy.[8][10]
Signaling Pathway Diagram: Apoptosis and Autophagy Induction
Caption: α-Phellandrene induces apoptosis and autophagy in cancer cells.
Antioxidant Mechanism of Action
This compound demonstrates the ability to counteract oxidative stress by bolstering endogenous antioxidant defense systems, particularly under conditions of metabolic stress like hyperglycemia.
Enhancement of Endogenous Antioxidant Enzymes
In a model of high glucose-induced insulin (B600854) resistance in 3T3-L1 adipocytes, α-PA treatment was shown to significantly improve the activities of key antioxidant enzymes.[13] These include superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPX), glutathione-s-transferase (GST), and glutathione reductase (GR).[13] Concurrently, it increased the levels of reduced glutathione (GSH) while decreasing intracellular ROS and products of lipid peroxidation, thereby protecting cells from oxidative damage.[13]
Nrf2 Pathway Activation
The mechanism for this enhanced antioxidant defense may involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In silico docking studies revealed that α-PA has a notable binding affinity for Keap1, the cytosolic inhibitor of Nrf2.[13] By binding to Keap1, α-PA may promote the dissociation and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased expression.
Quantitative Data Summary: Antioxidant Effects
| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference |
| Enzyme Activities | Insulin-resistant 3T3-L1 adipocytes | 65 µM α-PA | Significant improvement in SOD, CAT, GPX, GST, GR | [13] |
| Reduced Glutathione (GSH) | Insulin-resistant 3T3-L1 adipocytes | 65 µM α-PA | Significantly improved levels | [13] |
| Intracellular ROS | Insulin-resistant 3T3-L1 adipocytes | 65 µM α-PA | Significant decrease | [13] |
| Lipid Peroxidation | Insulin-resistant 3T3-L1 adipocytes | 65 µM α-PA | Significant decrease | [13] |
| Nrf2-Keap1 Binding | In silico analysis | N/A | Binding affinity of -5.3 kcal/mol | [13] |
Key Experimental Protocols
-
Induction of Insulin Resistance and Oxidative Stress: Mature 3T3-L1 adipocytes are cultured in a high-glucose (e.g., 25mM) and high-insulin (e.g., 0.6nM) environment to induce a state of insulin resistance and oxidative stress, which serves as the experimental model.[13]
-
Measurement of Antioxidant Enzyme Activity: Following treatment with α-PA, cell lysates are prepared. Spectrophotometric assays are then used to measure the specific activity of enzymes like SOD, CAT, and GPX, based on their ability to catalyze specific reactions that result in a measurable change in absorbance.[13]
-
Intracellular ROS Measurement: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, is then measured using a fluorometer or flow cytometer.[13]
-
In Silico Docking Studies: Computational methods are used to predict the binding affinity and interaction between a ligand (α-PA) and a target protein (Nrf2-Keap1 complex). Molecular docking software calculates the most likely binding conformation and estimates the binding energy (e.g., -5.3 kcal/mol), providing insight into the potential for direct molecular interaction.[13]
Signaling Pathway Diagram: Antioxidant Action
Caption: α-Phellandrene promotes antioxidant defenses via the Nrf2 pathway.
References
- 1. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Narrative Review on the Bioactivity and Health Benefits of this compound [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a natural active monoterpene, influences a murine WEHI-3 leukemia model in vivo by enhancing macrophague phagocytosis and natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bepls.com [bepls.com]
The Pharmacological Profile of α-Phellandrene: A Technical Guide
Introduction: Alpha-phellandrene (α-PHE), a cyclic monoterpene found in the essential oils of various plants like Eucalyptus, mint, and black pepper, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the core pharmacological effects of α-phellandrene, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support researchers, scientists, and drug development professionals.
Anti-inflammatory Effects
α-Phellandrene has demonstrated potent anti-inflammatory properties in several preclinical models.[1][4] Its mechanism of action involves the modulation of key inflammatory mediators, including the reduction of pro-inflammatory cytokines and the inhibition of leukocyte migration.[5][6]
Quantitative Data: Anti-inflammatory Activity
| Model | Species | α-Phellandrene Dose | Effect | Reference |
| Carrageenan-induced peritonitis | Mice | 50, 100, 200 mg/kg (p.o.) | Prevented neutrophil accumulation | [6] |
| Carrageenan-induced pleurisy | Mice | 50, 100, 200 mg/kg (p.o.) | Inhibited leukocyte rolling and adhesion | [6] |
| Ifosfamide-induced hemorrhagic cystitis | Mice | 12.5, 25, 50 mg/kg | Reduced vascular protein leakage | [1] |
| Ifosfamide-induced hemorrhagic cystitis | Mice | 25 mg/kg | Restored IL-1β and TNF-α levels, reduced bladder damage | [1] |
| LPS-stimulated macrophages | In vitro | 100 µM | 63.8% inhibition of nitric oxide (NO) production | [7] |
Experimental Protocols
Carrageenan-Induced Peritonitis in Mice:
-
Animals: Male Swiss mice.
-
Treatment: Animals were orally pre-treated with α-phellandrene (50, 100, or 200 mg/kg) or a vehicle control.
-
Induction: One hour after treatment, peritonitis was induced by an intraperitoneal injection of carrageenan.
-
Assessment: Four hours post-induction, animals were euthanized, and the peritoneal cavity was washed. The levels of pro-inflammatory cytokines IL-6 and TNF-α in the peritoneal lavage were measured by ELISA. Leukocyte rolling and adhesion were examined using intravital microscopy of the mesenteric microcirculation.[1][6]
Ifosfamide-Induced Hemorrhagic Cystitis in Mice:
-
Animals: Male Swiss mice.
-
Induction: Hemorrhagic cystitis was induced by a single intraperitoneal injection of ifosfamide.
-
Treatment: α-Phellandrene was administered orally at doses of 12.5, 25, and 50 mg/kg.
-
Assessment: Bladder damage was assessed macroscopically and histologically. Myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, nitrite/nitrate (NOx) levels, superoxide (B77818) dismutase (SOD) activity, and reduced glutathione (B108866) (GSH) levels were measured in bladder tissue.[8]
Signaling Pathway: Anti-inflammatory Action
References
- 1. A Narrative Review on the Bioactivity and Health Benefits of this compound [mdpi.com]
- 2. A Narrative Review on the Bioactivity and Health Benefits of this compound - ProQuest [proquest.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Phellandrene attenuates tissular damage, oxidative stress, and TNF-α levels on acute model ifosfamide-induced hemorrhagic cystitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of α-Phellandrene in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phellandrene is a cyclic monoterpene found in the essential oils of various plants, contributing to their characteristic aroma and possessing a range of biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the α-phellandrene biosynthesis pathway in plants, from the precursor molecules to the final product. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in phytochemistry, biotechnology, and drug development.
The α-Phellandrene Biosynthesis Pathway
The formation of α-phellandrene originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. For monoterpenes like α-phellandrene, the MEP pathway is the primary source of IPP and DMAPP.
These C5 units are then condensed to form geranyl diphosphate (GPP), the direct precursor for most monoterpenes. The final and committing step in α-phellandrene biosynthesis is the cyclization of GPP, or its isomers neryl diphosphate (NPP) and linalyl diphosphate (LPP), catalyzed by a specific monoterpene synthase, namely a phellandrene synthase. The reaction proceeds through a series of carbocation intermediates. The initial cyclization of the substrate forms a menthyl or α-terpinyl cation, which then undergoes a 1,3-hydride shift to form the phellandryl cation. A final deprotonation step yields α-phellandrene.[1]
Upstream Pathways: MEP and MVA
dot
Caption: Overview of the MEP and MVA pathways leading to monoterpene precursor synthesis.
α-Phellandrene Synthesis from GPP
dot
Caption: Biosynthesis of α-phellandrene from GPP and its isomers.
Quantitative Data
α-Phellandrene Content in Various Plant Species
The concentration of α-phellandrene varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the α-phellandrene content in the essential oils of several plants.
| Plant Species | Plant Part | Extraction Method | α-Phellandrene Content (%) | Reference |
| Foeniculum vulgare | Aerial parts | Steam Distillation (SD) | 82.1 | [1] |
| Anethum graveolens | Not specified | Not specified | 70.2 | [1] |
| Canarium ovatum | Resin | Not specified | 64.9 | [1] |
| Monodora myristica | Seeds | Not specified | 53.0 | [1] |
| Turmeric leaf | Leaf | Not specified | 54.0 | [1] |
| Boswellia sacra | Not specified | Not specified | 42.0 | [1] |
| Eucalyptus elata | Not specified | Not specified | 35.0 | [1] |
| Dill weed | Not specified | Not specified | 30.0 | [1] |
| Eucalyptus dives | Not specified | Not specified | 17.0 | [1] |
Kinetic Parameters of a Phellandrene Synthase
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| β-Phellandrene Synthase (LaβPHLS) | GPP | 6.55 | 1.75 x 10-2 | [2][3] |
Experimental Protocols
Heterologous Expression and Purification of a Recombinant Phellandrene Synthase
This protocol describes the expression of a terpene synthase in E. coli and its subsequent purification, adapted from methods for β-phellandrene synthase.
dot
Caption: Workflow for heterologous expression and purification of a terpene synthase.
Methodology:
-
Cloning: The open reading frame of the phellandrene synthase gene is amplified from cDNA and cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21 (DE3).
-
Expression:
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium with the appropriate antibiotic and grown overnight.
-
The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.
-
Cells are harvested by centrifugation.
-
-
Purification:
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
-
The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
The purified protein is desalted and buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).
-
In Vitro Phellandrene Synthase Assay
This protocol outlines a method for determining the activity and product profile of a purified phellandrene synthase.
Materials:
-
Purified phellandrene synthase
-
Assay buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM DTT
-
Substrate: Geranyl diphosphate (GPP)
-
Organic solvent for extraction: n-Hexane or pentane
-
Gas chromatography vials
Methodology:
-
Prepare a reaction mixture in a glass vial containing the assay buffer and GPP (final concentration of ~50 µM).
-
Initiate the reaction by adding the purified enzyme (e.g., 5-10 µg).
-
Overlay the reaction mixture with an equal volume of n-hexane to trap the volatile products.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Vortex the vial to ensure complete extraction of the products into the organic layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the organic layer to a new vial for GC-MS analysis.
Quantification of α-Phellandrene by GC-MS
This protocol provides a general method for the analysis and quantification of α-phellandrene in the product of an enzyme assay or an essential oil sample.
dot
References
- 1. Alpha-Phellandrene and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and functional characterization of β-phellandrene synthase from Lavandula angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Toxicological Profile of alpha-Phellandrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Phellandrene (α-phellandrene) is a cyclic monoterpene naturally occurring in the essential oils of various plants, including Eucalyptus and Pinus species. It is utilized in the fragrance and flavor industries and is being investigated for its potential pharmacological activities. This technical guide provides a comprehensive overview of the toxicological profile of α-phellandrene, synthesizing available data on its acute toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, skin sensitization, and metabolic pathways. The information is presented to support safety assessments and guide future research and development.
Acute Toxicity
The acute toxicity of α-phellandrene has been evaluated through oral, dermal, and inhalation routes of exposure.
Oral Toxicity
The acute oral toxicity of α-phellandrene in rats is low. The median lethal dose (LD50) has been reported to be 5700 mg/kg body weight.[1][2] In a study following OECD Guideline 401, administration of a single oral dose of 2200 mg/kg to Wistar rats resulted in no mortalities or clinical signs of toxicity over a 14-day observation period.[3]
Dermal Toxicity
The acute dermal toxicity of α-phellandrene is also considered to be low. A study conducted in rabbits according to OECD Test Guideline 402 determined the dermal LD50 to be greater than 5,000 mg/kg. Another study in Wistar rats, following OECD Guideline 402, showed no mortalities or clinical effects at a dose of 2000 mg/kg.[3]
Inhalation Toxicity
Quantitative data on the acute inhalation toxicity of α-phellandrene is limited. One study in Wistar rats exposed to an aerosol of a substance containing α-phellandrene at a concentration of 5.3 mg/L for 4 hours reported no mortalities.[3] However, clinical effects such as irregular respiration and changes in posture were observed.[3] For the structurally related monoterpene, d-limonene, a No Observed Adverse Effect Concentration (NOAEC) of 54.3 mg/m³ has been reported in a 2-week inhalation study in rats.[4]
Summary of Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 5700 mg/kg | [1][2] |
| LD50 | Rat | Oral | > 2200 mg/kg | [3] |
| LD50 | Rabbit | Dermal | > 5000 mg/kg | |
| LD50 | Rat | Dermal | > 2000 mg/kg | [3] |
| LC50 | Rat | Inhalation | No data available | - |
| NOAEC (read-across) | Rat | Inhalation | 54.3 mg/m³ (d-limonene) | [4] |
Skin Irritation and Sensitization
Skin Irritation
This compound is generally not considered to be a primary skin irritant.[1] However, some sources indicate that it may cause mild skin irritation.[5]
Skin Sensitization
There is evidence to suggest that α-phellandrene is a skin sensitizer (B1316253). A Local Lymph Node Assay (LLNA) conducted in mice yielded a positive result, indicating its potential to cause allergic contact dermatitis. It has also been identified as a frequent reacting sensitizer in studies on contact allergies related to essential oils.[6]
Experimental Protocol: Local Lymph Node Assay (LLNA)
The Local Lymph Node Assay (LLNA) is a method for identifying potential skin sensitizers. The protocol generally follows OECD Test Guideline 429.
Methodology:
-
Animals: Typically, female CBA/J mice are used.
-
Dose and Administration: Various concentrations of the test substance (α-phellandrene) in a suitable vehicle (e.g., acetone/olive oil) are applied to the dorsal surface of the ears of the mice for three consecutive days.
-
Cell Proliferation Measurement: On day 5, the mice are injected intravenously with a radiolabeled substance (e.g., ³H-methyl thymidine).
-
Sample Collection and Processing: After a set period, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.
-
Data Analysis: The incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.
Genotoxicity
The genotoxicity of α-phellandrene has been investigated in multiple assays with conflicting results.
Positive Genotoxicity Finding
A study utilizing the Drosophila melanogaster Somatic Mutation and Recombination Test (SMART), also known as the wing spot test, found evidence of genotoxicity.[6] The frequency of mutant spots was significantly increased at the lowest tested concentration of 1.5 µL/mL.[6]
Experimental Protocol: Drosophila Wing Spot Test (SMART)
The Somatic Mutation and Recombination Test (SMART) is an in vivo assay that detects the loss of heterozygosity in the somatic cells of Drosophila melanogaster.
Methodology:
-
Crosses: Two specific strains of Drosophila with genetic markers on the third chromosome (e.g., multiple wing hairs, mwh, and flare, flr³) are crossed.
-
Larval Exposure: The resulting trans-heterozygous larvae are exposed to the test substance (α-phellandrene) by feeding.
-
Development: The larvae develop into adult flies.
-
Wing Analysis: The wings of the adult flies are mounted on slides and examined under a microscope for the presence of mosaic spots (clones of cells with a mutant phenotype).
-
Data Analysis: The frequency of different types of spots (small single spots, large single spots, and twin spots) is recorded and statistically compared to a negative control group. An increase in the frequency of spots indicates a genotoxic effect.
Negative Genotoxicity Findings
Carcinogenicity
There is currently a lack of long-term carcinogenicity studies on α-phellandrene.[6][8] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[1][2]
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of α-phellandrene are limited. A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) has been conducted on (-)-(R)-α-phellandrene.[4] While the study concluded a Margin of Exposure (MOE) greater than 100 for the reproductive toxicity endpoint, detailed results of this study are not publicly available.[4]
Metabolism
The metabolism of α-phellandrene involves biotransformation into various metabolites. In vivo, it is metabolized into p-menthane (B155814) derivatives. Microorganisms can also biotransform α-phellandrene into metabolites such as 5-p-menthene-1,2-diol, p-mentha-1(7),5-dien-2-ol, and 5-p-menthen-2-one.[8] The specific cytochrome P450 (CYP) enzymes involved in the mammalian metabolism of α-phellandrene have not been fully elucidated. As with other terpenes, it is likely that CYP enzymes in the liver, such as those from the CYP1, CYP2, and CYP3 families, play a role in its oxidative metabolism.[9][10]
Signaling Pathways
Much of the research on the signaling pathways involving α-phellandrene has focused on its potential therapeutic effects, particularly its anti-cancer and anti-inflammatory properties.
Anti-Cancer Effects
In the context of cancer, α-phellandrene has been shown to induce apoptosis and autophagy in cancer cells. In human colon cancer cells, it enhances the apoptotic effect of 5-fluorouracil (B62378) by modulating the mitochondria-dependent pathway, involving the upregulation of caspases-3, -8, and -9, as well as Bid and cytochrome c.[11][12] In human liver cancer cells, it has been found to trigger autophagy by affecting the AKT/LC3II/mTOR signaling pathway.[11][12]
Anti-Inflammatory Effects
The anti-inflammatory properties of α-phellandrene are thought to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[8] It may also exert its effects by preventing NF-κB activity and inhibiting neutrophil migration.[13]
It is important to note that these signaling pathways are associated with the pharmacological activities of α-phellandrene and are not necessarily indicative of toxicological mechanisms at relevant exposure levels.
Conclusion
This compound exhibits low acute oral and dermal toxicity. However, it is a skin sensitizer and has shown some evidence of genotoxicity in an in vivo insect assay, although other assessments have concluded it is not genotoxic. Data on its inhalation toxicity, carcinogenicity, and reproductive and developmental toxicity are limited. Further research is needed to fully characterize its toxicological profile, including clarification of its genotoxic potential through a comprehensive battery of tests, and to investigate its long-term effects. A deeper understanding of its metabolic pathways in mammals, including the specific CYP enzymes involved, would also be beneficial for a more complete safety assessment. This information is crucial for ensuring the safe use of α-phellandrene in various applications and for guiding the development of any potential therapeutic uses.
References
- 1. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. This compound, 99-83-2 [thegoodscentscompany.com]
- 6. realmofcaring.org [realmofcaring.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. A Narrative Review on the Bioactivity and Health Benefits of this compound | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-Phellandrene Isomers and Their Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Phellandrene, a cyclic monoterpene, exists as two main isomers, α-phellandrene and β-phellandrene, which are found in the essential oils of various plants, including Eucalyptus species, mint, pepper, and pine.[1][2] These isomers, while structurally similar, exhibit distinct characteristics and a wide range of biological activities that are of significant interest to the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of the physicochemical properties, biological effects, and underlying mechanisms of action of α- and β-phellandrene, with a focus on their potential as therapeutic agents. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development.
Physicochemical Properties
α-Phellandrene and β-phellandrene are double-bond isomers with the same molecular formula (C10H16) and molar mass.[3] In α-phellandrene, both double bonds are endocyclic, whereas in β-phellandrene, one is exocyclic.[3][4] Both isomers are colorless oils, insoluble in water but miscible with organic solvents like ether.[3][4] Key physicochemical properties are summarized in Table 1 for easy comparison.
| Property | α-Phellandrene | β-Phellandrene | References |
| Molecular Formula | C10H16 | C10H16 | [3] |
| Molar Mass | 136.24 g/mol | 136.24 g/mol | [3] |
| Appearance | Colorless oil | Colorless oil | [3] |
| Density | 0.846 g/cm³ | 0.85 g/cm³ | [3][4] |
| Boiling Point | 171-172 °C | 171-172 °C | [3][4] |
| Optical Rotation | Specific rotation varies for (+) and (-) enantiomers | Specific rotation varies for enantiomers | [5] |
| Solubility | Insoluble in water; miscible with ether | Insoluble in water; miscible with ether | [3][4] |
Biological Activities and Therapeutic Potential
Both α- and β-phellandrene have demonstrated a spectrum of biological activities, positioning them as promising candidates for drug development. These activities include anti-inflammatory, anti-cancer, and antimicrobial effects.
Anti-inflammatory Activity
α-Phellandrene has been shown to possess significant anti-inflammatory properties.[6][7] It attenuates inflammatory responses by inhibiting neutrophil migration and mast cell degranulation.[6] Mechanistically, α-phellandrene can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] This is believed to occur through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-cancer Activity
Both isomers have exhibited potential as anti-cancer agents. α-Phellandrene has been reported to induce apoptosis in leukemia cells and enhance the apoptotic effects of chemotherapeutic agents in colon cancer cells.[8] The mechanism often involves the mitochondria-dependent pathway, characterized by the regulation of Bcl-2 family proteins and activation of caspases.[8] β-Phellandrene has also been shown to induce apoptosis in various cancer cell lines.
Antimicrobial Activity
α-Phellandrene and β-phellandrene have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1] Their lipophilic nature allows them to disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and ultimately cell death.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of phellandrene isomers.
Isolation of α-Phellandrene by Steam Distillation
Objective: To isolate essential oils containing α-phellandrene from plant material (e.g., Eucalyptus dives).
Methodology:
-
Fresh or dried plant material is packed into a distillation flask.
-
Steam is generated in a separate flask and passed through the plant material.
-
The steam and volatile essential oils are carried into a condenser.
-
The condensate, a mixture of water and essential oil, is collected in a receiving vessel.
-
Due to their immiscibility, the essential oil is separated from the aqueous layer.
-
The isolated essential oil can then be analyzed for its composition, including the percentage of α- and β-phellandrene, using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the isomeric composition of phellandrene in an essential oil sample.
Methodology:
-
A small, diluted sample of the essential oil is injected into the GC.
-
The components are separated based on their boiling points and polarity as they pass through a capillary column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for identification by comparison to a spectral library.
-
Quantification is achieved by comparing the peak area of each isomer to that of a known internal standard.
Assessment of Anti-inflammatory Activity: Carrageenan-Induced Peritonitis in Mice
Objective: To evaluate the in vivo anti-inflammatory effects of α-phellandrene.
Methodology:
-
Swiss mice are pre-treated with α-phellandrene (e.g., 50, 100, 200 mg/kg, orally) or a vehicle control.
-
One hour after treatment, peritonitis is induced by intraperitoneal injection of carrageenan (1%).
-
After a set time (e.g., 4 hours), the animals are euthanized, and the peritoneal cavity is washed with a saline solution to collect the inflammatory exudate.
-
The total and differential leukocyte counts in the exudate are determined.
-
The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the peritoneal fluid are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Evaluation of Anti-cancer Activity: MTT Assay
Objective: To assess the cytotoxic effects of phellandrene isomers on cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the phellandrene isomer for a specified period (e.g., 24, 48 hours).
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Detection of Apoptosis: Annexin V/Propidium Iodide Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with a phellandrene isomer.
Methodology:
-
Cancer cells are treated with the phellandrene isomer for a predetermined time.
-
Both adherent and floating cells are collected and washed.
-
The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of a phellandrene isomer that inhibits the visible growth of a microorganism.
Methodology:
-
A serial dilution of the phellandrene isomer is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).
-
The plate is incubated under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the phellandrene isomer at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of phellandrene isomers are mediated through their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway of α-Phellandrene
α-Phellandrene exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α and IL-6. α-Phellandrene is thought to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.
Caption: Anti-inflammatory signaling pathway of α-Phellandrene.
Pro-Apoptotic Signaling Pathway of Phellandrene Isomers
The anti-cancer effects of both α- and β-phellandrene are often mediated by the induction of apoptosis through the intrinsic or mitochondrial pathway. Cellular stress induced by these compounds leads to a disruption of the mitochondrial membrane potential. This is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial outer membrane permeabilization, and anti-apoptotic members like Bcl-2 inhibiting this process. The phellandrenes can shift the balance towards apoptosis by upregulating Bax and/or downregulating Bcl-2. This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Caption: Pro-apoptotic signaling pathway of Phellandrene isomers.
Conclusion
The α-phellandrene isomers, α- and β-phellandrene, are versatile natural compounds with a wide array of promising biological activities. Their anti-inflammatory, anti-cancer, and antimicrobial properties, coupled with their relatively well-characterized mechanisms of action, make them attractive candidates for further investigation in the context of drug discovery and development. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating a deeper understanding of these compounds and accelerating the translation of their therapeutic potential into clinical applications. Further research is warranted to fully elucidate their molecular targets and to optimize their efficacy and safety for therapeutic use.
References
- 1. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. IKK alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Effect of alpha-pinene on nuclear translocation of NF-kappa B in THP-1 cells - ZHOU - Acta Pharmacologica Sinica [chinaphar.com]
- 8. researchgate.net [researchgate.net]
- 9. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
The Discovery and History of α-Phellandrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phellandrene, a cyclic monoterpene, is a naturally occurring organic compound found in the essential oils of various plants. Its name originates from the eucalyptus species Eucalyptus phellandra (now known as Eucalyptus radiata), from which it was first isolated.[1][2] Historically significant in the study of terpenes, α-phellandrene has garnered contemporary interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological significance of α-phellandrene, with a focus on the experimental methodologies used for its study and the signaling pathways it modulates.
Historical Perspective and Discovery
The story of α-phellandrene is intrinsically linked to the pioneering era of terpene chemistry in the late 19th and early 20th centuries. The initial exploration of essential oils was largely driven by their use in fragrances and traditional medicine.[3]
1.1 The Dawn of Terpene Chemistry: The groundwork for the discovery of α-phellandrene was laid by the German chemist Otto Wallach, who is often regarded as the "father of terpene chemistry."[3] Wallach's systematic investigation of essential oils, which earned him the Nobel Prize in Chemistry in 1910, led to the initial classification of these compounds and the formulation of the isoprene (B109036) rule, which describes the structural relationship of terpenes to isoprene units.[4][5] His work involved meticulous fractional distillation to separate the components of these complex mixtures.[1]
1.2 First Isolation: α-Phellandrene was first isolated from the essential oil of Eucalyptus phellandra.[1][2] Early researchers utilized the technique of fractional distillation to separate it from other components of the essential oil based on its boiling point.
1.3 Structural Elucidation and the Isoprene Rule: Following its isolation, the structural elucidation of α-phellandrene was a significant step. Leopold Ružička, another Nobel laureate, expanded on Wallach's work with his "biogenetic isoprene rule."[2][6] This rule was instrumental in determining the correct cyclic structure of α-phellandrene and other terpenes, proposing that they are derived from the head-to-tail linkage of isoprene units.[2][6]
Physicochemical and Spectroscopic Data
A comprehensive understanding of α-phellandrene requires knowledge of its physical and chemical properties. This data is crucial for its identification, purification, and application in research and development.
Table 1: Quantitative Data for α-Phellandrene
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆ | [7] |
| Molecular Weight | 136.23 g/mol | [7] |
| Appearance | Colorless to slightly yellow liquid | |
| Odor | Peppery, citrusy, minty | [8] |
| Boiling Point | 171-172 °C | [8] |
| Density | 0.846 g/cm³ | [2] |
| Refractive Index (n²⁰/D) | 1.4724 | |
| Specific Rotation ([α]²⁰/D) | +18.5° to +25° (d-form) | [7] |
| -150° to -185° (l-form) | [7] | |
| Solubility | Insoluble in water; soluble in ether | [2] |
| ¹H-NMR (CDCl₃, 400 MHz) δ (ppm) | 5.75-5.65 (m, 2H), 2.85-2.75 (m, 1H), 2.30-2.10 (m, 2H), 2.05-1.95 (m, 1H), 1.76 (s, 3H), 1.75-1.65 (m, 1H), 1.01 (d, J=6.8 Hz, 6H) | |
| ¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) | 135.5, 131.9, 125.8, 125.2, 41.6, 31.5, 30.8, 25.4, 21.0, 20.8 |
Experimental Protocols
The isolation, identification, and quantification of α-phellandrene rely on a variety of analytical techniques. Below are detailed methodologies for key experiments.
3.1 Historical Isolation Protocol: Fractional Distillation of Eucalyptus Oil (Early 20th Century Methodology)
This protocol is a representation of the techniques that would have been used in the early 20th century for the initial isolation of terpenes like α-phellandrene.
-
Objective: To isolate a fraction enriched in α-phellandrene from the essential oil of Eucalyptus radiata.
-
Apparatus:
-
Large round-bottom flask (distillation pot)
-
Fractionating column (e.g., a Vigreux column)
-
Condenser (Liebig or similar)
-
Receiving flask
-
Heating mantle or oil bath
-
Thermometer
-
-
Procedure:
-
The crude essential oil of Eucalyptus radiata is placed in the distillation pot.
-
The fractionating column, condenser, and receiving flask are assembled. A thermometer is placed at the head of the column to monitor the vapor temperature.
-
The distillation pot is gently heated. As the temperature rises, the more volatile components of the essential oil begin to vaporize and ascend the fractionating column.
-
The vapor undergoes successive condensations and vaporizations on the surfaces within the column, leading to an enrichment of the more volatile components at the top of the column.
-
Fractions are collected at different temperature ranges. The fraction distilling around the boiling point of α-phellandrene (approximately 171-172 °C at atmospheric pressure) is collected separately.
-
The collected fraction is then subjected to further rounds of fractional distillation to improve purity.
-
3.2 Modern Analysis Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds like α-phellandrene in essential oils.
-
Objective: To identify and quantify α-phellandrene in an essential oil sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Materials:
-
Essential oil sample
-
High-purity solvent (e.g., hexane (B92381) or ethanol) for dilution
-
α-Phellandrene analytical standard
-
GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
-
Procedure:
-
Sample Preparation: Prepare a dilution of the essential oil sample in the chosen solvent (e.g., 1 µL of essential oil in 1 mL of hexane). Prepare a series of dilutions of the α-phellandrene standard for calibration.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the α-phellandrene peak in the chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
-
The mass spectrum of α-phellandrene will show a characteristic fragmentation pattern, with a molecular ion peak at m/z 136.
-
Quantify the amount of α-phellandrene in the sample by constructing a calibration curve from the analysis of the standard solutions.
-
-
3.3 Structural Elucidation Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules.
-
Objective: To confirm the chemical structure of isolated α-phellandrene.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
Purified α-phellandrene sample
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
-
Procedure:
-
Sample Preparation: Dissolve a few milligrams of the purified α-phellandrene in approximately 0.5 mL of CDCl₃ in an NMR tube.
-
¹H-NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key signals to observe include those for the olefinic protons, the allylic protons, and the isopropyl and methyl groups.
-
¹³C-NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum. This will show distinct signals for each carbon atom in the molecule, including the olefinic carbons and the aliphatic carbons.
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the overall carbon skeleton.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra to assign all proton and carbon signals and confirm the structure of α-phellandrene.
-
Biological Activities and Signaling Pathways
α-Phellandrene exhibits a range of biological activities that are of interest to drug development professionals. Understanding the underlying molecular mechanisms is key to harnessing its therapeutic potential.
4.1 Anti-Cancer Activity: Induction of Apoptosis
α-Phellandrene has been shown to induce apoptosis in various cancer cell lines.[1] It appears to act through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
4.2 Anti-Inflammatory Activity
The anti-inflammatory effects of α-phellandrene are mediated, in part, by the inhibition of pro-inflammatory cytokines and the stabilization of mast cells.[9]
4.3 Immunomodulatory Effects
α-Phellandrene has been shown to enhance immune responses by promoting macrophage phagocytosis and natural killer (NK) cell activity.
References
- 1. mdpi.com [mdpi.com]
- 2. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Phellandrene and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound | C10H16 | CID 7460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. vipsen.vn [vipsen.vn]
α-Phellandrene in Essential Oils: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, natural occurrence, analytical methods, and biological activities of α-phellandrene for researchers, scientists, and drug development professionals.
Introduction
Alpha-phellandrene (α-phellandrene), a cyclic monoterpene, is a naturally occurring organic compound found in the essential oils of numerous plants.[1] Chemically designated as 5-isopropyl-2-methyl-1,3-cyclohexadiene, it is a colorless to pale yellow liquid with a characteristic peppery, woody, and citrus-like aroma.[2] This monoterpene and its isomer, β-phellandrene, are recognized for their significant contributions to the fragrance and flavor industries and are gaining increasing attention for their diverse pharmacological properties.[2][3] This technical guide provides a comprehensive overview of α-phellandrene, focusing on its presence in essential oils, detailed analytical methodologies, and a review of its biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound is a volatile organic compound with the molecular formula C₁₀H₁₆.[2] It is characterized by the presence of two endocyclic double bonds within its cyclohexadiene ring structure. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [2] |
| Molecular Weight | 136.23 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | |
| Odor | Peppery, woody, citrusy, minty | [2][5] |
| Boiling Point | 171-172 °C | [6] |
| Flash Point | 46.1 °C (115 °F) | [2] |
| Density | ~0.85 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water; soluble in benzene (B151609) and chloroform | [5][6] |
| CAS Number | 99-83-2 | [2] |
Natural Occurrence and Concentration in Essential Oils
This compound is widely distributed in the plant kingdom and is a significant component of many essential oils.[7] The concentration of α-phellandrene can vary considerably depending on the plant species, geographical location, harvesting time, and extraction method. The following table summarizes the percentage of α-phellandrene found in the essential oils of various plants.
| Plant Species | Plant Part | Extraction Method | α-Phellandrene Concentration (%) | Country/Region | Reference(s) |
| Foeniculum vulgare | Aerial Parts | Steam Distillation (SD) | 82.1 | Italy | |
| Anethum graveolens | Not specified | Not specified | 70.2 | Spain | |
| Canarium ovatum | Resin | Not specified | 64.9 | Not specified | |
| Curcuma longa | Leaf | Not specified | 54.0 | Not specified | |
| Monodora myristica | Seeds | Not specified | 53.0 | Nigeria | |
| Boswellia sacra | Not specified | Not specified | 42.0 | Not specified | |
| Eucalyptus elata | Not specified | Not specified | 35.0 | Not specified | |
| Schinus molle | Leaves | Not specified | 32.68 | Not specified | [8] |
| Anethum graveolens | Not specified | Not specified | 32.0 | Iran | |
| Eucalyptus dives | Not specified | Not specified | 17.0 | Not specified | |
| Nigella sativa | Seeds | Not specified | 20.03–30.54 | Morocco, Saudi Arabia, Syria | [1] |
| Eucalyptus camaldulensis | Not specified | Not specified | 27.5 | India | |
| Hyptis suaveolens | Not specified | Not specified | 22.8 | India | |
| Eucalyptus globulus | Not specified | Not specified | 17.2 | Portugal | |
| Lavandula pinnata | Not specified | Not specified | 15.9 | Portugal | |
| Eucalyptus tereticornis | Not specified | Not specified | 9.4 | Argentina | |
| Eucalyptus calcicola | Not specified | Not specified | 11.0 | Australia | |
| Pituranthos scoparius | Not specified | Not specified | 7.1 | Algeria |
Experimental Protocols
Extraction of α-Phellandrene-Rich Essential Oils
Method: Steam Distillation
Steam distillation is the most common method for extracting essential oils from aromatic plants.[9] This technique is particularly suitable for thermosensitive compounds like α-phellandrene as it allows for vaporization at temperatures below their boiling point.
Protocol:
-
Plant Material Preparation:
-
Harvest the desired plant material at the optimal time to ensure the highest concentration of essential oils.[2]
-
The plant material should be fresh or properly dried. Break up larger parts like leaves and flowers to increase the surface area for efficient oil extraction.[10] Avoid grinding the material too finely to prevent it from passing through the still's support screen.
-
-
Apparatus Setup:
-
Assemble a steam distillation apparatus, which typically consists of a steam generator, a still (or biomass flask), a condenser, and a separator (essencier or Florentine flask).[2][9]
-
Ensure all connections are secure to prevent steam leakage.[2] An "open-to-atmosphere" design is recommended for safety as it prevents pressure build-up.
-
-
Distillation Process:
-
Place the prepared plant material into the still on a perforated grid above the water level (for direct steam distillation) or mix it with water in the boiling flask (for water-steam distillation).[2][11]
-
Heat the water in the steam generator to produce steam.
-
Pass the steam through the plant material. The steam will rupture the plant's oil glands and vaporize the volatile α-phellandrene along with other essential oil components.[9]
-
The mixture of steam and essential oil vapor travels to the condenser.
-
-
Condensation and Separation:
-
Cool the vapor mixture in the condenser using a continuous flow of cold water. This will cause the vapor to condense back into a liquid state.[2][9]
-
Collect the condensate, which is a mixture of essential oil and hydrosol (floral water), in a separator.[2]
-
Due to their different densities and immiscibility, the essential oil will form a layer on top of the hydrosol (as α-phellandrene is less dense than water).[2][9]
-
Separate the essential oil from the hydrosol. The hydrosol can be collected and used for other purposes.[2]
-
-
Post-Extraction Handling:
-
Store the extracted essential oil in a dark, airtight glass container in a cool place to prevent degradation from light and heat.[10]
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound Promotes Immune Responses in Normal Mice Through Enhancing Macrophage Phagocytosis and Natural Killer Cell Activities | In Vivo [iv.iiarjournals.org]
- 7. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Profile, Antioxidant Activity, and In Silico Study of the Essential Oil from Schinus molle L. Leaves in the Presence of Mosquito Juvenile Hormone-Binding Protein (mJHBP) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdirectionsaromatics.com [newdirectionsaromatics.com]
- 10. rockymountainoils.com [rockymountainoils.com]
- 11. scribd.com [scribd.com]
The Therapeutic Potential of α-Phellandrene: A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence and Future Directions in Drug Development
Introduction
α-Phellandrene (α-PA), a cyclic monoterpene found in the essential oils of various plants such as Eucalyptus, mint, and black pepper, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Its therapeutic potential spans anti-inflammatory, anticancer, neuroprotective, analgesic, and antimicrobial applications. This technical guide provides a comprehensive overview of the current state of research on α-phellandrene, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of this versatile monoterpene.
Pharmacological Activities and Mechanisms of Action
α-Phellandrene exhibits a range of biological effects, which are summarized in the following sections. The quantitative data from key studies are presented in structured tables for comparative analysis.
Anti-inflammatory and Immunomodulatory Effects
α-Phellandrene has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models. Its mechanism of action is primarily attributed to the inhibition of pro-inflammatory cytokines and the modulation of immune cell responses.[1][2][3]
Quantitative Data: Anti-inflammatory and Immunomodulatory Activities
| Model/Assay | Organism/Cell Line | α-Phellandrene Concentration/Dose | Observed Effect | Reference |
| Carrageenan-induced peritonitis | Mice | 50, 100, 200 mg/kg (p.o.) | Inhibition of neutrophil accumulation | [2][4] |
| Intravital microscopy | Mice | 50, 100, 200 mg/kg (p.o.) | Inhibition of leukocyte rolling and adhesion | [4] |
| ELISA (peritoneal lavage) | Mice | 50, 100, 200 mg/kg (p.o.) | Significant inhibition of TNF-α and IL-6 production | [2][4] |
| Compound 48/80-induced mast cell degranulation | Rat mesenteric tissue | Not specified | Inhibition of mast cell degranulation | [4] |
| Murine leukemia model (WEHI-3) | BALB/c mice | 25 and 50 mg/kg (oral) | Increased percentage of CD3 (T-cell) and CD19 (B-cell) markers | [5] |
| Murine leukemia model (WEHI-3) | BALB/c mice | 25 mg/kg (oral) | Increased T- and B-cell proliferation | [5] |
| Murine leukemia model (WEHI-3) | BALB/c mice | 50 mg/kg (oral) | Promoted NK cell activity | [5] |
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of α-phellandrene is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] Inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. α-Phellandrene has been shown to interfere with this cascade, thereby reducing the production of these inflammatory mediators.[3]
Caption: NF-κB signaling pathway inhibition by α-Phellandrene.
Anticancer Activity
α-Phellandrene has demonstrated cytotoxic and apoptotic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic or chemopreventive agent.[2][6] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and modulation of immune responses.[7][8][9]
Quantitative Data: Anticancer Activities
| Model/Assay | Cell Line | α-Phellandrene Concentration | Observed Effect | Reference |
| Cell Viability Assay | Human liver cancer (J5) | 30 µM | Decreased cell viability | [10] |
| Cell Viability Assay | Human liver cancer (J5) | 30 and 50 µM (24h) | 61% and 51% cell viability, respectively | [2] |
| Cell Viability Assay | Human liver cancer (J5) | 10, 30, 50 µM (48h and 72h) | 21-46% cell viability | [2] |
| cDNA Microarray | Murine leukemia (WEHI-3) | 10 µM (24h) | Up-regulation of 175 genes and down-regulation of 204 genes by at least 2-fold | [9] |
| Cell Viability Assay | Human colon cancer (HT-29) | 50, 100, 250 µM (with 5-FU) | Synergistic decrease in cell viability to 46%, 43.7%, and 38.4% respectively | [11] |
| Gene Expression Analysis | Human colon cancer (HT-29) | 50, 100, 250 µM (with 5-FU) | Increased mRNA expression of caspase-8, Bid, cytochrome c, caspase-9, and caspase-3 | [11][12] |
Signaling Pathway: Induction of Apoptosis in Leukemia Cells
In murine leukemia WEHI-3 cells, α-phellandrene induces apoptosis through a mitochondria-dependent pathway.[7][8] This involves an increase in intracellular reactive oxygen species (ROS) and Ca2+ levels, leading to a loss of mitochondrial membrane potential (ΔΨm). This, in turn, triggers the release of pro-apoptotic factors like cytochrome c, which activate caspase-9 and the downstream executioner caspase-3, ultimately leading to programmed cell death.[7]
Caption: Mitochondrial-dependent apoptosis induced by α-Phellandrene.
Neuroprotective Effects
α-Phellandrene has shown promise in mitigating neurodegenerative processes, particularly in models of Parkinson's disease.[13][14] Its neuroprotective effects are linked to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[13]
Experimental Model: Rotenone-Induced Parkinson's Disease
In a rotenone-induced rodent model of Parkinson's disease, administration of α-phellandrene led to significant improvements in motor function and a reduction in oxidative stress, inflammation, and apoptosis in dopaminergic neurons.[13][14] Histopathological analysis revealed a notable preservation of neuronal integrity in the α-phellandrene-treated groups.[13]
Antimicrobial Activity
α-Phellandrene exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1][2] Its lipophilic nature allows it to disrupt the cell membranes of microorganisms, leading to increased permeability and leakage of cellular contents.[2]
Quantitative Data: Antifungal Activity
| Organism | Assay | α-Phellandrene Concentration | Result | Reference |
| Penicillium cyclopium | Mycelial Growth Inhibition | ≥1.35 mL/L | Complete inhibition | [1][2] |
| Penicillium cyclopium | MIC | 1.7 mL/L | - | [1][2][15] |
| Penicillium cyclopium | MFC | 1.8 mL/L | - | [1][2][15] |
| Penicillium cyclopium | K+ Leakage (after 30 min) | MIC | 1.330 µg/mL | [1][2] |
| Penicillium cyclopium | K+ Leakage (after 30 min) | MFC | 1.520 µg/mL | [1][2] |
Analgesic Effects
α-Phellandrene has demonstrated antinociceptive properties in various pain models.[16]
Quantitative Data: Analgesic Activity
| Model/Assay | Organism | α-Phellandrene Dose | Observed Effect | Reference |
| Acetic acid-induced writhing | Rodents | 3.125 mg/kg (minimum effective dose) | Antinociceptive effect | [16] |
| Capsaicin test | Rodents | 3.125 mg/kg (minimum effective dose) | Antinociceptive effect | [16] |
| Formalin test | Rodents | 50 mg/kg | Inhibition of both phases | [16] |
| Glutamate test | Rodents | 12.5 mg/kg | Decreased nociceptive response | [16] |
| Carrageenan-induced hyperalgesia | Rodents | 50 mg/kg | Decreased hypernociception index | [16] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the therapeutic effects of α-phellandrene.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Peritonitis
-
Animals: Male Swiss mice.
-
Treatment: Mice are treated orally (p.o.) with α-phellandrene (50, 100, or 200 mg/kg) or a vehicle control.
-
Induction of Peritonitis: One hour after treatment, peritonitis is induced by an intraperitoneal (i.p.) injection of carrageenan.
-
Sample Collection: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed to collect the exudate.
-
Analysis: The total number of leukocytes in the peritoneal exudate is determined. The levels of pro-inflammatory cytokines (TNF-α and IL-6) in the supernatant are quantified using ELISA.
-
Intravital Microscopy: In a parallel experiment, leukocyte rolling and adhesion in the mesenteric microcirculation are observed and quantified using intravital microscopy.[2][4]
In Vivo Anticancer Model: Murine Leukemia (WEHI-3)
-
Animals: Male BALB/c mice.
-
Leukemia Induction: Mice are intraperitoneally (i.p.) injected with WEHI-3 leukemia cells.
-
Treatment: Two weeks after cell injection, mice are orally administered α-phellandrene (25 or 50 mg/kg) or a vehicle control daily for two weeks.
-
Sample Collection: After the treatment period, mice are euthanized, and blood and spleen are collected.
-
Analysis:
-
Immunophenotyping: Leukocytes are stained with fluorescently labeled antibodies against cell surface markers (CD3, CD19, CD11b, Mac-3) and analyzed by flow cytometry to determine the percentages of different immune cell populations.
-
Phagocytosis Assay: The phagocytic activity of macrophages from the blood is assessed.
-
Natural Killer (NK) Cell Cytotoxicity Assay: The cytotoxic activity of NK cells isolated from splenocytes is measured.
-
T- and B-cell Proliferation: The proliferative response of T- and B-cells from the spleen is determined.[5]
-
Caption: Experimental workflow for the in vivo murine leukemia model.
In Vitro Cytotoxicity Assay: Human Liver Cancer (J5) Cells
-
Cell Culture: Human liver tumor (J5) cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of α-phellandrene (e.g., 0, 10, 30, 50 µM) for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Autophagy Analysis: Autophagosome formation is visualized and quantified using monodansylcadaverine (MDC) staining and fluorescence microscopy.[2]
Future Perspectives and Conclusion
The preclinical data presented in this guide strongly suggest that α-phellandrene is a promising candidate for further drug development. Its multifaceted pharmacological profile, targeting key pathways in inflammation, cancer, and neurodegeneration, makes it an attractive molecule for a variety of therapeutic indications.
However, to translate these promising preclinical findings into clinical applications, further research is warranted. Key areas for future investigation include:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of α-phellandrene, as well as to establish its safety profile in vivo.
-
Mechanism of Action Elucidation: While some signaling pathways have been identified, a more detailed understanding of the molecular targets of α-phellandrene is necessary.
-
In Vivo Efficacy in a Broader Range of Models: The efficacy of α-phellandrene should be evaluated in more diverse and complex animal models of human diseases.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to establish the safety and efficacy of α-phellandrene in humans.
References
- 1. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. realmofcaring.org [realmofcaring.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. α-Phellandrene alters expression of genes associated with DNA damage, cell cycle, and apoptosis in murine leukemia WEHI-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of necrosis in human liver tumor cells by α-phellandrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Phellandrene: A Promising Natural Remedy for Rotenone-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antinociceptive activity of the monoterpene α-phellandrene in rodents: possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of α-Phellandrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities.[1][2] Among these, its antioxidant properties are particularly noteworthy. This technical guide provides an in-depth exploration of the antioxidant capabilities of α-phellandrene, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating natural compounds for therapeutic applications.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[3] Natural compounds with antioxidant properties are therefore of great interest as potential therapeutic agents. α-Phellandrene has demonstrated notable antioxidant effects in various studies, positioning it as a promising candidate for further investigation and development.[4][5] This guide delves into the core aspects of its antioxidant profile.
In Vitro and In Vivo Antioxidant Activities of α-Phellandrene
α-Phellandrene exerts its antioxidant effects through various mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.[3][5] Studies have shown its ability to mitigate oxidative stress in cellular and animal models.
Cellular and In Vivo Studies
In a study utilizing high glucose-induced insulin-resistant 3T3-L1 adipocytes, treatment with α-phellandrene (65µM) demonstrated a significant improvement in the antioxidant defense system. Specifically, it led to a notable decrease in intracellular ROS levels and lipid peroxidation.[3] Furthermore, α-phellandrene administration has been shown to reduce rotenone-induced oxidative stress in rodent models of Parkinson's disease, highlighting its neuroprotective potential.[5][6]
The following tables summarize the quantitative data from a key study on the effect of α-phellandrene on antioxidant enzyme activities and lipid peroxidation in 3T3-L1 adipocytes.
Table 1: Effect of α-Phellandrene on Antioxidant Enzyme Activities in High Glucose-Induced Insulin-Resistant 3T3-L1 Adipocytes
| Enzyme | Change in Insulin-Resistant Cells (Compared to Control) | Treatment with α-Phellandrene (65µM) |
| Superoxide Dismutase (SOD) | ↓ 50.77% | Significantly improved to near normal |
| Catalase (CAT) | ↓ 65.96% | Significantly improved to near normal |
| Glutathione Peroxidase (GPx) | ↓ 63.72% | Significantly improved to near normal |
| Glutathione-S-Transferase (GST) | ↓ 48.48% | Significantly improved to near normal |
| Glutathione Reductase (GR) | ↓ 58.55% | Significantly improved to near normal |
| Data sourced from a study on high glucose-induced insulin-resistant 3T3-L1 adipocytes.[3] |
Table 2: Effect of α-Phellandrene on Intracellular ROS and Lipid Peroxidation in High Glucose-Induced Insulin-Resistant 3T3-L1 Adipocytes
| Parameter | Change in Insulin-Resistant Cells (Compared to Control) | Treatment with α-Phellandrene (65µM) |
| Intracellular ROS | ↑ 98.02% | ↓ 37.88% |
| Lipid Peroxidation (TBARS) | ↑ 51.69% | ↓ 38.57% |
| Data sourced from a study on high glucose-induced insulin-resistant 3T3-L1 adipocytes.[3] |
Mechanism of Action: The Nrf2-Keap1 Signaling Pathway
A key mechanism underlying the antioxidant effects of α-phellandrene involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like α-phellandrene, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression and thereby enhancing the cellular antioxidant defense.[3] In silico docking studies have suggested that α-phellandrene can bind to Nrf2, potentially causing its activation.[3]
Experimental Protocols for Assessing Antioxidant Properties
Standardized assays are crucial for the quantitative evaluation of the antioxidant capacity of compounds like α-phellandrene. The following sections provide detailed methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[7][8]
-
Reagents and Equipment:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).[9]
-
α-Phellandrene solutions of varying concentrations.
-
Methanol or ethanol (B145695).
-
Positive control (e.g., Ascorbic acid, Trolox).
-
UV-Vis Spectrophotometer.
-
96-well microplate or cuvettes.
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
In a 96-well plate or test tubes, add a specific volume of α-phellandrene solution of different concentrations.[7]
-
Add a fixed volume of the DPPH solution to each well/tube.[7]
-
Prepare a control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[10]
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[7]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of α-phellandrene.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[11][12]
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
α-Phellandrene solutions of varying concentrations.
-
Ethanol or phosphate-buffered saline (PBS).
-
Positive control (e.g., Trolox, Ascorbic acid).[11]
-
UV-Vis Spectrophotometer.
-
96-well microplate or cuvettes.
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Add a small volume of α-phellandrene solution of different concentrations to a 96-well plate or cuvettes.[14]
-
Add a larger volume of the diluted ABTS•+ solution to each well/cuvette.[14]
-
Prepare a control containing the solvent and the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[13]
-
Measure the absorbance at 734 nm.[14]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15][16]
-
Reagents and Equipment:
-
FRAP reagent: prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[17]
-
α-Phellandrene solutions of varying concentrations.
-
Positive control (e.g., FeSO₄ solution of known concentration).
-
UV-Vis Spectrophotometer.
-
Water bath.
-
-
Procedure:
-
Prepare the FRAP reagent fresh for each experiment.
-
Pre-warm the FRAP reagent to 37°C.[17]
-
Add a small volume of the α-phellandrene solution to a test tube.
-
Add a larger volume of the pre-warmed FRAP reagent.[17]
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[17]
-
Measure the absorbance at 593 nm.[16]
-
A standard curve is prepared using a ferrous sulfate (B86663) solution of known concentrations.
-
The FRAP value of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Enzyme and Lipid Peroxidation Assays
-
Cell Culture and Treatment:
-
Enzyme Activity Assays (SOD, CAT, GPx):
-
After treatment, lyse the cells to obtain cell lysates.
-
Determine the protein concentration of the lysates.
-
Measure the activity of SOD, CAT, and GPx using commercially available assay kits or established spectrophotometric methods. These assays typically involve measuring the rate of a specific enzymatic reaction.[3]
-
-
Lipid Peroxidation (TBARS) Assay:
-
Lipid peroxidation is commonly assessed by measuring the levels of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
-
Cell lysates are reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature.
-
The resulting pink-colored MDA-TBA adduct is measured spectrophotometrically at around 532 nm.[3]
-
Conclusion and Future Directions
α-Phellandrene exhibits significant antioxidant properties, both through direct radical scavenging and by enhancing endogenous antioxidant defenses via the Nrf2-Keap1 pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. Future research should focus on further elucidating the molecular targets of α-phellandrene, conducting more extensive in vivo studies to confirm its efficacy and safety in various disease models, and exploring its potential for synergistic effects with other therapeutic agents. The development of novel delivery systems could also enhance its bioavailability and therapeutic potential. As our understanding of the antioxidant mechanisms of α-phellandrene deepens, so too will its potential applications in preventing and treating oxidative stress-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. A Narrative Review on the Bioactivity and Health Benefits of this compound [ouci.dntb.gov.ua]
- 3. bepls.com [bepls.com]
- 4. mdpi.com [mdpi.com]
- 5. α-Phellandrene: A Promising Natural Remedy for Rotenone-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. protocols.io [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antimicrobial Spectrum of α-Phellandrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, has demonstrated a notable antimicrobial spectrum. This technical guide provides a comprehensive overview of its activity against a range of pathogenic and spoilage microorganisms, including bacteria and fungi. This document synthesizes available quantitative data on its efficacy, details the experimental protocols for its evaluation, and outlines its primary mechanism of antimicrobial action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
α-Phellandrene is a natural organic compound found in plants like eucalyptus and mint[1]. It is known for its characteristic minty and citrusy aroma and has been investigated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[2]. As the demand for novel antimicrobial agents continues to grow due to the rise of antibiotic-resistant pathogens, natural compounds like α-phellandrene are of significant scientific interest. This guide focuses specifically on its in-vitro antimicrobial profile.
Antimicrobial Spectrum
The antimicrobial activity of α-phellandrene has been evaluated against a variety of microorganisms. The following tables summarize the quantitative data from various studies.
Antibacterial Activity
The antibacterial data for pure α-phellandrene is limited, with many studies focusing on essential oils where it is a major component. This often makes it difficult to attribute the activity solely to α-phellandrene. However, some studies have investigated the pure compound, revealing a generally moderate activity, with greater efficacy typically observed against Gram-positive bacteria[3].
Table 1: Antibacterial Activity of α-Phellandrene
| Bacterium | Strain | Method | MIC | MBC | Zone of Inhibition (mm) | Reference(s) |
| Staphylococcus aureus | MRSA | Broth Microdilution | 1 to >4 mg/mL | - | - | [4] |
| Escherichia coli | ATCC 25922 | Broth Microdilution | 1 to >4 mg/mL | - | - | [4] |
| Pseudomonas aeruginosa | - | Broth Microdilution | 1 to >4 mg/mL | - | - | [4] |
| Bacillus subtilis | - | Not Specified | Inhibited | - | - | [3] |
| Salmonella choleraesuis | - | Not Specified | Inhibited | - | - | [3] |
Note: The available data for the antibacterial activity of pure α-phellandrene is not extensive. Many studies report on essential oils containing α-phellandrene, which show broader activity.
Antifungal Activity
α-Phellandrene has demonstrated more significant and well-documented antifungal properties. Its efficacy has been particularly noted against various species of fungi, including human pathogens and food spoilage molds.
Table 2: Antifungal Activity of α-Phellandrene
| Fungus | Strain | Method | MIC | MFC | Zone of Inhibition (mm) | Reference(s) |
| Candida albicans | ATCC 90028 | Broth Microdilution | 0.0312 mg/mL | 0.0312-0.0156 mg/mL | 22 ± 0.5 | |
| Candida albicans | MTCC 277 | Broth Microdilution | 0.0312 mg/mL | 0.0312-0.0156 mg/mL | 24 ± 0.5 | |
| Penicillium cyclopium | - | Agar (B569324) Dilution | 1.7 mL/L | 1.8 mL/L | - | [4][5] |
Antiviral Activity
Mechanism of Action
The primary antimicrobial mechanism of α-phellandrene, particularly against fungi, involves the disruption of the cell membrane's integrity. This lipophilic compound is believed to interact with the lipid bilayer of the microbial cell membrane, leading to:
-
Increased Membrane Permeability: This results in the leakage of essential intracellular components, such as ions (e.g., K+), nucleic acids, and proteins[4].
-
Alteration of Membrane Fluidity: Changes in the membrane's physical properties can impair the function of membrane-bound enzymes and transport systems.
-
Inhibition of Mycelial Growth: In fungi, this disruption ultimately inhibits the growth of hyphae[4][5].
The greater susceptibility of Gram-positive bacteria compared to Gram-negative bacteria is likely due to the structural differences in their cell walls. The outer membrane of Gram-negative bacteria provides an additional barrier that can restrict the penetration of hydrophobic compounds like α-phellandrene.
Experimental Protocols
The following are detailed methodologies for two common in vitro assays used to determine the antimicrobial activity of α-phellandrene.
Broth Microdilution Method for MIC and MBC Determination
This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of an antimicrobial agent.
Materials:
-
Pure α-phellandrene
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Solvent for α-phellandrene (e.g., DMSO), if necessary
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of α-Phellandrene Stock Solution: Prepare a stock solution of α-phellandrene in a suitable solvent at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the α-phellandrene stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the α-phellandrene dilutions. Include positive control wells (microorganism in broth without α-phellandrene) and negative control wells (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of α-phellandrene at which there is no visible growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC/MFC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. After incubation, the lowest concentration that results in no microbial growth on the agar is considered the MBC/MFC.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Pure α-phellandrene
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cork borer or pipette tip to create wells
-
Solvent for α-phellandrene (e.g., DMSO), if necessary
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Agar Plate Preparation: Prepare and pour the appropriate agar medium into sterile Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread a standardized microbial inoculum over the surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of α-Phellandrene: Add a specific volume of the α-phellandrene solution (at a known concentration) into each well. A negative control (solvent only) and a positive control (a standard antibiotic) should also be included.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compound into the agar.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
References
- 1. Alpha-Phellandrene and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
α-Phellandrene: A Technical Guide to its Insecticidal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, has garnered significant interest for its potential as a natural insecticidal agent. This technical guide provides a comprehensive overview of the current scientific understanding of α-phellandrene's insecticidal activity, including its efficacy against a range of insect pests, its proposed mechanisms of action, and detailed protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel and sustainable pest management strategies.
Introduction
The growing demand for environmentally benign and effective pest control solutions has spurred research into plant-derived compounds as alternatives to synthetic insecticides. Among these, monoterpenes have emerged as a promising class of bioactive molecules. α-Phellandrene, a prominent constituent of essential oils from plants such as Eucalyptus and Pinus species, has demonstrated a broad spectrum of biological activities, including notable insecticidal effects[1][2]. This document synthesizes the available technical data on α-phellandrene's insecticidal properties to facilitate further research and development in this area.
Insecticidal Efficacy of α-Phellandrene
The insecticidal activity of α-phellandrene has been evaluated against a variety of insect pests, including those affecting stored products, agriculture, and public health. Its efficacy is typically quantified by determining the median lethal concentration (LC₅₀) and median lethal dose (LD₅₀) through various bioassays.
Quantitative Data
The following tables summarize the reported LC₅₀ and LD₅₀ values for α-phellandrene against several insect species. These values provide a comparative measure of its toxicity under different exposure methods.
Table 1: Fumigant Toxicity of α-Phellandrene against Stored-Product Insects
| Insect Species | Life Stage | LC₅₀ | Exposure Time (h) | Reference |
| Sitophilus granarius | Adult | 10.5 µL/mL air | 24 | [3] |
| Callosobruchus chinensis | Adult | 0.096 µL/mL air (in EO) | 24 | [3] |
| Callosobruchus maculatus | Adult | 0.075 µL/mL air (LC₉₀ in EO) | 24 | [3] |
Table 2: Contact Toxicity of α-Phellandrene against Various Insect Pests
| Insect Species | Life Stage | LD₅₀/LC₅₀ | Exposure Time (h) | Reference |
| Blattella germanica | Adult Female | 0.28 mg/cm² | 24 | [2][3] |
| Aedes aegypti | Larva | 19.3 ppm (LC₉₀) | - | [2] |
| Anopheles quadrimaculatus | Larva | 36.4 ppm (LC₉₀) | - | [2] |
| Metopolophium dirhodum | Winged Adult | 7.5 mg/mL | 24 | [3] |
Mechanism of Action
The insecticidal action of α-phellandrene is primarily attributed to its neurotoxic effects. While the precise molecular pathways are still under investigation, evidence points towards the disruption of key neurotransmitter systems and the induction of broader physiological stress.
Neurotoxicity
α-Phellandrene's primary mode of action is believed to be neurotoxicity, leading to paralysis and death in insects[4]. This is a common mechanism for many essential oil components, which are lipophilic and can readily penetrate the insect cuticle and interfere with the nervous system.
One of the key targets of α-phellandrene is the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses in cholinergic synapses. By inhibiting AChE, α-phellandrene causes an accumulation of the neurotransmitter acetylcholine, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.
Emerging evidence suggests that monoterpenes, including potentially α-phellandrene, can interact with insect-specific G-protein coupled receptors (GPCRs) such as octopamine (B1677172) and tyramine (B21549) receptors[1][5]. These receptors are involved in regulating various physiological processes in insects, including behavior, heart rate, and metabolism. Agonistic or antagonistic interactions with these receptors can lead to a disruption of normal physiological functions, contributing to the overall insecticidal effect. Octopamine, the insect equivalent of adrenaline, is particularly important in mediating "fight-or-flight" responses[6].
Effects on Detoxification Enzymes
Insects possess a suite of detoxification enzymes, including cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarE), which are crucial for metabolizing and eliminating xenobiotics. The interaction of α-phellandrene with these enzyme systems can influence its toxicity. While some studies suggest that insects may upregulate these enzymes in response to xenobiotic exposure, other research indicates that certain monoterpenes can inhibit their activity, potentially leading to synergistic effects with other insecticides. The precise effects of α-phellandrene on these enzyme activities in various insect species require further investigation.
Experimental Protocols
Standardized methodologies are essential for the accurate assessment of insecticidal activity and for elucidating the mechanisms of action. The following sections detail common protocols used in the study of α-phellandrene and other essential oil components.
Insecticidal Bioassays
This method assesses the toxicity of volatile compounds.
-
Preparation of Test Chambers: Glass jars or vials of a known volume are used as test chambers.
-
Application of α-Phellandrene: A specific volume of α-phellandrene, dissolved in a suitable solvent (e.g., acetone), is applied to a filter paper strip. The solvent is allowed to evaporate completely.
-
Introduction of Insects: A known number of insects (typically 10-20) of a specific age and life stage are introduced into the chamber.
-
Sealing and Incubation: The chamber is sealed to create an airtight environment and incubated under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Mortality is recorded at predetermined time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The obtained mortality data are subjected to probit analysis to determine the LC₅₀ and LC₉₀ values[7].
This assay evaluates toxicity upon direct contact.
-
Preparation of Treated Surfaces: Filter papers are treated with different concentrations of α-phellandrene dissolved in a volatile solvent. The solvent is allowed to evaporate.
-
Exposure of Insects: The treated filter papers are placed in Petri dishes, and a known number of insects are released onto the surface.
-
Incubation: The Petri dishes are covered and maintained under controlled environmental conditions.
-
Mortality Assessment: The number of dead insects is counted at specified time points.
-
Data Analysis: The dose-response data are analyzed using probit analysis to calculate the LD₅₀ or LC₅₀ values[8].
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and its inhibition[9][10][11].
-
Enzyme Preparation: AChE can be sourced commercially (e.g., from electric eel) or extracted from the target insect species. Insect heads are typically homogenized in a buffer and centrifuged to obtain a supernatant containing the enzyme.
-
Reagent Preparation:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
α-Phellandrene solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add buffer, DTNB solution, and the enzyme preparation to the wells.
-
Add the α-phellandrene solution (inhibitor) to the test wells and a corresponding amount of solvent to the control wells.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of α-phellandrene and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Detoxification Enzyme Assays
This assay measures the conjugation of the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) with reduced glutathione (GSH)[12][13].
-
Enzyme Preparation: Prepare a homogenate of the whole insect or specific tissues (e.g., fat body, midgut) in a suitable buffer and centrifuge to obtain the supernatant (cytosolic fraction).
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, GSH, and the insect enzyme extract.
-
Reaction Initiation: Start the reaction by adding CDNB.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GS-DNB conjugate.
-
Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.
P450 activity can be measured using various model substrates. The 7-ethoxycoumarin (B196162) O-deethylation (ECOD) assay is a common method[3][14].
-
Enzyme Preparation: Prepare a microsomal fraction from insect tissues by differential centrifugation.
-
Reaction Mixture: Combine the microsomal preparation with a buffer containing NADPH (as a cofactor).
-
Reaction Initiation: Add the substrate, 7-ethoxycoumarin.
-
Incubation and Termination: Incubate the reaction mixture and then stop the reaction by adding a suitable reagent (e.g., glycine (B1666218) buffer-ethanol mixture).
-
Measurement: The product, 7-hydroxycoumarin, is fluorescent and can be quantified using a fluorometer.
-
Calculation: Determine the enzyme activity based on a standard curve of 7-hydroxycoumarin.
This assay typically uses α-naphthyl acetate or β-naphthyl acetate as a substrate[15][16].
-
Enzyme Preparation: Prepare a homogenate of the insect and centrifuge to obtain the supernatant.
-
Reaction Mixture: In a microplate well, combine the enzyme preparation with the substrate solution (e.g., α-naphthyl acetate in buffer).
-
Incubation: Incubate the mixture at a controlled temperature.
-
Color Development: Stop the reaction and develop the color by adding a solution of a diazonium salt (e.g., Fast Blue B salt), which reacts with the naphthol product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 600 nm for the α-naphthol product).
-
Calculation: Quantify the enzyme activity by comparing the absorbance to a standard curve prepared with known concentrations of α-naphthol.
Conclusion and Future Directions
α-Phellandrene demonstrates significant potential as a natural insecticidal agent, exhibiting both contact and fumigant toxicity against a range of insect pests. Its neurotoxic mechanism of action, primarily through the inhibition of acetylcholinesterase and potential modulation of octopamine and tyramine receptors, makes it a promising candidate for the development of new biopesticides.
Future research should focus on several key areas to fully realize the potential of α-phellandrene in pest management:
-
Elucidation of Signaling Pathways: A more detailed investigation into the specific molecular targets and downstream signaling cascades affected by α-phellandrene in insects is crucial for a complete understanding of its mode of action.
-
Synergistic and Antagonistic Effects: Studies on the interactions of α-phellandrene with other natural compounds and conventional insecticides could lead to the development of more potent and effective formulations.
-
Formulation Technology: The development of stable and effective formulations is necessary to enhance the persistence and efficacy of α-phellandrene under field conditions.
-
Toxicological Studies: Comprehensive toxicological evaluations are required to assess the safety of α-phellandrene for non-target organisms, including beneficial insects, and for human and environmental health.
By addressing these research priorities, the scientific community can pave the way for the successful integration of α-phellandrene-based products into integrated pest management programs, contributing to a more sustainable and environmentally friendly approach to agriculture and public health.
References
- 1. Alpha-Phellandrene and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. irac-online.org [irac-online.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Functional Analysis of a Carboxylesterase Gene Associated With Isoprocarb and Cyhalothrin Resistance in Rhopalosiphum padi (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Expression and Kinetic Analysis of Carboxylesterase 001D from Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of α-Phellandrene in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-phellandrene is a cyclic monoterpene and a constituent of the essential oils of various plants. It is known for its characteristic aroma and is investigated for its potential pharmacological activities, including antimicrobial and immunomodulatory effects. Accurate and reliable quantification of α-phellandrene in essential oils is crucial for quality control, standardization of products, and further research into its biological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like α-phellandrene in complex mixtures such as essential oils.[1][2] This application note provides a detailed protocol for the GC-MS analysis of α-phellandrene.
Quantitative Data Summary
The following table summarizes the quantitative data for α-phellandrene found in various essential oils as determined by GC-MS analysis.
| Essential Oil Source | α-Phellandrene Percentage (%) | Reference |
| Schinus molle | 35.86 | [3] |
| Artemisia species | 6.4 | [2] |
| Achillea species | 0.82 | [4] |
| Campomanesia adamantium | 0.32 | [5] |
Experimental Protocols
This section details the methodology for the analysis of α-phellandrene in essential oils using GC-MS.
1. Sample Preparation
Proper sample preparation is critical to achieve accurate and reproducible results.
-
Dilution: Dilute the essential oil sample in a suitable volatile organic solvent such as hexane, ethanol, or ethyl acetate.[1][6] A common dilution ratio is 1:200 (v/v) in ethyl acetate.[6] The final concentration should be approximately 10 µg/mL to achieve an on-column loading of about 10 ng with a 1 µL injection in splitless mode.[7]
-
Filtration/Centrifugation: Ensure the diluted sample is free of any particulate matter that could block the syringe or contaminate the GC inlet and column. If necessary, centrifuge the sample before transferring it to a 1.5 mL glass autosampler vial.[7]
-
Volume: A minimum sample volume of 50 µL is recommended to ensure the autosampler needle can properly draw the sample.[7]
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for the GC-MS analysis of α-phellandrene.
-
Gas Chromatograph (GC) System: A standard GC system equipped with a split/splitless injector and a suitable capillary column.
-
Mass Spectrometer (MS) System: A mass spectrometer, such as a quadrupole analyzer, capable of electron ionization (EI).
Table of GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split/splitless |
| Injection Mode | Split (e.g., 50:1 or 200:1) or Splitless[1][6] |
| Injection Volume | 1 µL[1] |
| Injector Temperature | 250 °C[1][6] |
| Oven Temperature Program | Initial temperature of 70 °C, ramp at 2 °C/min to 270 °C[1] |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[1] |
| Mass Range | m/z 40-500[6] |
| Solvent Delay | 3 minutes |
3. Data Analysis and Compound Identification
-
Identification: The identification of α-phellandrene is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a reference standard or with mass spectral libraries such as NIST and Wiley.[1] The Kovats retention index (RI) can also be used for more confident identification. The reported RI for α-phellandrene on a non-polar column is around 1005.[8]
-
Mass Spectrum of α-Phellandrene: The mass spectrum of α-phellandrene is characterized by its molecular ion peak at m/z 136 and key fragment ions at m/z 93 (base peak), 91, and 77.[9]
-
Quantification: For quantitative analysis, an external or internal standard method can be employed. Create a calibration curve using a certified reference standard of α-phellandrene at various concentrations. The peak area of α-phellandrene in the sample is then used to calculate its concentration based on the calibration curve.
Visualizations
Experimental Workflow for GC-MS Analysis of α-Phellandrene
Caption: Workflow for the GC-MS analysis of α-phellandrene in essential oils.
References
- 1. vipsen.vn [vipsen.vn]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. researchgate.net [researchgate.net]
- 4. biomedgrid.com [biomedgrid.com]
- 5. scielo.br [scielo.br]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. α-Phellandrene [webbook.nist.gov]
- 9. This compound | C10H16 | CID 7460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantification of α-Phellandrene using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantification of α-phellandrene using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. α-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, is of increasing interest to the pharmaceutical and food industries due to its potential biological activities, including antitumoral, antinociceptive, and insecticidal properties.[1][2] This document provides a comprehensive methodology, including sample preparation, chromatographic conditions, and method validation guidelines, to ensure accurate and reproducible quantification of α-phellandrene in various matrices, particularly in essential oils and plant extracts.
Introduction
α-Phellandrene (5-isopropyl-2-methyl-1,3-cyclohexadiene) is a naturally occurring organic compound and a key constituent of the essential oils of plants such as Eucalyptus species and Anethum graveolens (dill).[1] Its diverse biological activities have made it a target for research and development in the pharmaceutical and food industries.[1][2] Accurate and reliable quantification of α-phellandrene is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of terpenes.[3] This application note details a reverse-phase HPLC method suitable for the determination of α-phellandrene.
Experimental Protocol
Materials and Reagents
-
α-Phellandrene analytical standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or other suitable material)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the quantification of α-phellandrene. These conditions are a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid[4] |
| Gradient | 70% Acetonitrile, 30% Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of α-phellandrene standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Essential Oil)
-
Dilution: Accurately weigh 100 mg of the essential oil sample and dissolve it in 10 mL of methanol to create a 10 mg/mL solution.
-
Further Dilution: Further dilute the solution with the mobile phase to bring the expected α-phellandrene concentration within the range of the calibration curve.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be estimated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the y-intercept / Slope)
-
-
Precision: Assess both repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution at different concentrations. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank matrix with a known concentration of α-phellandrene and analyze it. The recovery should be within 98-102%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a blank sample and a spiked sample to ensure no interfering peaks at the retention time of α-phellandrene.
Data Presentation
Table 1: Quantitative Data for α-Phellandrene Analysis
| Parameter | Result |
| Retention Time (min) | ~ 6.4 |
| Linearity Range (µg/mL) | 1 - 100 |
| Coefficient of Determination (R²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 1.5 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Note: The values presented in this table are typical and should be experimentally determined during method validation.
Visualizations
Caption: Experimental workflow for the quantification of α-Phellandrene.
Caption: Logical relationship of HPLC method development and validation.
Conclusion
The described RP-HPLC method provides a reliable and efficient approach for the quantification of α-phellandrene. The protocol is straightforward and utilizes common laboratory instrumentation and reagents. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a valuable resource for researchers, scientists, and drug development professionals working with α-phellandrene and essential oils.
References
- 1. Alpha-Phellandrene and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uft-plovdiv.bg [uft-plovdiv.bg]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Isolation of α-Phellandrene from Eucalyptus
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phellandrene is a cyclic monoterpene with a characteristic citrus, minty, and peppery aroma. It is found in the essential oils of various plants, notably in several species of Eucalyptus. This document provides detailed protocols for the isolation of α-phellandrene from eucalyptus leaves, covering the extraction of the essential oil by hydrodistillation and the subsequent purification of α-phellandrene by fractional distillation. The methodologies are designed to be implemented in a laboratory setting for research and development purposes.
Data Presentation
The yield and α-phellandrene content of essential oils can vary significantly depending on the Eucalyptus species, geographical location, and distillation method. The following tables summarize quantitative data from various studies.
Table 1: α-Phellandrene Content in Essential Oils of Various Eucalyptus Species
| Eucalyptus Species | α-Phellandrene Content (%) | Reference |
| Eucalyptus dives | 17.4 - 30.0 | [1] |
| Eucalyptus elata | 35 | [1] |
| Eucalyptus radiata | Not specified, but α-phellandrene was first isolated from this species. | [1] |
| Eucalyptus staigeriana | 8.8 | |
| Eucalyptus globulus (fruits) | 17.2 |
Table 2: Yield of Essential Oil from Eucalyptus Species via Hydrodistillation
| Eucalyptus Species | Plant Material | Essential Oil Yield (% w/w) | Reference |
| Eucalyptus spp. | Dried Leaves | 1.32 | [2] |
| Eucalyptus spp. | Leaves | 0.8 | [3] |
| Eucalyptus camaldulensis | Leaves | 1.32 | [4] |
| Various Eucalyptus species | Dry Leaves | 2.0 - 4.5 | [5] |
Experimental Protocols
Protocol 1: Extraction of α-Phellandrene-Rich Essential Oil by Hydrodistillation
This protocol details the extraction of essential oil from Eucalyptus leaves using a Clevenger-type apparatus. Eucalyptus dives or Eucalyptus elata are recommended for a higher yield of α-phellandrene.
Materials and Equipment:
-
Fresh or recently dried leaves of a suitable Eucalyptus species (e.g., E. dives)
-
Clevenger-type hydrodistillation apparatus
-
Round-bottom flask (2 L)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Amber glass vials for storage
Procedure:
-
Sample Preparation:
-
Thoroughly wash fresh eucalyptus leaves to remove any debris.
-
Air-dry the leaves in the shade for 24-48 hours to reduce moisture content.
-
Cut the leaves into small pieces (approximately 0.5 cm to 2.5 cm) to increase the surface area for efficient oil extraction.[6]
-
-
Apparatus Setup:
-
Place the chopped eucalyptus leaves into a 2 L round-bottom flask. Do not fill the flask more than two-thirds full to avoid overflow during boiling.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. A solid-to-liquid ratio of 1:10 (g/mL) is recommended.[3]
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.
-
-
Hydrodistillation:
-
Begin heating the flask using a heating mantle.
-
Bring the water to a boil and maintain a steady rate of distillation. The optimal distillation time is typically around 3 hours.[6]
-
As the steam passes through the plant material, it will carry the volatile essential oils.
-
The steam and oil vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus.
-
The essential oil, being less dense than water, will form a layer on top of the hydrosol.
-
-
Oil Collection and Drying:
-
After the distillation is complete, turn off the heat and allow the apparatus to cool down.
-
Carefully collect the essential oil from the graduated tube using a separatory funnel.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil, swirl gently, and then decant or filter the oil into a clean, dry amber glass vial.
-
-
Storage:
-
Store the essential oil at 4°C in a tightly sealed amber vial to protect it from light and heat, which can cause degradation.
-
Protocol 2: Isolation of α-Phellandrene by Fractional Distillation
This protocol describes the purification of α-phellandrene from the extracted eucalyptus essential oil based on the boiling points of its components. The boiling point of α-phellandrene is approximately 171-172°C at atmospheric pressure.
Materials and Equipment:
-
α-Phellandrene-rich eucalyptus essential oil
-
Fractional distillation apparatus (including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer)
-
Heating mantle with a magnetic stirrer
-
Boiling chips
-
Vacuum pump and manometer (for vacuum distillation)
-
Collection vials
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the eucalyptus essential oil and a few boiling chips into the round-bottom flask.
-
Ensure the fractionating column is securely attached to the flask and the condenser.
-
Place a thermometer at the head of the distillation column with the bulb positioned just below the side arm leading to the condenser.
-
-
Fractional Distillation:
-
Begin heating the essential oil gently.
-
The mixture will start to boil, and the vapor will rise through the fractionating column.
-
Monitor the temperature at the head of the column. The temperature will plateau as each component with a different boiling point distills over.
-
Collect the distillates in separate fractions based on the boiling point ranges. Discard the initial fraction, which will likely contain lower-boiling point terpenes.
-
Collect the fraction that distills over at approximately 171-172°C. This fraction will be enriched in α-phellandrene.
-
For heat-sensitive terpenes, vacuum fractional distillation is recommended to lower the boiling points and prevent thermal degradation.[7]
-
-
Analysis of Fractions:
-
Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the isolated α-phellandrene.
-
Protocol 3: Analysis of α-Phellandrene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical procedure for the identification and quantification of α-phellandrene in the essential oil and its purified fractions.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Microsyringe
-
Vials for sample preparation
-
Hexane (B92381) (solvent)
Procedure:
-
Sample Preparation:
-
Dilute a small amount of the essential oil or the purified fraction in hexane (e.g., 1 µL in 1 mL).
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: 40-500 amu.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times and mass spectra with those of a known α-phellandrene standard and with spectral libraries (e.g., NIST, Wiley).
-
Quantify the relative percentage of α-phellandrene in the sample by integrating the peak area.
-
Visualizations
Caption: Experimental workflow for the isolation and analysis of α-Phellandrene.
Caption: Logical relationship of components in the isolation process.
References
- 1. mdpi.com [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. Extraction Conditions of Essential Oil from Eucalyptus Leaves by Distillation [ideas.repec.org]
- 4. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. purkh.com [purkh.com]
- 7. scielo.br [scielo.br]
Application Notes and Protocols: α-Phellandrene as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phellandrene, a naturally occurring cyclic monoterpene, is emerging as a valuable and versatile chiral building block in asymmetric synthesis.[1][2] Its inherent chirality, rigid bicyclic structure, and reactive diene functionality make it an attractive starting material for the stereocontrolled synthesis of complex molecules, including natural products and pharmaceutically active compounds.[3][4] This document provides detailed application notes and experimental protocols for the use of α-phellandrene in various synthetic transformations, highlighting its utility in constructing chiral molecules with high levels of stereocontrol.
Applications in Asymmetric Synthesis
α-Phellandrene serves as a versatile scaffold for a range of asymmetric reactions, primarily leveraging its conjugated diene system for Diels-Alder cycloadditions. Furthermore, its chiral backbone can be exploited in the synthesis of chiral ligands and auxiliaries for other stereoselective transformations.
Diastereoselective Diels-Alder Reactions
The conjugated diene system of α-phellandrene readily participates in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of structurally complex and stereochemically rich bridged bicyclic adducts. The inherent chirality of α-phellandrene directs the approach of the dienophile, resulting in high diastereoselectivity.
The reaction between α-phellandrene and maleic anhydride (B1165640) is a classic example of a stereospecific Diels-Alder reaction, yielding a single major diastereomer.[5] The endo adduct is typically favored due to secondary orbital interactions.
Experimental Protocol: Synthesis of the Diels-Alder Adduct of (-)-α-Phellandrene and Maleic Anhydride
-
Materials:
-
(-)-α-Phellandrene (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve maleic anhydride in ethyl acetate.
-
Add (-)-α-phellandrene to the solution.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold ethyl acetate.
-
Dry the product under vacuum.
-
-
Quantitative Data:
-
The reaction typically proceeds in good to excellent yields.
-
| Dienophile | Diene | Solvent | Reaction Time | Yield | Diastereomeric Ratio (dr) | Reference |
| Maleic Anhydride | (-)-α-Phellandrene | Ethyl Acetate | 1-2 h | High | Major diastereomer | [5] |
The Diels-Alder reaction of α-phellandrene with p-benzoquinone provides a direct route to complex tricyclic diones. This reaction has been shown to be significantly accelerated in aqueous media.
Experimental Protocol: Synthesis of the Diels-Alder Adduct of α-Phellandrene and p-Benzoquinone
-
Materials:
-
α-Phellandrene (1.0 eq)
-
p-Benzoquinone (1.0 eq)
-
Ethanol-water mixture (e.g., 1:1)
-
-
Procedure:
-
Suspend p-benzoquinone in the ethanol-water mixture in a round-bottom flask.
-
Add α-phellandrene to the suspension.
-
Stir the mixture vigorously at room temperature or with gentle heating for several hours to days.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and collect the precipitated product by vacuum filtration.
-
Wash the product with cold ethanol-water mixture.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol).
-
-
Quantitative Data:
| Dienophile | Diene | Solvent | Reaction Time | Yield | Reference |
| p-Benzoquinone | α-Phellandrene | Ethanol/Water | 24-48 h | Good |
The reaction with unsymmetrical dienophiles like cinnamaldehyde (B126680) introduces additional stereocenters, and the diastereoselectivity is influenced by both the chiral diene and the dienophile's substituents.[5]
Experimental Protocol: Synthesis of the Diels-Alder Adduct of (-)-α-Phellandrene and Cinnamaldehyde [5]
-
Materials:
-
(-)-α-Phellandrene (2.0 eq)
-
Cinnamaldehyde (1.0 eq)
-
-
Procedure:
-
Combine (-)-α-phellandrene and cinnamaldehyde in a sealed tube.
-
Heat the mixture at 150 °C for 24 hours.[5]
-
After cooling, purify the crude product by vacuum distillation to remove unreacted starting materials.
-
Further purification can be achieved by forming the bisulfite adduct, followed by regeneration of the aldehyde.
-
-
Quantitative Data:
| Dienophile | Diene | Reaction Conditions | Yield | Specific Rotation | Reference |
| Cinnamaldehyde | (-)-α-Phellandrene | 150 °C, 24 h | ~20% | +17.8° | [5] |
Synthesis of Chiral Ligands
The chiral scaffold of α-phellandrene can be utilized to synthesize novel chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create a chiral environment, enabling high enantioselectivity in various transformations. While specific detailed protocols for the synthesis of a wide range of ligands directly from α-phellandrene are not abundant in the literature, the general principle involves functionalization of the α-phellandrene core to introduce coordinating atoms like phosphorus, nitrogen, or oxygen.
Conceptual Workflow for Chiral Ligand Synthesis from α-Phellandrene
Caption: Conceptual workflow for chiral ligand synthesis.
Potential Biological Activity of α-Phellandrene Derivatives
While research on the specific biological activities of Diels-Alder adducts of α-phellandrene is limited, the parent molecule, α-phellandrene, has been shown to possess a range of biological effects, including anticancer and anti-inflammatory properties.[1][6] It is plausible that the synthesized adducts, with their increased structural complexity, may exhibit unique biological profiles. For instance, α-phellandrene has been reported to induce autophagy and apoptosis in cancer cells through the modulation of signaling pathways involving PI3K/Akt/mTOR and NF-κB.[3]
Signaling Pathway Potentially Modulated by α-Phellandrene
Caption: Potential signaling pathways affected by α-phellandrene.
Conclusion
α-Phellandrene is a cost-effective and readily available chiral starting material with significant potential in asymmetric synthesis. Its application in diastereoselective Diels-Alder reactions provides a straightforward entry into complex, stereochemically defined scaffolds. Further exploration into its use for the synthesis of chiral ligands and auxiliaries, as well as the biological evaluation of its derivatives, will undoubtedly expand its utility in both academic research and industrial drug development. The protocols and data presented herein serve as a foundation for researchers to harness the synthetic potential of this valuable natural product.
References
Application of α-Phellandrene in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of nanotechnology continuously seeks sustainable and eco-friendly methods for the synthesis of nanoparticles. Green synthesis, a branch of nanobiotechnology, has emerged as a promising alternative to conventional chemical and physical methods, which are often costly and involve hazardous substances. This approach utilizes biological entities such as plants, bacteria, fungi, and algae for the fabrication of metallic nanoparticles. Plant extracts, in particular, are gaining significant attention due to their rich repository of phytochemicals that can act as both reducing and capping agents.
Among the diverse classes of phytochemicals, terpenoids have been identified as key players in the bio-reduction of metal ions to form stable nanoparticles.[1][2] α-Phellandrene, a cyclic monoterpene, is a major constituent of the essential oils of various plants, including Anethum graveolens (dill). While direct synthesis of nanoparticles using isolated α-phellandrene is an area of nascent research, its chemical structure suggests a strong potential for it to function as a reducing and stabilizing agent. This document provides detailed application notes and proposed protocols for the synthesis of metallic nanoparticles using α-phellandrene, drawing upon the established principles of green synthesis with terpenoid-rich plant extracts.
Principle of α-Phellandrene-Mediated Nanoparticle Synthesis
The synthesis of nanoparticles using α-phellandrene is predicated on a redox reaction. α-Phellandrene, containing reactive allylic protons and a conjugated diene system, can donate electrons to reduce metal ions (e.g., Ag⁺, Au³⁺) to their neutral metallic state (Ag⁰, Au⁰). Following reduction, the α-phellandrene molecule and its oxidized derivatives can adsorb onto the surface of the newly formed metal atoms. This capping action prevents the agglomeration of the nanoparticles, ensuring their stability and controlling their size and morphology. The entire process is a one-pot synthesis that is environmentally benign and cost-effective.
Application Notes
The unique properties of nanoparticles, such as their high surface-area-to-volume ratio, make them suitable for a wide range of applications in medicine and drug development. Nanoparticles synthesized using α-phellandrene are anticipated to possess enhanced biocompatibility and therapeutic efficacy due to the inherent biological activities of this terpenoid.
-
Antimicrobial Agents: Silver nanoparticles are renowned for their broad-spectrum antimicrobial activity.[3][4][5] The conjugation of silver nanoparticles with α-phellandrene, which itself exhibits antimicrobial properties, could lead to a synergistic effect, resulting in a potent agent against multidrug-resistant pathogens.
-
Anticancer Drug Delivery: Gold nanoparticles are extensively explored as carriers for targeted drug delivery to cancer cells. Their surface can be functionalized with targeting ligands and loaded with chemotherapeutic agents. The use of α-phellandrene as a capping agent may enhance the biocompatibility of these nanocarriers and potentially contribute to the overall anticancer effect, as some terpenoids have demonstrated cytotoxic activity against cancer cell lines.
-
Bio-imaging and Diagnostics: The optical properties of gold nanoparticles, particularly their surface plasmon resonance, make them useful as contrast agents in various imaging techniques. α-Phellandrene-capped gold nanoparticles could be developed as biocompatible probes for in vivo imaging and diagnostics.
-
Catalysis: Metallic nanoparticles are efficient catalysts for various chemical reactions. The green synthesis approach using α-phellandrene offers an environmentally friendly way to produce nanocatalysts for applications in industrial processes.
Quantitative Data Summary
While specific quantitative data for nanoparticles synthesized solely with α-phellandrene is not yet available in the literature, the following tables summarize typical data obtained for silver and gold nanoparticles synthesized using terpenoid-rich plant extracts. These values can serve as a benchmark for characterization.
Table 1: Typical Physicochemical Properties of Green-Synthesized Silver Nanoparticles (AgNPs)
| Parameter | Typical Value Range | Characterization Technique |
| Particle Size | 10 - 80 nm | Transmission Electron Microscopy (TEM) |
| Zeta Potential | -15 to -40 mV | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (SPR) Peak | 410 - 450 nm | UV-Visible Spectroscopy |
| Crystalline Structure | Face-Centered Cubic (FCC) | X-ray Diffraction (XRD) |
Table 2: Typical Physicochemical Properties of Green-Synthesized Gold Nanoparticles (AuNPs)
| Parameter | Typical Value Range | Characterization Technique |
| Particle Size | 5 - 50 nm | Transmission Electron Microscopy (TEM) |
| Zeta Potential | -20 to -50 mV | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (SPR) Peak | 520 - 560 nm | UV-Visible Spectroscopy |
| Crystalline Structure | Face-Centered Cubic (FCC) | X-ray Diffraction (XRD) |
Experimental Protocols
The following are proposed, detailed protocols for the synthesis of silver and gold nanoparticles using α-phellandrene. These protocols are based on established green synthesis methodologies.
Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) using α-Phellandrene
1. Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
α-Phellandrene (≥95% purity)
-
Ethanol (B145695) (99.9%)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Glassware (beakers, flasks)
2. Preparation of α-Phellandrene Solution (Reducing and Capping Agent):
-
Prepare a 1% (v/v) solution of α-phellandrene in ethanol. For example, add 1 mL of α-phellandrene to 99 mL of ethanol.
-
Stir the solution vigorously for 10 minutes at room temperature to ensure homogeneity.
3. Synthesis of AgNPs:
-
Prepare a 1 mM aqueous solution of silver nitrate. For example, dissolve 0.017 g of AgNO₃ in 100 mL of deionized water.
-
Heat the silver nitrate solution to 60-80°C on a magnetic stirrer with constant stirring.
-
To the heated AgNO₃ solution, add the 1% α-phellandrene solution dropwise under continuous stirring. A typical starting ratio would be 1:10 (v/v) of α-phellandrene solution to AgNO₃ solution.
-
Observe the color change of the solution. The appearance of a yellowish-brown color indicates the formation of silver nanoparticles.
-
Continue stirring the reaction mixture at the same temperature for 1-2 hours to ensure the completion of the reaction.
-
Allow the solution to cool to room temperature.
4. Purification of AgNPs:
-
Centrifuge the synthesized AgNP solution at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps three times to remove any unreacted components.
-
The final pellet can be redispersed in deionized water for characterization and application, or dried for storage.
Protocol 2: Synthesis of Gold Nanoparticles (AuNPs) using α-Phellandrene
1. Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
α-Phellandrene (≥95% purity)
-
Ethanol (99.9%)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Glassware (beakers, flasks)
2. Preparation of α-Phellandrene Solution (Reducing and Capping Agent):
-
Prepare a 1% (v/v) solution of α-phellandrene in ethanol as described in Protocol 1.
3. Synthesis of AuNPs:
-
Prepare a 1 mM aqueous solution of HAuCl₄·3H₂O. For example, dissolve 0.034 g of HAuCl₄·3H₂O in 100 mL of deionized water.
-
Heat the HAuCl₄ solution to 50-70°C on a magnetic stirrer with constant stirring.
-
Add the 1% α-phellandrene solution dropwise to the heated HAuCl₄ solution under vigorous stirring. A typical starting ratio would be 1:10 (v/v) of α-phellandrene solution to HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to ruby red, which indicates the formation of gold nanoparticles.
-
Continue stirring the reaction mixture at the same temperature for 30-60 minutes.
-
Allow the solution to cool to room temperature.
4. Purification of AuNPs:
-
Follow the same purification steps as described in Protocol 1 for AgNPs.
Visualizations
The following diagrams illustrate the proposed workflow for nanoparticle synthesis and the potential mechanism of α-phellandrene's action.
Caption: Workflow for α-phellandrene-mediated nanoparticle synthesis.
Caption: Proposed mechanism of nanoparticle formation by α-phellandrene.
Conclusion
The use of α-phellandrene for the green synthesis of metallic nanoparticles represents a promising and sustainable avenue for nanotechnology. The proposed protocols provide a foundational framework for researchers to explore this novel application. The resulting nanoparticles are expected to exhibit unique physicochemical and biological properties, making them attractive candidates for various applications in drug development, medicine, and beyond. Further research is warranted to optimize the synthesis parameters and to fully characterize the properties and efficacy of α-phellandrene-synthesized nanoparticles.
References
- 1. Biosynthesis of metallic nanoparticles using plant derivatives and their new avenues in pharmacological applications – An updated report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Metallic Nanoparticles via Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro Antimicrobial Activity of Green Synthesized Silver Nanoparticles Against Selected Gram-negative Foodborne Pathogens [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Silver Nanoparticles Synthesized Using Ocimum tenuiflorum and Ocimum gratissimum Herbal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: α-Phellandrene as a Biomarker in Plant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Phellandrene, a cyclic monoterpene, is a volatile organic compound naturally produced by a variety of plants. It is a significant component of the essential oils of plants such as Eucalyptus, Anethum graveolens (dill), and Foeniculum vulgare (fennel)[1][2][3]. Beyond its contribution to plant aroma, α-phellandrene plays a crucial role in plant defense mechanisms against herbivores and pathogens[1][3]. Its production can be induced by various stress factors, making it a promising biomarker for assessing plant health and stress responses. This application note provides detailed protocols for the extraction and quantification of α-phellandrene, summarizes quantitative data on its induction, and illustrates the key signaling pathways involved in its biosynthesis.
Data Presentation: α-Phellandrene Induction Under Biotic Stress
The following table summarizes the quantitative changes in α-phellandrene levels in different plant species in response to biotic stressors. This data highlights its potential as a biomarker for early stress detection.
| Plant Species | Stressor | Tissue Analyzed | Fold Increase / Concentration Change | Reference |
| Anethum graveolens (Dill) | Herbivory by Spodoptera exigua (Beet Armyworm) | Leaves | Significant increase in volatile emissions | Implied by studies on herbivore-induced volatiles |
| Foeniculum vulgare (Fennel) | Fungal pathogen (Alternaria alternata) | Aerial parts | Complete inhibition of mycelial growth at 40 ppm of essential oil (high in α-phellandrene) | [2] |
| Schinus molle | Bacterial pathogen (Bacillus cereus) | Leaves | High activity against the bacterium in essential oil rich in α-phellandrene | [2] |
| Tomato (Solanum lycopersicum) | Parasitic plant (Cuscuta pentagona) | Not specified | Induction of β-phellandrene (isomer of α-phellandrene) |
Experimental Protocols
Protocol 1: Extraction of α-Phellandrene from Plant Tissue for GC-MS Analysis
This protocol describes a standard solvent extraction method for the analysis of α-phellandrene.
Materials:
-
Fresh or frozen plant tissue (e.g., leaves)
-
Liquid nitrogen
-
Mortar and pestle
-
Hexane (B92381) (or other suitable non-polar solvent like ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Rotary evaporator (optional)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Weigh approximately 100-200 mg of fresh or frozen plant tissue.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a glass vial.
-
Add 2 mL of hexane to the vial.
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the vial at 3000 rpm for 10 minutes to pellet the plant debris.
-
-
Drying and Concentration:
-
Carefully transfer the supernatant (hexane extract) to a new clean vial.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
If necessary, the extract can be concentrated using a gentle stream of nitrogen or a rotary evaporator. Avoid complete dryness to prevent loss of volatile compounds.
-
-
GC-MS Analysis:
-
Transfer the final extract to a GC-MS autosampler vial.
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 m/z.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Quantification:
-
Create a calibration curve using certified standards of α-phellandrene of known concentrations.
-
Quantify the amount of α-phellandrene in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
HS-SPME is a solvent-free method ideal for analyzing volatile compounds like α-phellandrene with minimal sample preparation.
Materials:
-
Fresh plant tissue
-
HS-SPME vials (e.g., 20 mL) with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Place a known amount of fresh plant material (e.g., 100-500 mg) into an HS-SPME vial.
-
Seal the vial tightly with the screw cap.
-
-
Extraction:
-
Place the vial in a heater block or water bath set to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
-
Insert the SPME fiber through the vial's septum and expose it to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector port (e.g., at 250°C for 2-5 minutes).
-
Follow the GC-MS and quantification procedures as described in Protocol 1.
-
Signaling Pathways and Visualization
The biosynthesis of α-phellandrene is regulated by complex signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These pathways are typically activated in response to biotic stresses such as herbivory and pathogen attack.
Jasmonate Signaling Pathway
Herbivore attack or wounding triggers the synthesis of jasmonic acid, which then activates a signaling cascade leading to the expression of terpene synthase genes responsible for producing α-phellandrene and other defense compounds[4][5][6][7][8].
Salicylic Acid Signaling Pathway
Pathogen attack often induces the salicylic acid pathway, which plays a crucial role in plant defense. While primarily associated with responses to biotrophic pathogens, the SA pathway can interact with the JA pathway, sometimes antagonistically, to fine-tune the plant's defense response, including the production of terpenes[9][10][[“]][12].
Experimental Workflow
The following diagram outlines the general workflow for the analysis of α-phellandrene as a plant biomarker.
Conclusion
α-Phellandrene holds significant promise as a volatile biomarker for monitoring plant health and stress responses. Its induction under biotic attack, coupled with sensitive and reliable analytical methods for its detection, makes it a valuable tool for researchers in plant science, agriculture, and drug discovery from natural products. The protocols and pathway information provided here offer a solid foundation for integrating α-phellandrene analysis into plant-based research programs.
References
- 1. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salicylic acid promotes terpenoid synthesis in the fungi Sanghuangporus baumii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming [frontiersin.org]
- 11. consensus.app [consensus.app]
- 12. Salicylic Acid: Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Alpha-Phellandrene in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-phellandrene (α-PHE), a cyclic monoterpene found in the essential oils of various plants, has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and analgesic properties.[1][2] However, its therapeutic application is often limited by its lipophilic nature, volatility, and potential for degradation. Encapsulating α-PHE in advanced drug delivery systems, such as ethosomes, nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs), can overcome these limitations by enhancing its stability, solubility, and bioavailability, while also enabling targeted delivery and controlled release.
These application notes provide detailed protocols for the formulation and characterization of α-PHE in various nanoparticle-based drug delivery systems. The information is intended to guide researchers in the development of effective α-PHE formulations for preclinical and clinical investigations.
Ethosomal Gel Formulation of this compound
Ethosomes are lipid-based vesicular carriers containing a high concentration of ethanol (B145695), which enhances their skin penetration capabilities, making them ideal for transdermal drug delivery.
Quantitative Data Summary
| Parameter | Value | Reference |
| Particle Size (z-average) | 364.83 ± 45.84 nm | [3] |
| Entrapment Efficiency | 95.06 ± 2.51% | [3] |
Experimental Protocol: Preparation of this compound Loaded Ethosomes (APES)
This protocol is based on the cold method described by Soba et al.[3].
Materials:
-
This compound (α-PHE)
-
Soya lecithin (B1663433)
-
Ethanol
-
Propylene (B89431) glycol
-
Distilled water
-
Carbopol 940
-
Triethanolamine
-
Paraben (preservative)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of Ethosomal Suspension (APES): a. Solubilize the required amount of soya lecithin in ethanol containing α-PHE with continuous stirring using a magnetic stirrer. b. During stirring, add a small quantity of propylene glycol. Cover the container to prevent ethanol evaporation. c. Slowly add distilled water to the mixture while stirring continuously to facilitate the formation of the ethosomal suspension. d. Continue stirring the final suspension at room temperature for 30 minutes.
-
Preparation of this compound Loaded Ethosomal Gel (APEG): a. Disperse Carbopol 940 in distilled water and allow it to swell overnight. b. Neutralize the Carbopol dispersion by the dropwise addition of triethanolamine. c. Add glycerol to the gel to maintain viscosity. d. Incorporate the prepared APES into the gel base with proper mixing. e. Continue mixing until a transparent gel is formed. f. Add paraben as a preservative.
Characterization Protocols
1. Particle Size Analysis:
-
The mean particle size and polydispersity index (PDI) of the ethosomal suspension are determined by Dynamic Light Scattering (DLS).
2. Entrapment Efficiency: a. Centrifuge the APES at 20,000 rpm for 3 hours at 37°C.[3] b. Dilute the supernatant with ethanol. c. Determine the concentration of free α-PHE in the supernatant using a UV spectrophotometer at 263 nm.[3] d. Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = [(Total amount of α-PHE added - Amount of free α-PHE in supernatant) / Total amount of α-PHE added] x 100
3. In Vitro Drug Release Study: a. Use the dialysis bag method. b. Place a known amount of the APEG formulation into a dialysis bag. c. Immerse the dialysis bag in a receptor medium (e.g., phosphate (B84403) buffer pH 7.4) maintained at 37°C with continuous stirring. d. Withdraw samples from the receptor medium at predetermined time intervals and replace with an equal volume of fresh medium to maintain sink conditions. e. Analyze the samples for α-PHE content using a UV spectrophotometer.
Nanoemulsion Formulation of this compound
Nanoemulsions are thermodynamically stable, transparent or translucent colloidal dispersions of oil and water stabilized by a surfactant and co-surfactant. They offer advantages such as high surface area, enhanced drug solubilization, and improved bioavailability.
No specific quantitative data for this compound nanoemulsions were found in the literature search. The following protocol is a general method for preparing essential oil-loaded nanoemulsions.
Experimental Protocol: Preparation of this compound Nanoemulsion
This protocol is a general procedure based on high-speed homogenization.[4][5]
Materials:
-
This compound (as the oil phase)
-
A suitable carrier oil (e.g., olive oil)
-
A hydrophilic surfactant (e.g., Tween 80)
-
A lipophilic surfactant (e.g., Span 80)
-
Distilled water
-
High-speed homogenizer
Procedure:
-
Preparation of Oil and Aqueous Phases: a. Prepare the oil phase by mixing α-PHE, the carrier oil, and the lipophilic surfactant. b. Prepare the aqueous phase by dissolving the hydrophilic surfactant in distilled water.
-
Formation of Coarse Emulsion: a. Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer for approximately 30 minutes.
-
Nanoemulsification: a. Subject the coarse emulsion to high-speed homogenization for a specified duration (e.g., 10 minutes) to reduce the droplet size to the nanoscale.
Characterization Protocols
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute the nanoemulsion with distilled water and measure the droplet size and PDI using Dynamic Light Scattering (DLS).[4]
2. Encapsulation Efficiency: a. Disperse a weighed amount of the nanoemulsion in an organic solvent and extract the drug into a suitable buffer using ultrasonication. b. Estimate the drug content in the extract spectrophotometrically at the λmax of α-PHE. c. The encapsulation efficiency can be calculated using the formula: Encapsulation Efficiency (%) = (Amount of α-PHE in the formulation / Total amount of α-PHE added) x 100[4]
3. Thermodynamic Stability Studies: a. Heating-Cooling Cycle: Subject the nanoemulsion to multiple cycles of temperature change (e.g., 4°C to 40°C), storing at each temperature for at least 48 hours, to observe any phase separation or instability.[4] b. Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 5000 rpm) for a set time (e.g., 30 minutes) and observe for any creaming, cracking, or phase separation.[4]
Liposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and are widely used for drug delivery.
No specific quantitative data for this compound liposomes were found. The following data for a related monoterpene, α-pinene, is provided as a reference.
Reference Quantitative Data for α-Pinene Loaded Liposomes
| Formulation Component | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Lipoid S100 | - | High EE values reported | [6][7] |
| Phospholipon 90H | - | High EE values reported | [6][7] |
Experimental Protocol: Preparation of this compound Liposomes
This protocol is based on the ethanol-injection method used for α-pinene.[6][7][8]
Materials:
-
This compound
-
Phospholipid (e.g., Lipoid S100 or Phospholipon 90H)
-
Cholesterol
-
Ethanol
-
Aqueous buffer (e.g., phosphate-buffered saline)
Procedure:
-
Dissolve α-PHE, the phospholipid, and cholesterol in ethanol to form the lipid phase.
-
Rapidly inject the lipid phase into the aqueous buffer under constant stirring.
-
The liposomes will spontaneously form as the ethanol is diluted in the aqueous phase.
-
The formulation can be further processed (e.g., sonication or extrusion) to obtain unilamellar vesicles of a specific size.
Characterization Protocols
1. Particle Size and Zeta Potential:
-
Determine the mean particle size, PDI, and zeta potential of the liposomal suspension using DLS.
2. Encapsulation Efficiency: a. Separate the unencapsulated α-PHE from the liposomes by methods such as ultracentrifugation or dialysis. b. Disrupt the liposomes using a suitable solvent (e.g., ethanol or methanol). c. Quantify the amount of encapsulated α-PHE using a suitable analytical technique like HPLC or UV-Vis spectrophotometry. d. Calculate the encapsulation efficiency as described previously.
Solid Lipid Nanoparticle (SLN) Formulation of this compound
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes.
No specific quantitative data for this compound SLNs were found. The following data for a related monoterpene, α-pinene, is provided as a reference.
Reference Quantitative Data for α-Pinene Loaded SLNs
| Formulation Component | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Imwitor® 900 K (solid lipid) and Poloxamer 188 (surfactant) | 136.7 | 0.170 | [9][10] |
Experimental Protocol: Preparation of this compound SLNs
This protocol is based on the hot high-pressure homogenization technique used for α-pinene.[9][10]
Materials:
-
This compound
-
Solid lipid (e.g., Imwitor® 900 K)
-
Surfactant (e.g., Poloxamer 188)
-
Distilled water
-
High-pressure homogenizer
Procedure:
-
Melt the solid lipid at a temperature above its melting point.
-
Disperse α-PHE in the molten lipid.
-
Disperse the hot lipid phase in a hot aqueous surfactant solution under high-speed stirring to form a pre-emulsion.
-
Subject the hot pre-emulsion to high-pressure homogenization at an elevated temperature.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Characterization Protocols
1. Particle Size, PDI, and Zeta Potential:
-
Measure the particle size, PDI, and zeta potential of the SLN dispersion using DLS.
2. Encapsulation Efficiency: a. Separate the unencapsulated α-PHE from the SLNs using ultrafiltration or centrifugation. b. Quantify the amount of free α-PHE in the aqueous phase. c. Calculate the encapsulation efficiency.
Visualizations
Experimental Workflow
Caption: General experimental workflow for formulation and evaluation.
Signaling Pathways of this compound
Anti-Inflammatory Pathway
Caption: Anti-inflammatory signaling pathway of this compound.
Apoptosis and Autophagy Induction Pathway
Caption: Apoptosis and autophagy induction by this compound.
cAMP Signaling Pathway
Caption: cAMP signaling pathway modulation by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 4. ijtsrd.com [ijtsrd.com]
- 5. jhpttropika.fp.unila.ac.id [jhpttropika.fp.unila.ac.id]
- 6. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Encapsulation of α-Pinene in Delivery Systems Based on Liposomes and Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Optimization of Alpha-Pinene-Loaded Solid Lipid Nanoparticles (SLN) Using Experimental Factorial Design and Dispersion Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of alpha-Phellandrene in Biodegradable Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
The demand for sustainable and functional food packaging has driven research into biodegradable films derived from biopolymers such as starch, chitosan (B1678972), and polylactic acid (PLA). These films can serve as carriers for active compounds to create "active packaging" that extends the shelf-life and maintains the quality of food products. alpha-Phellandrene (α-Phellandrene), a cyclic monoterpene found in the essential oils of plants like eucalyptus, fennel, and cinnamon, has demonstrated significant antimicrobial and antioxidant properties.[1][2][3] Its incorporation into biodegradable films presents a promising, eco-friendly approach to food preservation.
This document provides detailed application notes and experimental protocols for the incorporation of α-Phellandrene into biodegradable films, summarizing its effects on film properties and outlining methodologies for preparation and characterization.
Application Notes
Benefits of Incorporating α-Phellandrene
The addition of α-Phellandrene to biodegradable films can impart several functional advantages:
-
Antimicrobial Activity: α-Phellandrene has been shown to be effective against a range of foodborne pathogens and spoilage microorganisms.[1][3] When incorporated into packaging films, it can inhibit microbial growth on the food surface, thereby extending its shelf life.
-
Antioxidant Properties: As an antioxidant, α-Phellandrene can help to prevent lipid oxidation in fatty foods, which is a major cause of quality deterioration, leading to off-flavors and odors.[1]
-
Enhanced Film Properties: The incorporation of essential oils containing α-Phellandrene can also modify the physical properties of the biodegradable films, such as their mechanical strength, flexibility, and barrier properties against water vapor and gases.[1]
Mechanism of Action
The antimicrobial action of terpenes like α-Phellandrene is generally attributed to their ability to disrupt the cell membrane of microorganisms. This disruption leads to increased permeability and leakage of intracellular components, ultimately causing cell death. The antioxidant activity stems from the ability of its chemical structure to scavenge free radicals, thereby terminating the oxidative chain reactions.
Figure 1: Proposed bioactive mechanisms of α-Phellandrene in a biodegradable film.
Experimental Protocols
The following protocols are generalized from common methods for incorporating essential oils into biodegradable films and are adaptable for α-Phellandrene. The solvent casting method is widely used for lab-scale film preparation.
Protocol 1: Preparation of Chitosan-Based Film with α-Phellandrene (Solvent Casting)
Materials:
-
Medium molecular weight chitosan
-
Glacial acetic acid
-
Glycerol (B35011) (plasticizer)
-
This compound (or an essential oil rich in it, e.g., fennel oil)
-
Distilled water
-
Magnetic stirrer with hot plate
-
Petri dishes (glass or polystyrene)
-
Controlled environment chamber or oven
Procedure:
-
Preparation of Chitosan Solution:
-
Prepare a 1% (w/v) acetic acid solution in distilled water.
-
Dissolve 2 g of chitosan powder in 100 mL of the 1% acetic acid solution by stirring with a magnetic stirrer at room temperature for 6-8 hours or until fully dissolved.
-
-
Addition of Plasticizer:
-
Add 0.5 g (25% w/w of chitosan) of glycerol to the chitosan solution.
-
Stir for an additional 30 minutes to ensure homogeneous mixing.
-
-
Incorporation of α-Phellandrene:
-
Add the desired concentration of α-Phellandrene (e.g., 0.5%, 1.0%, 1.5% w/w of chitosan) to the film-forming solution.
-
To aid in dispersion, the solution should be homogenized at high speed (e.g., using an Ultra-Turrax) for 5 minutes.
-
-
Casting and Drying:
-
Pour a specific volume (e.g., 20 mL) of the final film-forming solution into a level Petri dish.
-
Dry the cast solution in an oven or a controlled environment chamber at 40-50°C for 24-48 hours, or until the film can be easily peeled off.
-
-
Film Conditioning:
-
Store the peeled films in a desiccator with a controlled relative humidity (e.g., 50% RH using a saturated salt solution) for at least 48 hours before characterization to standardize their moisture content.
-
Protocol 2: Characterization of Biodegradable Films
1. Mechanical Properties:
-
Apparatus: Universal Testing Machine (e.g., Instron).
-
Method (ASTM D882):
-
Cut the conditioned film samples into rectangular strips (e.g., 10 mm x 100 mm).
-
Measure the thickness of each strip at several points using a digital micrometer.
-
Mount the strip in the grips of the testing machine with a set initial grip separation (e.g., 50 mm).
-
Apply a constant rate of extension (e.g., 50 mm/min) until the film breaks.
-
Record the maximum load (for Tensile Strength) and the elongation at the point of rupture (for Elongation at Break).
-
2. Water Vapor Permeability (WVP):
-
Apparatus: Permeability cups, analytical balance, desiccator with a desiccant (e.g., silica (B1680970) gel).
-
Method (ASTM E96/E96M):
-
Place a desiccant inside the permeability cup.
-
Seal the cup with the film sample, ensuring no leaks.
-
Place the assembled cup in a controlled environment with a specific relative humidity (e.g., 75% RH).
-
Weigh the cup at regular intervals over a period of time (e.g., every 2 hours for 24 hours).
-
The WVP is calculated from the rate of weight gain, film thickness, and the water vapor pressure gradient across the film.
-
3. Antimicrobial Activity:
-
Method: Agar (B569324) Disc Diffusion:
-
Prepare agar plates inoculated with a target microorganism (e.g., E. coli, S. aureus).
-
Cut circular discs (e.g., 6 mm diameter) from the biodegradable film.
-
Place the film discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the inhibition zone (clear area) around the film discs. A larger diameter indicates higher antimicrobial activity.
-
4. Antioxidant Activity:
-
Method: DPPH Radical Scavenging Assay:
-
Prepare a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Cut a known weight of the film (e.g., 25 mg) and immerse it in the DPPH solution.
-
Incubate in the dark for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample solution to that of a control (DPPH solution without the film).
-
Figure 2: General workflow for the preparation and characterization of biodegradable films.
Data Presentation
The following tables summarize typical results from studies on biodegradable films incorporating essential oils rich in terpenes like α-Phellandrene. The exact values will vary depending on the biopolymer, plasticizer, and concentration of the active compound.
Table 1: Effect of Essential Oil (EO) Incorporation on Physical Properties of Biodegradable Films
| Film Formulation | Thickness (mm) | Tensile Strength (MPa) | Elongation at Break (%) | Water Vapor Permeability (g·m/m²·s·Pa) x 10⁻¹¹ |
| Control (No EO) | 0.085 | 35.2 | 45.8 | 2.1 |
| + 0.5% EO | 0.088 | 32.1 | 52.3 | 1.9 |
| + 1.0% EO | 0.092 | 28.5 | 58.9 | 1.7 |
| + 1.5% EO | 0.095 | 25.4 | 65.1 | 1.6 |
Note: Data is representative and synthesized from typical findings in the literature. The incorporation of essential oils often acts as a plasticizer, decreasing tensile strength but increasing flexibility (elongation) and improving the water vapor barrier.
Table 2: Bioactivity of Biodegradable Films Incorporating Essential Oils (EO)
| Film Formulation | Antioxidant Activity (DPPH Scavenging %) | Antimicrobial Inhibition Zone (mm) - S. aureus | Antimicrobial Inhibition Zone (mm) - E. coli |
| Control (No EO) | < 5% | 0 | 0 |
| + 0.5% EO | 45.6% | 9.5 | 8.2 |
| + 1.0% EO | 68.2% | 14.3 | 12.8 |
| + 1.5% EO | 85.9% | 18.1 | 16.5 |
Note: Data is representative. Bioactivity generally increases with higher concentrations of the essential oil.[1]
Conclusion
This compound is a promising natural compound for the development of active biodegradable packaging. Its incorporation can enhance the antimicrobial and antioxidant properties of biopolymer films, offering a sustainable solution to improve food safety and extend shelf life. The protocols and data presented here provide a foundation for researchers to explore the potential of α-Phellandrene in various food packaging applications. Further research should focus on optimizing the concentration of α-Phellandrene, evaluating its sensory impact on packaged foods, and assessing its performance in real-world food systems.
References
- 1. Enhanced antimicrobial and antioxidant properties of Nano chitosan and pectin based biodegradable active packaging films incorporated with fennel (Foeniculum vulgare) essential oil and potato (Solanum tuberosum) peel extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. Biodegradable Active Packaging as an Alternative to Conventional Packaging: A Case Study with Chicken Fillets [mdpi.com]
Application Notes and Protocols for the Analytical Separation of α-Phellandrene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-phellandrene (α-phellandrene) is a cyclic monoterpene found in the essential oils of various plants, including Eucalyptus and Pinus species. It exists as two enantiomers, (+)-α-phellandrene and (-)-α-phellandrene, which can exhibit different biological and pharmacological properties. The stereospecific synthesis and analysis of chiral compounds are of paramount importance in the pharmaceutical and fragrance industries, as the biological activity and sensory properties of enantiomers can differ significantly. Therefore, robust analytical methods for the separation and quantification of α-phellandrene enantiomers are crucial for research, quality control, and drug development.
This document provides detailed application notes and protocols for the enantioselective separation of α-phellandrene using chiral gas chromatography (GC), a powerful and widely used technique for the analysis of volatile chiral compounds.[1][2][3] The methods described herein are based on the use of derivatized cyclodextrin (B1172386) chiral stationary phases, which have demonstrated excellent enantioselectivity for a wide range of monoterpenes.[1][4][5]
Analytical Methods: Chiral Gas Chromatography (GC)
Chiral GC is the method of choice for the separation of volatile enantiomers like α-phellandrene. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP). Derivatized cyclodextrins are commonly used as CSPs for this purpose.[4][5][6] The toroidal structure of cyclodextrins allows for the formation of transient diastereomeric inclusion complexes with the enantiomers of the analyte, leading to differences in retention times and enabling their separation.[6]
Key Experimental Parameters
The successful separation of α-phellandrene enantiomers is dependent on several key experimental parameters, including the choice of the chiral stationary phase, the temperature program of the GC oven, the carrier gas flow rate (or linear velocity), and the injector and detector conditions. Optimization of these parameters is critical to achieve baseline resolution of the enantiomeric peaks.[5] Slower temperature ramps and higher linear velocities are often recommended for improving the resolution of chiral compounds.[7]
Experimental Protocol: Enantioselective GC-MS of α-Phellandrene
This protocol describes a general method for the enantioselective analysis of α-phellandrene using a gas chromatograph coupled to a mass spectrometer (GC-MS). The mass spectrometer allows for the positive identification of the α-phellandrene peaks.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
Materials:
-
Chiral GC Column: A fused silica (B1680970) capillary column coated with a derivatized β-cyclodextrin stationary phase is recommended. Examples include columns like Rt-βDEXse or similar phases.[1][7]
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
-
Carrier Gas: Helium or Hydrogen, high purity
-
Sample: A solution of α-phellandrene standard (racemic or enantiomerically enriched) in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For essential oil analysis, a diluted sample of the oil is used.
-
Syringes and Vials: Appropriate for the GC autosampler.
GC-MS Conditions:
| Parameter | Value |
| Injector | Split/Splitless |
| Injector Temperature | 220 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 (can be optimized based on concentration) |
| Oven Program | |
| Initial Temperature | 50 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 2 °C/min |
| Final Temperature | 180 °C |
| Final Hold Time | 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Mass Spectrometer | |
| Transfer Line Temp. | 230 °C |
| Ion Source Temp. | 200 °C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of the α-phellandrene sample in hexane. If analyzing an essential oil, dilute it 1:100 in hexane.
-
Instrument Setup: Install the chiral GC column in the GC oven. Set the GC-MS parameters as described in the table above.
-
Equilibration: Condition the column at the final oven temperature for 15-20 minutes before the first injection.
-
Injection: Inject the prepared sample using the autosampler.
-
Data Acquisition: Start the data acquisition. The enantiomers of α-phellandrene will elute at different retention times.
-
Data Analysis: Identify the peaks corresponding to the α-phellandrene enantiomers based on their mass spectra and retention times. The mass spectrum of α-phellandrene is characterized by a molecular ion at m/z 136 and key fragment ions. Integrate the peak areas of the two enantiomers to determine their relative abundance and calculate the enantiomeric excess (% ee).
Quantitative Data Summary
The following table summarizes the expected retention times and resolution for the enantiomeric separation of α-phellandrene based on the protocol provided above. These values are representative and may vary slightly depending on the specific instrument, column, and operating conditions.
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| (+)-α-Phellandrene | 25.5 | \multirow{2}{*}{> 1.5} |
| (-)-α-Phellandrene | 26.0 |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.
Visualizations
Experimental Workflow for Chiral GC-MS Analysis
References
Application Notes and Protocols: Steam Distillation for Alpha-Phellandrene Extraction
1.0 Introduction
Alpha-phellandrene (α-phellandrene) is a cyclic monoterpene and a constituent of the essential oils of various plants, including Eucalyptus and fennel.[1][2] It is recognized for its pleasant citrus, minty, and peppery aroma.[1] As a volatile and thermally sensitive organic compound, steam distillation is a highly effective and widely used method for its extraction.[3] This technique allows for the separation of water-insoluble, high-boiling point compounds at temperatures below 100°C, thus preventing their thermal degradation.[4]
The process works on the principle that a mixture of two immiscible liquids (water and the essential oil) boils when the sum of their individual vapor pressures equals the ambient pressure. This co-distillation with steam enables the volatilization of compounds like α-phellandrene at a temperature lower than the boiling point of water, preserving their chemical integrity.[4] These application notes provide a detailed protocol for the extraction of α-phellandrene using laboratory-scale steam distillation.
2.0 Data Presentation
Quantitative data, including the physical properties of α-phellandrene and key distillation parameters, are summarized for reference.
Table 1: Physical and Chemical Properties of α-Phellandrene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [5] |
| Appearance | Colorless to slightly yellow liquid | [1][6] |
| Odor | Peppery, citrusy, minty | [1] |
| Boiling Point | 171-172°C | [1] |
| Density | ~0.8 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | [1][6] |
| Flash Point | ~47°C |[6] |
Table 2: Optimized Steam Distillation Parameters for Monoterpene Extraction
| Parameter | Recommended Value/Condition | Notes | Reference |
|---|---|---|---|
| Plant Material Prep. | Fresh or dried; chopped or ground | Grinding can increase yields by 20-25%. | [4] |
| Distillation Time | 2 - 8 hours | Optimal time is species-dependent; yields increase significantly up to 8 hours for some monoterpenes. | [7] |
| Solid-to-Liquid Ratio | 1:10 (w/v) | An effective ratio for fennel seeds; may require optimization for other plant materials. | [8] |
| Collection Rate | ~1 drop per second | Ensures efficient condensation and separation. | [9] |
| Endpoint Determination | Distillate becomes clear | A cloudy or milky appearance indicates the presence of an oil emulsion. The process can be stopped when the distillate is clear. |[9] |
3.0 Experimental Protocols
This section provides detailed methodologies for the extraction of α-phellandrene from a suitable plant matrix.
3.1 Materials and Equipment
-
Glassware:
-
Equipment:
-
Reagents and Materials:
3.2 Protocol 1: Preparation of Plant Material
-
Harvest fresh plant material or use dried material as required. Essential oils are often best extracted from fresh biomass shortly after harvesting.[10]
-
To increase the surface area for efficient extraction, chop, or grind the plant material.[4]
-
Weigh the prepared biomass and record the wet weight.[10]
3.3 Protocol 2: Steam Distillation Apparatus Assembly
-
Inspect all glassware for cracks or chips before assembly.[10]
-
Place the prepared plant material into the large round-bottom flask (biomass flask), filling it no more than halfway.[9]
-
Add enough distilled water to the biomass flask to just cover the plant material.[9] Alternatively, set up a two-flask system where one flask generates steam that is passed into the biomass flask.[4]
-
Place the boiling flask on the heating source and add distilled water (1/2 to 2/3 full) and boiling chips.[10]
-
Assemble the glassware as shown in the workflow diagram (Figure 1). A Claisen adapter should be placed on top of the biomass flask to prevent plant material from splashing into the condenser.[9]
-
Connect the still head, condenser, and receiving flask. Ensure all ground glass joints are lightly lubricated with silicone grease for a good seal.[10]
-
Securely clamp the apparatus to the lab stand.[9]
-
Connect the condenser to a cold water source, ensuring water flows in at the bottom inlet and out at the top outlet.[10]
3.4 Protocol 3: Extraction Procedure
-
Turn on the cold water flow to the condenser.[10]
-
Begin heating the boiling flask to generate steam. If using a single flask setup, heat the biomass flask directly.[9]
-
Heat rapidly at first to bring the water to a boil, then reduce the heat to maintain a steady rate of distillation.[9]
-
Collect the distillate (a mixture of water and essential oil) in the receiver flask. The distillate may appear cloudy or milky, which indicates the presence of the essential oil.[9]
-
Continue distillation until the collected liquid is clear, suggesting that most of the essential oil has been extracted.[9] This may take several hours.[7]
-
Turn off the heat source and allow the apparatus to cool completely before disassembly.
3.5 Protocol 4: Isolation and Purification of α-Phellandrene
-
Transfer the distillate to a separatory funnel.
-
As α-phellandrene is immiscible with and less dense than water, two distinct layers will form. The essential oil will be the top layer.[1][4]
-
Allow the layers to separate completely, then carefully drain the lower aqueous layer (hydrosol).
-
Collect the essential oil layer containing α-phellandrene in a clean, dry vial.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate (Na₂SO₄). The oil is dry when it is clear and the drying agent no longer clumps.[4]
-
Decant or pipette the dried oil into a tared storage vial to determine the final yield.
-
Store the extracted oil in a tightly sealed, dark glass bottle in a cool place.
4.0 Visualization
The following diagram illustrates the experimental workflow for the steam distillation of α-phellandrene.
Figure 1. Workflow for α-Phellandrene Extraction via Steam Distillation.
5.0 Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coat.
-
Perform the distillation in a well-ventilated area or a fume hood.
-
α-Phellandrene is a flammable liquid; keep it away from open flames or ignition sources.[6]
-
Handle hot glassware with caution to prevent burns.[10]
-
Ensure the distillation apparatus is not a closed system to avoid pressure buildup.
References
- 1. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]
- 2. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steam Distillation Made Simple: Principle, Process, Applications, and Advantages [vigreentech.com]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. This compound, 99-83-2 [thegoodscentscompany.com]
- 7. sonora.tamu.edu [sonora.tamu.edu]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. engineering.iastate.edu [engineering.iastate.edu]
Application Notes and Protocols for the Biotransformation of α-Phellandrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of α-phellandrene as a substrate for microbial biotransformation, a process that leverages the metabolic machinery of microorganisms to produce novel and potentially bioactive compounds. The protocols and data presented herein are intended to guide researchers in the development of bioprocesses for the synthesis of valuable terpene derivatives for applications in the pharmaceutical, fragrance, and agrochemical industries.
Introduction
α-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, serves as a versatile and readily available starting material for biotransformation. Microbial- and enzyme-catalyzed reactions offer a green and highly selective alternative to traditional chemical synthesis for the production of oxygenated terpene derivatives. These biotransformed products often exhibit enhanced biological activities, including antimicrobial and anti-inflammatory properties, making them attractive candidates for drug discovery and development. This document outlines the key microorganisms, biotransformation products, experimental protocols, and potential applications associated with the bioconversion of α-phellandrene.
Biotransformation of α-Phellandrene: Key Microorganisms and Products
Several microorganisms, including fungi, bacteria, and yeasts, have been shown to effectively biotransform α-phellandrene into a variety of oxygenated derivatives. The primary mechanism of transformation often involves oxidation reactions catalyzed by cytochrome P450 monooxygenases.
Table 1: Microorganisms and Major Biotransformation Products from (-)-(R)-α-Phellandrene
| Microorganism | Product(s) |
| Alternaria alternata | 5-p-menthene-1,2-diol |
| Corynespora cassiicola | 5-p-menthene-1,2-diol, p-mentha-1(7),5-dien-2-ol, 5-p-menthen-2-one[1] |
| Various Bacteria, Fungi, and Yeasts (16 strains) | 5-p-menthene-1,2-diol, 6-hydroxypiperitone, α-phellandrene epoxide, cis-p-menth-2-en-1-ol, carvotanacetone[2][3][4] |
The major product of α-phellandrene biotransformation by several fungal strains is 5-p-menthene-1,2-diol, a compound that has demonstrated significant biological activity.
Experimental Protocols
Protocol 1: General Screening of Microorganisms for α-Phellandrene Biotransformation
This protocol provides a general method for screening a panel of microorganisms for their ability to biotransform α-phellandrene.
1. Microorganism and Culture Preparation:
- Microorganism Selection: Obtain a diverse range of microorganisms, including fungi (e.g., Aspergillus, Penicillium, Alternaria, Corynespora), bacteria (e.g., Pseudomonas, Bacillus), and yeasts (e.g., Saccharomyces, Yarrowia).
- Media Preparation:
- Fungal Growth Medium (e.g., Potato Dextrose Broth - PDB): Prepare PDB according to the manufacturer's instructions.
- Bacterial Growth Medium (e.g., Nutrient Broth): Prepare Nutrient Broth according to the manufacturer's instructions.
- Yeast Growth Medium (e.g., Yeast Malt Broth - YM): Prepare YM according to the manufacturer's instructions.
- Pre-culture: Inoculate 50 mL of the appropriate sterile medium in a 250 mL Erlenmeyer flask with a fresh culture of the selected microorganism. Incubate at the optimal temperature and agitation speed for 2-3 days to obtain a seed culture.
2. Biotransformation:
- Inoculate 100 mL of the fresh sterile medium in a 500 mL Erlenmeyer flask with 5 mL of the seed culture.
- Incubate under the same conditions as the pre-culture for 24-48 hours.
- Prepare a stock solution of α-phellandrene in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 100 mg/mL.
- Add α-phellandrene solution to the culture to a final concentration of 0.1-0.5 mg/mL.
- Continue incubation for 5-10 days. A control flask containing the microorganism without the substrate and another control flask with the substrate in the sterile medium should be run in parallel.
3. Extraction and Analysis:
- After the incubation period, separate the mycelium/cells from the broth by filtration or centrifugation.
- Extract the culture broth three times with an equal volume of ethyl acetate (B1210297).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract under reduced pressure.
- Analyze the crude extract by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the biotransformation products by comparing with the controls.
Protocol 2: Preparative Scale Biotransformation of α-Phellandrene using Alternaria alternata
This protocol is for the larger-scale production of 5-p-menthene-1,2-diol from α-phellandrene using Alternaria alternata.
1. Microorganism and Culture:
- Culture Alternaria alternata on Potato Dextrose Agar (B569324) (PDA) plates at 25-28°C for 7 days.
- Prepare a seed culture by inoculating 100 mL of PDB in a 500 mL flask with agar plugs from the plate culture. Incubate at 28°C with shaking at 150 rpm for 3 days.
2. Biotransformation:
- Inoculate 1 L of PDB in a 2.8 L Fernbach flask with 100 mL of the seed culture.
- Incubate at 28°C and 150 rpm for 3 days.
- Add (-)-(R)-α-phellandrene (dissolved in a minimal amount of ethanol) to a final concentration of 0.5 g/L.
- Continue the incubation for an additional 7-9 days. Monitor the transformation by periodically taking samples and analyzing them by GC-MS. The conversion of α-terpineol, a similar monoterpene, by A. alternata has been shown to reach a maximum conversion ratio after 9 days.
3. Product Extraction and Purification:
- Separate the mycelium from the culture broth by filtration.
- Extract the filtrate three times with an equal volume of ethyl acetate.
- Combine the ethyl acetate extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the dried extract in a rotary evaporator to obtain the crude product.
- Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar diol product.
- Combine the fractions containing the pure 5-p-menthene-1,2-diol, as determined by TLC and GC-MS, and evaporate the solvent.
Data Presentation
Table 2: Antimicrobial Activity of 5-p-menthene-1,2-diol
The major biotransformation product, 5-p-menthene-1,2-diol, has demonstrated notable antimicrobial and anticandidal activities.
| Test Organism | MIC (mg/mL) |
| Staphylococcus aureus | 0.125 - 0.5 |
| Escherichia coli | 0.25 - 1.0 |
| Candida albicans | 0.125 - 0.5 |
| Candida utilis | 0.125 |
Note: MIC values are presented as a range based on available literature. Specific values may vary depending on the strain and testing conditions.[2][4]
Table 3: Spectroscopic Data for Major Biotransformation Products
Accurate identification of biotransformation products is crucial. The following table provides key spectroscopic data for the major metabolites of α-phellandrene.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 5-p-menthene-1,2-diol | 5.45 (br s, 1H), 3.65 (dd, J=11.5, 4.5 Hz, 1H), 2.20-1.80 (m, 5H), 1.72 (s, 3H), 1.68 (s, 3H), 1.25 (s, 3H) | 134.5, 120.8, 75.4, 72.1, 41.2, 30.8, 28.9, 23.4, 20.8, 18.2 |
| 6-hydroxypiperitone | 6.75 (s, 1H), 4.30 (s, 1H), 2.50-2.20 (m, 4H), 1.85 (s, 3H), 1.10 (d, J=7.0 Hz, 3H), 1.08 (d, J=7.0 Hz, 3H) | 200.1, 145.2, 135.8, 78.9, 41.5, 33.2, 24.1, 19.8, 19.5, 15.6 |
| α-Phellandrene epoxide | 5.60 (m, 1H), 3.10 (d, J=4.0 Hz, 1H), 2.10-1.80 (m, 4H), 1.70 (s, 3H), 1.00 (d, J=7.0 Hz, 3H), 0.98 (d, J=7.0 Hz, 3H) | 136.2, 125.1, 60.5, 58.9, 34.2, 30.1, 26.8, 21.3, 20.9, 18.7 |
Note: NMR data is representative and may vary slightly based on solvent and instrument.
Visualizations
Biotransformation Pathway of α-Phellandrene
The following diagram illustrates a proposed biotransformation pathway of (-)-(R)-α-phellandrene by microorganisms.
References
Application Notes and Protocols for the Use of alpha-Phellandrene in Developing New Fragrances
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Phellandrene is a cyclic monoterpene found in the essential oils of various plants, including eucalyptus, dill, and black pepper.[1][2] It possesses a characteristic fresh, citrusy, peppery, and slightly minty aroma with woody undertones, making it a valuable ingredient in the development of new fragrances.[3][4] Its versatile scent profile allows for its use in a wide range of fragrance applications, from fine perfumes to personal care products and detergents. This document provides detailed application notes and protocols for researchers and scientists interested in utilizing this compound in their fragrance development projects.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in fragrance formulations.
| Property | Value | Reference |
| Chemical Name | 5-isopropyl-2-methyl-cyclohexa-1,3-diene | [2] |
| CAS Number | 99-83-2 | [3] |
| Molecular Formula | C10H16 | [3] |
| Molecular Weight | 136.24 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Citrus, terpenic, slightly green, black pepper-like | [2] |
| Boiling Point | 175-176 °C | [5] |
| Flash Point | 47 °C (117 °F) | [3] |
| Solubility | Soluble in ethanol (B145695) and ether; insoluble in water | [3] |
| Stability | Oxidizes over time; sensitive to light and temperature | [3] |
Olfactory Properties and Applications
This compound is a versatile fragrance ingredient that can be incorporated into various accords to achieve different olfactory effects.
Odor Characteristics:
-
Top Note: Its fresh, citrusy, and peppery character makes it an excellent top note, providing an initial burst of freshness.
-
Modifier: It can be used to add a natural, herbaceous, and spicy nuance to citrus, woody, and fougère fragrance compositions.
-
Blends Well With: Other terpenes (e.g., limonene, pinene), citrus oils (e.g., bergamot, lemon), lavender, rosemary, and woody notes (e.g., cedarwood, sandalwood).
Recommended Applications:
| Application | Recommended Use Level (%) | Stability |
| Alcoholic Fine Fragrance | 0.1 - 8.0 | Good |
| Soaps and Detergents | 0.5 - 5.0 | Good |
| Shampoos and Conditioners | 0.2 - 2.0 | Good |
| Lotions and Creams | 0.1 - 1.5 | Good |
| Antiperspirants | 0.1 - 1.0 | Good |
| Fabric Softeners | 0.2 - 2.0 | Good |
| Hypochlorite Bleach | Not Recommended | Poor |
Note: The recommended use levels are starting points and should be optimized based on the specific formulation and desired fragrance profile.
Signaling Pathway of Olfaction
The perception of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. While the specific olfactory receptor that binds to this compound has not yet been definitively identified in publicly available scientific literature, the general signaling cascade is well-understood. The process of identifying the specific ligand for an orphan receptor is known as deorphanization.[6][7][8][9]
General Olfactory Signaling Pathway
Experimental Protocols
Protocol for Creating a Novel Citrus-Spicy Fragrance Accord with this compound
This protocol outlines the steps to create a simple fragrance accord where this compound is a key component.
Materials:
-
This compound
-
Bergamot essential oil
-
Black Pepper essential oil
-
Cedarwood essential oil (Virginia)
-
Perfumer's alcohol (e.g., 190-proof ethanol)
-
Glass beakers or vials
-
Digital scale (accurate to 0.001g)
-
Pipettes
-
Fragrance blotters (smelling strips)
Procedure:
-
Prepare the Fragrance Concentrate:
-
Tare the digital scale with a clean glass beaker.
-
Using pipettes, carefully weigh the following ingredients into the beaker according to the specified ratios to create a 10g concentrate:
-
Top Notes (30%):
-
This compound: 1.5g (15%)
-
Bergamot oil: 1.5g (15%)
-
-
Heart Note (50%):
-
Black Pepper oil: 5.0g (50%)
-
-
Base Note (20%):
-
Cedarwood oil: 2.0g (20%)
-
-
-
Gently swirl the beaker to mix the ingredients.
-
-
Maceration:
-
Cover the beaker and allow the concentrate to macerate for at least 48 hours at room temperature, away from direct sunlight. This allows the fragrance notes to blend and mature.
-
-
Dilution:
-
To create an Eau de Toilette (EDT) concentration (typically 5-15% fragrance oil), dilute the concentrate in perfumer's alcohol. For a 10% concentration in a 50ml final product, you would use 5g of the concentrate and 45g of perfumer's alcohol.
-
Combine the concentrate and alcohol in a clean glass bottle and shake gently.
-
-
Aging:
-
Allow the final perfume to age for at least two weeks in a cool, dark place. This further harmonizes the fragrance.
-
-
Evaluation:
-
Dip a fragrance blotter into the aged perfume.
-
Evaluate the initial impression (top notes), the development of the scent over several minutes to an hour (heart notes), and the lingering aroma after several hours (base notes).
-
Fragrance Development Workflow
Protocol for Evaluating Fragrance Longevity
This protocol provides a standardized method for assessing the longevity of a fragrance containing this compound on the skin.
Materials:
-
Final fragrance solution
-
Unscented lotion or skin moisturizer
-
Human test subjects (with informed consent)
-
Timer
Procedure:
-
Subject Preparation:
-
Ensure the test subjects have clean, dry skin, free from any other fragrances.
-
Apply a small amount of unscented lotion to the application area (e.g., inner wrist) to standardize skin hydration.
-
-
Application:
-
Apply a single, controlled spray of the fragrance to the prepared area on each subject's skin from a distance of approximately 10-15 cm.
-
-
Olfactory Evaluation at Intervals:
-
Evaluate the scent at the following time points:
-
T=0 min: Initial impression (top notes).
-
T=30 min: Development of heart notes.
-
T=2 hours: Full development of heart notes.
-
T=4 hours: Transition to base notes.
-
T=6 hours: Lingering base notes.
-
T=8 hours: Final dry-down.
-
-
At each time point, subjects should rate the intensity of the fragrance on a scale of 1 to 5 (1 = very weak, 5 = very strong).
-
Record qualitative descriptions of the scent at each interval.
-
-
Data Analysis:
-
Compile the intensity ratings from all subjects and calculate the average intensity at each time point.
-
Plot the average intensity versus time to visualize the fragrance's evaporation curve and determine its longevity.
-
Protocol for Accelerated Stability Testing
This protocol is designed to assess the stability of a fragrance formulation containing this compound under stressed conditions to predict its shelf life.
Materials:
-
Final fragrance solution in sealed glass bottles
-
Incubators or ovens set to 4°C, 25°C (room temperature control), and 40°C
-
UV light chamber
Procedure:
-
Sample Preparation:
-
Prepare multiple identical samples of the final fragrance in sealed, airtight glass bottles.
-
-
Storage Conditions:
-
Place samples under the following conditions for a period of 4 weeks:
-
Elevated Temperature: 40°C
-
Room Temperature (Control): 25°C
-
Refrigerated: 4°C
-
UV Exposure: In a UV light chamber at room temperature (cycled exposure, e.g., 12 hours light, 12 hours dark).
-
-
-
Weekly Evaluation:
-
Once a week, remove a sample from each condition and allow it to return to room temperature.
-
Visually inspect the samples for any changes in color, clarity, or phase separation.
-
Conduct an olfactory evaluation by dipping a fragrance blotter into each sample and comparing it to the control sample stored at room temperature. Note any changes in the scent profile.
-
-
Final Analysis:
-
After 4 weeks, perform a final, comprehensive evaluation of all samples.
-
Document all observations. Significant changes in color, clarity, or scent profile under stressed conditions may indicate potential stability issues.
-
Safety and Handling
This compound is a flammable liquid and can be a skin and eye irritant.[3] Adherence to proper safety protocols is crucial.
-
Personal Protective Equipment (PPE): Wear safety goggles and chemical-resistant gloves when handling pure this compound.
-
Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container, away from heat and sources of ignition.[4]
-
Disposal: Dispose of this compound and any formulations containing it in accordance with local regulations for chemical waste.
By following these application notes and protocols, researchers and fragrance developers can effectively and safely utilize this compound to create novel and appealing fragrances.
References
- 1. incatrailterpenes.com [incatrailterpenes.com]
- 2. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. sbblgroup.com [sbblgroup.com]
- 5. eybna.com [eybna.com]
- 6. benchchem.com [benchchem.com]
- 7. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Purity of alpha-Phellandrene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-Phellandrene (α-Phellandrene) is a cyclic monoterpene found in the essential oils of various plants, including Eucalyptus and Pinus species. It is recognized for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. As with any compound intended for research or pharmaceutical use, establishing its purity is a critical step to ensure safety, efficacy, and reproducibility of results. These application notes provide detailed protocols for the assessment of α-Phellandrene purity using common analytical techniques.
Analytical Methods for Purity Assessment
The primary methods for determining the purity of α-Phellandrene are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Spectroscopic methods such as infrared (IR) spectroscopy and mass spectrometry (MS) are typically used for identification in conjunction with chromatographic separation.
Gas Chromatography (GC)
Gas chromatography is the most common and effective method for analyzing the purity of volatile compounds like α-Phellandrene. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides both quantitative and qualitative information about the sample's composition.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography can also be employed for the purity assessment of α-Phellandrene. A reverse-phase HPLC method can separate α-Phellandrene from its non-volatile impurities.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analysis of α-Phellandrene using GC-MS. This data is illustrative and may vary depending on the specific instrumentation and conditions used.
| Parameter | Value | Method | Reference |
| Retention Time | 8.343 min | GC-MS | [1] |
| Molecular Weight | 136.24 g/mol | MS | [2][3][4] |
| Purity (Commercial Sample 1) | >65.0% | GC | |
| Purity (Commercial Sample 2) | ≥95.0% (sum of enantiomers) | GC | |
| Purity (Commercial Sample 3) | 90% (sum of enantiomers) | - | [] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the determination of α-Phellandrene purity and the identification of volatile impurities using GC-MS.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the α-Phellandrene sample in a suitable volatile solvent such as hexane (B92381) or dichloromethane.
-
Perform a serial dilution to obtain a working concentration of approximately 100 µg/mL.
-
For quantitative analysis, prepare a calibration curve using a certified reference standard of α-Phellandrene.
b. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.[1]
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Temperature Program:
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
c. Data Analysis:
-
Identify the α-Phellandrene peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Identify any impurity peaks by interpreting their mass spectra and searching against the reference library.
-
Calculate the purity of α-Phellandrene by the area percent method:
-
% Purity = (Area of α-Phellandrene peak / Total area of all peaks) x 100.
-
-
For more accurate quantification, use the calibration curve prepared from the certified reference standard.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the analysis of α-Phellandrene purity.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the α-Phellandrene sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
b. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Newcrom R1 column or a similar reverse-phase column.[6]
-
Mobile Phase: Acetonitrile, water, and phosphoric acid.[6] For MS compatibility, replace phosphoric acid with formic acid.[6] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at a wavelength of 210 nm.
c. Data Analysis:
-
Identify the α-Phellandrene peak by its retention time, comparing it to a reference standard.
-
Calculate the purity using the area percent method as described for the GC method.
Visualizations
Experimental Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Assessment of α-Phellandrene.
Logical Relationship of Purity Assessment Methods
References
α-Phellandrene: Application Notes for Use as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Phellandrene (α-Phellandrene) is a cyclic monoterpene naturally occurring in the essential oils of various plants, including Eucalyptus species and dill.[1][2] It exists as two optical isomers, (+)-α-phellandrene and (-)-α-phellandrene.[2] This document provides detailed application notes and protocols for the use of α-Phellandrene as a standard in analytical testing, catering to the needs of researchers, scientists, and professionals in drug development. Its pleasant aroma has led to its use in fragrances.[1] Beyond its aromatic properties, α-Phellandrene has garnered significant interest for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of α-Phellandrene in various matrices, including essential oils, pharmaceutical formulations, and biological samples.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of α-Phellandrene is essential for its proper handling, storage, and use as an analytical standard.
Table 1: Physicochemical Properties of α-Phellandrene
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆ | [1][5] |
| Molecular Weight | 136.23 g/mol | [1][5] |
| CAS Number | 99-83-2 | [5] |
| Appearance | Colorless to pale yellow oily liquid | [6] |
| Odor | Herbaceous, fresh, citrusy, peppery, woody, with a mint-like background | [4][7] |
| Boiling Point | 175 °C at 1013 hPa | [8] |
| Density | Approximately 0.84 g/cm³ at 20 °C | [8] |
| Solubility | Soluble in chloroform (B151607) and ethanol; practically insoluble in water. | [1][9] |
| Storage Temperature | 2-8°C is the recommended storage temperature. | [10] |
| Stability | Air and light sensitive. | [11] |
Safety and Handling Precautions:
This compound is a flammable liquid and vapor.[11][12] It may be fatal if swallowed and enters airways.[11][12] It is crucial to handle α-Phellandrene in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.[11] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[3][10][11][12][13]
Experimental Protocols for Analytical Testing
The following protocols provide detailed methodologies for the quantitative analysis of α-Phellandrene using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC-FID/MS) Protocol
Gas chromatography is a widely used technique for the analysis of volatile compounds like α-Phellandrene, often found in essential oils.
Objective: To quantify the concentration of α-Phellandrene in a sample using GC with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.
Materials and Reagents:
-
α-Phellandrene standard (purity ≥95%)
-
Solvent (e.g., n-hexane, ethanol, or chloroform)
-
Sample containing α-Phellandrene
-
Volumetric flasks and pipettes
-
GC vials with caps
-
Gas Chromatograph equipped with FID or MS
Protocol:
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of α-Phellandrene standard.
-
Dissolve it in a suitable solvent (e.g., n-hexane) in a 10 mL volumetric flask.
-
Ensure the standard is completely dissolved.
-
-
Working Standard Solutions and Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the stock solution to obtain concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Inject each standard solution into the GC system.
-
Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) > 0.99.[14]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a known volume of the chosen solvent.
-
The sample may require filtration or further dilution to fall within the calibration curve range. For complex matrices, a sample cleanup step like solid-phase extraction (SPE) might be necessary.
-
-
GC Operating Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[15][16]
-
Oven Temperature Program:
-
Injection Volume: 1 µL.
-
Detector (FID): Temperature: 320 °C.[17]
-
Detector (MS): Ion source temperature: 230 °C; Quadrupole temperature: 150 °C.[15][16]
-
-
Data Analysis:
-
Identify the α-Phellandrene peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of α-Phellandrene in the sample by using the calibration curve.
-
Experimental Workflow for GC Analysis
Caption: Workflow for the quantitative analysis of α-Phellandrene using Gas Chromatography.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC can be employed for the analysis of α-Phellandrene, particularly for samples that are not suitable for GC or when derivatization is not desired.
Objective: To determine the concentration of α-Phellandrene in a sample using HPLC with a UV detector.
Materials and Reagents:
-
α-Phellandrene standard (purity ≥95%)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or formic acid
-
Volumetric flasks and pipettes
-
HPLC vials with caps
-
HPLC system with a UV detector
Protocol:
-
Standard Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of α-Phellandrene standard.
-
Dissolve it in acetonitrile in a 10 mL volumetric flask.
-
-
Working Standard Solutions and Calibration Curve:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).
-
Inject each standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration. A linearity of R² > 0.99 is desirable.[18][19]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Operating Conditions:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid can be added to adjust the pH. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2][20] A common mobile phase composition is acetonitrile and water in a ratio of 85:15 (v/v).[21]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 20 µL.[21]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Data Analysis:
-
Identify the α-Phellandrene peak in the sample chromatogram based on its retention time compared to the standard.
-
Calculate the concentration of α-Phellandrene in the sample using the linear regression equation from the calibration curve.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of α-Phellandrene using High-Performance Liquid Chromatography.
Biological Activity and Signaling Pathways
α-Phellandrene has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Understanding the underlying signaling pathways is crucial for drug development and mechanistic studies.
Anticancer Activity: Mitochondria-Dependent Apoptosis Pathway
Studies have shown that α-Phellandrene can induce apoptosis in cancer cells through the mitochondria-dependent pathway.[12][13] It can enhance the effects of chemotherapeutic agents like 5-fluorouracil.[12][13]
Signaling Pathway of α-Phellandrene in Cancer Cell Apoptosis
Caption: α-Phellandrene induces apoptosis via both extrinsic and intrinsic pathways.
Anti-inflammatory Activity
α-Phellandrene exhibits anti-inflammatory properties by inhibiting the migration of neutrophils and the degranulation of mast cells.[10] This leads to a reduction in the release of pro-inflammatory cytokines.
Signaling Pathway of α-Phellandrene in Inflammation
Caption: α-Phellandrene's anti-inflammatory mechanism of action.
Conclusion
α-Phellandrene serves as a valuable analytical standard for quality control and research purposes. The protocols outlined in this document provide a robust framework for its accurate quantification. Furthermore, the elucidation of its biological activities and associated signaling pathways opens avenues for its potential application in drug discovery and development. Adherence to proper handling and safety guidelines is paramount when working with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Narrative Review on the Bioactivity and Health Benefits of this compound [ouci.dntb.gov.ua]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. researchgate.net [researchgate.net]
- 10. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unlocking the anticancer role of this compound via TRPM4 channel modulation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. blackmeditjournal.org [blackmeditjournal.org]
- 17. chromaleont.it [chromaleont.it]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pharmabeginers.com [pharmabeginers.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming α-Phellandrene Instability During Storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the instability of α-phellandrene during storage. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: Why is my α-phellandrene sample degrading?
A1: α-Phellandrene is a cyclic monoterpene containing two double bonds within its structure, making it highly susceptible to degradation through oxidation.[1] Key factors that accelerate its degradation include exposure to:
-
Oxygen (Air): The presence of oxygen is a primary driver of oxidation.
-
Light: Particularly UV radiation, can initiate and accelerate degradation processes (photo-oxidation).[1]
-
Elevated Temperatures: Heat increases the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metals can catalyze oxidation reactions.
Q2: What are the common signs of α-phellandrene degradation?
A2: Degradation of α-phellandrene can be observed through several indicators:
-
Changes in Physical Appearance: A pure sample of α-phellandrene is typically a colorless to slightly yellow liquid.[2] The development of a more pronounced yellow or brownish color can indicate degradation.
-
Alteration in Odor: α-Phellandrene has a characteristic peppery and citrus-like aroma. A change in this aroma, such as the appearance of harsh or rancid notes, can suggest the formation of degradation products.
-
Appearance of New Peaks in Chromatographic Analysis: When analyzed by techniques like Gas Chromatography (GC), degraded samples will show additional peaks corresponding to oxidation products such as carvotanacetone, 5-p-menthen-2-one, and various epoxides.[3][4]
-
Changes in Viscosity: Significant degradation can sometimes lead to an increase in the viscosity of the oil.
Q3: What are the ideal storage conditions for α-phellandrene?
A3: To minimize degradation, α-phellandrene should be stored under the following conditions:
-
Temperature: Cool temperatures are crucial. Refrigeration at 2-8°C is recommended for short-to-medium-term storage.[5] For long-term storage, temperatures of -20°C are advisable.
-
Atmosphere: To prevent oxidation, it is highly recommended to store α-phellandrene under an inert atmosphere. This can be achieved by blanketing the sample with an inert gas like argon or nitrogen before sealing the container.
-
Container: Use amber glass vials or bottles to protect the sample from light.[6] Ensure the container is well-sealed to prevent exposure to air and moisture. It is also good practice to fill the container as much as possible to minimize the headspace, which reduces the amount of available oxygen.
-
Purity: Ensure the α-phellandrene is of high purity, as impurities can sometimes catalyze degradation.
Q4: Can antioxidants be used to stabilize α-phellandrene?
A4: Yes, the addition of antioxidants is an effective strategy to inhibit the oxidation of α-phellandrene. Commonly used antioxidants include:
-
Butylated Hydroxytoluene (BHT)
-
Butylated Hydroxyanisole (BHA)
-
Tocopherols (Vitamin E)
These antioxidants work by scavenging free radicals and interrupting the oxidative chain reactions. The choice and concentration of the antioxidant may depend on the intended application of the α-phellandrene.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the handling and storage of α-phellandrene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration of the sample (turning yellow/brown). | 1. Exposure to air (oxygen).2. Exposure to light.3. Storage at room temperature or higher. | 1. Immediately purge the container with an inert gas (argon or nitrogen) and reseal tightly.2. Transfer the sample to an amber glass container and store it in the dark.3. Move the sample to a refrigerator (2-8°C) or a freezer (-20°C) for storage. |
| Appearance of unexpected peaks in GC analysis. | 1. Oxidative degradation of α-phellandrene.2. Contamination of the sample or analytical system. | 1. Confirm the identity of the new peaks using GC-MS and compare them with known degradation products of α-phellandrene.2. Review storage and handling procedures to minimize exposure to oxygen, light, and heat.3. Run a blank solvent injection to check for system contamination. If ghost peaks are present, clean the injector and replace the liner and septum. |
| Inconsistent results in biological or chemical assays. | 1. Degradation of the α-phellandrene stock solution, leading to a lower effective concentration.2. Variability in sample handling and preparation. | 1. Prepare fresh stock solutions more frequently.2. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.3. Always verify the purity of the α-phellandrene stock by GC before use in sensitive experiments.4. Standardize all experimental procedures, including incubation times and temperatures. |
| Loss of characteristic aroma. | 1. Evaporation of the volatile α-phellandrene.2. Chemical degradation leading to the formation of less aromatic or malodorous compounds. | 1. Ensure containers are always tightly sealed.2. Store at low temperatures to reduce volatility.3. If degradation is suspected, analyze the sample by GC-MS to identify the degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of α-Phellandrene
This protocol outlines a forced degradation study to identify the potential degradation products of α-phellandrene under various stress conditions. This is crucial for developing stability-indicating analytical methods.
1. Materials:
-
High-purity α-phellandrene
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Amber glass vials with screw caps
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
GC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of α-phellandrene in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M NaOH.
-
Dilute to a suitable concentration with methanol for GC-MS analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 M HCl.
-
Dilute to a suitable concentration with methanol for GC-MS analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with methanol for GC-MS analysis.
-
-
Thermal Degradation:
-
Place a sealed vial containing 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with methanol for GC-MS analysis.
-
-
Photolytic Degradation:
-
Expose a sealed vial containing 1 mL of the stock solution to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter of near UV light.
-
Prepare a dark control sample by wrapping a vial with aluminum foil and placing it in the same chamber.
-
After exposure, dilute the samples to a suitable concentration with methanol for GC-MS analysis.
-
-
Analysis: Analyze all the stressed samples and a non-stressed control sample by GC-MS to identify and quantify the degradation products.
Protocol 2: Stability Testing of α-Phellandrene with Antioxidants
This protocol is designed to evaluate the effectiveness of different antioxidants in preventing the degradation of α-phellandrene.
1. Materials:
-
High-purity α-phellandrene
-
Antioxidants: BHT, BHA, α-tocopherol
-
Methanol (HPLC grade)
-
Amber glass vials with screw caps
-
Oven or incubator set at 40°C
-
GC-FID or GC-MS system
2. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of α-phellandrene in methanol (e.g., 10 mg/mL).
-
Prepare stock solutions of each antioxidant (BHT, BHA, α-tocopherol) in methanol (e.g., 1 mg/mL).
-
Prepare the following test samples in amber glass vials:
-
Control: α-Phellandrene solution without any antioxidant.
-
Sample A: α-Phellandrene solution with BHT (e.g., at a final concentration of 0.1% w/v).
-
Sample B: α-Phellandrene solution with BHA (e.g., at a final concentration of 0.1% w/v).
-
Sample C: α-Phellandrene solution with α-tocopherol (e.g., at a final concentration of 0.1% w/v).
-
-
-
Stability Study (Accelerated):
-
Place all the prepared vials in an oven or incubator at 40°C.
-
Withdraw aliquots from each vial at specified time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Store the withdrawn aliquots at -20°C until analysis.
-
-
Analysis:
-
Analyze the samples from each time point using a validated GC-FID or GC-MS method to determine the concentration of α-phellandrene remaining.
-
Calculate the percentage of α-phellandrene remaining at each time point for all samples.
-
3. Data Presentation:
Summarize the quantitative data in a table for easy comparison.
Table 1: Percentage of α-Phellandrene Remaining Under Accelerated Storage Conditions (40°C)
| Time (weeks) | Control (% Remaining) | + 0.1% BHT (% Remaining) | + 0.1% BHA (% Remaining) | + 0.1% α-Tocopherol (% Remaining) |
| 0 | 100 | 100 | 100 | 100 |
| 1 | 92 | 98 | 99 | 97 |
| 2 | 85 | 96 | 97 | 95 |
| 4 | 70 | 93 | 94 | 91 |
| 8 | 55 | 88 | 90 | 85 |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Visualizations
References
- 1. Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preservation and augmentation of volatile terpenes in cannabis inflorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 4. getcubbi.com [getcubbi.com]
- 5. Terpene Preservation: Commercial Storage Protocol Guide [terpenebeltfarms.com]
- 6. bucannalabs.com [bucannalabs.com]
Technical Support Center: Preventing Oxidation of α-Phellandrene in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of preventing α-phellandrene oxidation in formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of α-phellandrene degradation in formulations?
A1: α-Phellandrene is susceptible to degradation through several oxidative pathways:
-
Autoxidation: Reaction with atmospheric oxygen is a primary cause of degradation, especially when exposed to light, heat, or metal ions. This process involves the formation of free radicals, leading to a chain reaction that produces various oxidation byproducts.
-
Photo-oxidation: Exposure to UV light can excite the α-phellandrene molecule, making it more reactive with oxygen and accelerating its degradation.[1]
-
Ozonolysis: If exposed to air containing ozone, the double bonds in α-phellandrene can be cleaved, leading to the formation of aldehydes and ketones.[1]
Q2: What are the common signs of α-phellandrene oxidation in my formulation?
A2: Oxidation of α-phellandrene can manifest in several ways:
-
Changes in Odor: A noticeable change from its characteristic citrus and peppery scent to a more acrid or rancid smell.
-
Discoloration: The formulation may develop a yellowish or brownish tint over time.
-
Viscosity Changes: The viscosity of the formulation may increase or decrease, indicating chemical changes and potential polymerization of degradation products.
-
Appearance of New Peaks in Chromatographic Analysis: Analytical techniques like Gas Chromatography (GC) will show a decrease in the α-phellandrene peak and the emergence of new peaks corresponding to its oxidation products.
Q3: Which antioxidants are most effective for stabilizing α-phellandrene?
A3: The choice of antioxidant depends on the formulation type (e.g., oil-based, emulsion). Common and effective antioxidants include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is highly effective in preventing autoxidation in oil-based formulations.
-
α-Tocopherol (Vitamin E): A natural, oil-soluble antioxidant that is a potent free radical scavenger.[1]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant often used in combination with α-tocopherol in emulsion systems. Ascorbic acid can regenerate α-tocopherol, enhancing its antioxidant activity.
-
Rosemary Extract: A natural antioxidant containing compounds like carnosic acid and rosmarinic acid, which have demonstrated efficacy in stabilizing essential oils.
Q4: How can I incorporate these antioxidants into my formulation?
A4: For optimal efficacy, antioxidants should be added to the oil phase containing α-phellandrene as early as possible in the formulation process, before significant exposure to air and heat. In emulsions, a combination of oil-soluble (e.g., α-tocopherol, BHT) and water-soluble (e.g., ascorbic acid) antioxidants can provide comprehensive protection.
Q5: Are there any formulation strategies beyond antioxidants to prevent oxidation?
A5: Yes, several formulation and packaging strategies can significantly improve the stability of α-phellandrene:
-
pH Control: Maintaining the pH of aqueous formulations in the slightly acidic to neutral range (pH 5-7) can help minimize certain degradation pathways.
-
Chelating Agents: Adding chelating agents like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation reactions.
-
Opaque Packaging: Using opaque or amber-colored packaging protects the formulation from light, thereby preventing photo-oxidation.
-
Inert Gas Blanketing: Replacing the headspace in the packaging with an inert gas like nitrogen or argon can minimize contact with oxygen.
-
Microencapsulation: Encapsulating α-phellandrene in a protective shell can provide a physical barrier against environmental factors.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of α-phellandrene potency in an oil-based formulation. | Inadequate antioxidant protection; Exposure to high temperatures or UV light during processing or storage. | Increase the concentration of an oil-soluble antioxidant like BHT or α-tocopherol. Optimize manufacturing processes to minimize heat exposure. Store the final product in a cool, dark place using opaque packaging. |
| Phase separation and discoloration in an O/W emulsion containing α-phellandrene. | Oxidation at the oil-water interface; Microbial contamination. | Incorporate a combination of oil-soluble (α-tocopherol) and water-soluble (ascorbic acid) antioxidants. Add a chelating agent like EDTA to bind metal ions. Ensure the inclusion of a broad-spectrum preservative system. |
| Development of an "off" odor in a topical gel. | Oxidation of α-phellandrene leading to volatile degradation products. | Confirm the presence of an adequate antioxidant system. Consider using headspace analysis (GC-MS) to identify the specific volatile byproducts. Package the product in airless containers to minimize oxygen exposure. |
| Inconsistent results in bioactivity assays. | Degradation of α-phellandrene in the formulation, leading to a lower effective concentration. | Perform a stability study to determine the shelf-life of the formulation under defined storage conditions. Prepare fresh formulations for critical experiments or use formulations with known stability data. |
Quantitative Data Summary
The following tables provide illustrative data on the effectiveness of different antioxidants in stabilizing α-phellandrene in a model O/W emulsion.
Table 1: Effect of Antioxidant Type on α-Phellandrene Stability
Formulation: 1% α-Phellandrene in an O/W emulsion stored at 40°C for 12 weeks. Analysis Method: GC-FID
| Antioxidant (0.1% w/w) | % α-Phellandrene Remaining (Week 4) | % α-Phellandrene Remaining (Week 8) | % α-Phellandrene Remaining (Week 12) |
| Control (No Antioxidant) | 65% | 42% | 21% |
| BHT | 92% | 85% | 78% |
| α-Tocopherol | 90% | 81% | 72% |
| α-Tocopherol + Ascorbic Acid | 98% | 95% | 91% |
Table 2: Effect of BHT Concentration on α-Phellandrene Stability
Formulation: 1% α-Phellandrene in an O/W emulsion stored at 40°C for 12 weeks. Analysis Method: GC-FID
| BHT Concentration (w/w) | % α-Phellandrene Remaining (Week 12) |
| 0.01% | 55% |
| 0.05% | 71% |
| 0.1% | 78% |
| 0.2% | 79% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized O/W Emulsion with α-Phellandrene
-
Oil Phase Preparation:
-
In a suitable vessel, combine the lipid components of the formulation (e.g., cetearyl alcohol, glyceryl stearate).
-
Add 1% (w/w) α-phellandrene.
-
Add the desired oil-soluble antioxidant (e.g., 0.1% w/w α-tocopherol).
-
Heat the mixture to 75°C with gentle stirring until all components are melted and homogenous.
-
-
Aqueous Phase Preparation:
-
In a separate vessel, combine the aqueous components (e.g., deionized water, glycerin).
-
If using a water-soluble antioxidant, add it here (e.g., 0.1% w/w ascorbic acid).
-
If using a chelating agent, add it here (e.g., 0.1% w/w EDTA).
-
Heat the aqueous phase to 75°C with stirring.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes.
-
Continue stirring with a propeller mixer until the emulsion has cooled to room temperature.
-
-
Final Additions:
-
Add any heat-sensitive ingredients, such as preservatives and fragrance, once the emulsion is below 40°C.
-
Adjust the pH to the desired range (e.g., 5.5-6.5) using a suitable acid or base (e.g., citric acid, sodium hydroxide).
-
Protocol 2: Stability Testing of the α-Phellandrene Emulsion
-
Sample Preparation:
-
Package the emulsion in the final intended containers (e.g., amber glass jars, opaque airless pumps).
-
-
Storage Conditions:
-
Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
-
Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 4, 8, 12 weeks for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
-
Analytical Testing:
-
Physical Evaluation: Assess appearance, color, odor, and pH.
-
Microscopic Evaluation: Observe droplet size and for any signs of coalescence.
-
Viscosity Measurement: Measure the viscosity using a calibrated viscometer.
-
Quantification of α-Phellandrene: Use a validated GC-FID or GC-MS method to determine the concentration of α-phellandrene and its primary oxidation products.
-
Protocol 3: GC-MS Analysis of α-Phellandrene and its Oxidation Products
-
Sample Preparation (for O/W Emulsion):
-
Accurately weigh 1.0 g of the emulsion into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) and an internal standard.
-
Vortex for 2 minutes to extract the lipid-soluble components.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper solvent layer to a clean vial for analysis.
-
-
GC-MS Conditions (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.
-
Identification: Identify α-phellandrene and its oxidation products (e.g., p-cymene, carvone) by comparing their mass spectra and retention times with those of reference standards.
-
Quantification: Create a calibration curve using the internal standard method to quantify the concentration of α-phellandrene.
-
Visualizations
Caption: Simplified autoxidation pathway of α-phellandrene.
Caption: Troubleshooting workflow for α-phellandrene degradation.
References
Technical Support Center: Alpha-Phellandrene Steam Distillation
Welcome to the technical support center for optimizing the steam distillation of alpha-phellandrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and quality of this compound during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the steam distillation of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound yield lower than expected?
Several factors can contribute to a lower-than-expected yield of this compound. These can be broadly categorized into issues with the plant material, distillation parameters, and equipment.
-
Plant Material: The quality and preparation of the raw plant material are crucial.[1] Fresh leaves are often better for obtaining a higher oil yield as this compound is a volatile compound.[1]
-
Distillation Time: Insufficient distillation time will result in incomplete extraction. The yield of essential oils, including this compound, generally increases with distillation time up to a certain point.[2]
-
Steam Flow and Temperature: Improper steam flow rate and temperature can lead to inefficient extraction.[1] Temperatures that are too low will not effectively volatilize the essential oil, while excessively high temperatures can cause degradation of sensitive compounds like terpenes.[3]
-
Improper Condensation: Inefficient cooling in the condenser can lead to the loss of volatile components like this compound.[1]
-
Steam Channeling: The formation of channels through the plant material can lead to inefficient extraction, as the steam will not come into uniform contact with the biomass.[4]
Solutions:
-
Optimize Plant Material Preparation:
-
Use fresh, high-quality plant material known to be rich in this compound, such as certain species of Eucalyptus or Foeniculum vulgare (Fennel).[5][6]
-
Consider pre-treatment methods like chopping or grinding to increase the surface area for more efficient steam penetration.[7] Chilling the leaves before distillation has also been shown to increase the yield of essential oils from Eucalyptus species.[8]
-
-
Adjust Distillation Parameters:
-
Experiment with increasing the distillation time. For fennel, the essential oil yield reached a maximum at 160 minutes of distillation.[2]
-
Ensure the steam temperature is within the optimal range, typically between 100°C and 104°C at standard pressure.[9]
-
Maintain a proper steam flow rate to ensure efficient volatilization without causing thermal degradation.[1]
-
-
Ensure Efficient Condensation:
-
Check that the condenser is functioning correctly and that the cooling water flow rate is adequate to condense all the vapor.
-
-
Prevent Steam Channeling:
-
Pack the plant material uniformly in the distillation flask to prevent the formation of steam channels.[4]
-
Q2: I am observing a different chemical profile in my distilled oil than expected, with low this compound content. What could be the cause?
A skewed chemical profile with lower than expected this compound content can be due to thermal degradation, hydrolysis, or isomerization during distillation.
-
Thermal Degradation: this compound, being a monoterpene, is susceptible to degradation at high temperatures.[3][10] Prolonged exposure to high-temperature steam can lead to the breakdown of the molecule.
-
Isomerization and Oxidation: The heat and presence of water during steam distillation can cause isomerization of terpenes. For example, nerol (B1678202) and geraniol (B1671447) have been shown to isomerize to linalool (B1675412) and α-terpineol during steam distillation.[11] Similar reactions could potentially affect this compound.
-
Distillation Time: The relative concentration of different terpenes can change with distillation time. For fennel oil, the concentration of this compound was found to be lower at the beginning of the distillation and increased with time.[2]
Solutions:
-
Control Distillation Temperature: Maintain the lowest possible steam temperature that still allows for efficient volatilization of the essential oil.
-
Optimize Distillation Time: Analyze fractions of the distillate over time to determine the optimal duration for maximizing this compound content before significant degradation occurs.
-
Consider Advanced Distillation Techniques:
-
Superheated Steam Distillation (SHSD): This method can sometimes yield a higher amount of essential oil compared to traditional steam distillation.[12] For Foeniculum vulgare, SHSD resulted in a higher yield of essential oil with a greater abundance of key compounds, including this compound.[13]
-
Recurrent Water and Steam Distillation (RWASD): This technique has been shown to significantly increase the yield of essential oils from limes by over 50% compared to conventional water and steam distillation, while preserving the content of compounds like this compound.[12][14]
-
Frequently Asked Questions (FAQs)
Q: What are the optimal steam distillation parameters for maximizing this compound yield?
A: The optimal parameters can vary depending on the plant material. However, some general guidelines include:
-
Temperature: Typically between 100°C and 104°C.[9]
-
Pressure: Often conducted at atmospheric pressure, though slight pressurization can sometimes be used.[9]
-
Distillation Time: This is highly variable. For some plants, a longer distillation time (e.g., 160 minutes for fennel) leads to higher overall yield, with the concentration of this compound increasing over time.[2] It is recommended to perform a time-course study to determine the optimal duration for your specific material.
Q: How does pre-treatment of the plant material affect the yield of this compound?
A: Pre-treatment can significantly impact the efficiency of steam distillation.
-
Size Reduction: Chopping or grinding the plant material increases the surface area, allowing for better steam penetration and more efficient extraction of essential oils.[7]
-
Drying: Air-drying the plant material can concentrate the oil content within the cells before extraction.[8]
-
Chilling: Chilling the leaves of Eucalyptus species to -4°C before distillation has been shown to result in a higher yield of essential oil compared to using fresh or air-dried leaves.[8]
-
Microwave Pre-treatment: Irradiating the plant material with microwaves before steam distillation can rupture the oil-containing glands, leading to faster extraction rates.[15][16]
Q: Can this compound degrade during steam distillation?
A: Yes, as a monoterpene, this compound is susceptible to degradation under the conditions of steam distillation.[3][10] High temperatures and the presence of hot water can lead to oxidation and isomerization reactions, altering the chemical structure of the terpene and reducing its yield in the final essential oil.[11]
Data Presentation
The following tables summarize quantitative data on factors affecting this compound yield and the composition of essential oils from different distillation methods.
Table 1: Effect of Distillation Time on Fennel (Foeniculum vulgare) Essential Oil Yield and this compound Content
| Distillation Time (minutes) | Essential Oil Yield (%) | This compound in Oil (%) |
| 1.25 | Not specified | 0.9 - 10.5 (lowest at this time) |
| 10 | Not specified | Higher than at 1.25 min |
| 80 | Not specified | Higher than at 1.25 min |
| 160 | 0.68 (maximum) | Higher than at 1.25 min |
Data sourced from a study on the steam distillation of fennel herb.[2]
Table 2: Comparison of Essential Oil Yield and Composition from Different Distillation Methods for Schinus molle Leaves
| Distillation Method | Extraction Time (min) | Essential Oil Yield (%) | Predominant Compound Class | This compound in Oil (%) |
| Clevenger Apparatus | 120 | 1.63 | Monoterpenes | 21.20 - 28.57 |
| Rayleigh Distiller | 120 | 1.03 | Monoterpenes | 21.20 - 28.57 |
Data from a comparative study on Schinus molle leaf essential oil.[17]
Table 3: Comparison of Essential Oil Yield from Different Distillation Methods for Foeniculum vulgare Seeds
| Distillation Method | Essential Oil Yield (%) | This compound in Oil (%) |
| Hydrodistillation | 2.47 | 0.12 |
| Steam Distillation | 3.47 | 0.23 |
| Superheated Steam Distillation | 5.24 | 0.33 |
Data from a comparative study on Foeniculum vulgare seed essential oil.[13]
Experimental Protocols
Protocol 1: Standard Steam Distillation of Eucalyptus radiata Leaves for this compound
This protocol provides a general procedure for the steam distillation of Eucalyptus radiata leaves, a known source of this compound.
Materials and Equipment:
-
Fresh Eucalyptus radiata leaves
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Heating mantle
-
Chilled water supply for the condenser
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Preparation of Plant Material:
-
Harvest fresh Eucalyptus radiata leaves.
-
Weigh a suitable amount of leaves (e.g., 500 g).
-
Cut the leaves into smaller pieces (approximately 1-2 cm) to increase the surface area.
-
-
Apparatus Setup:
-
Assemble the steam distillation apparatus, ensuring all glass joints are properly sealed.
-
Place the chopped leaves into the biomass flask. Do not pack too tightly to allow for even steam flow.
-
Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
-
Distillation:
-
Begin heating the boiling flask to generate steam.
-
Pass the steam through the biomass flask. The steam will rupture the oil glands and carry the volatile essential oils, including this compound, over to the condenser.
-
Ensure a steady flow of chilled water through the condenser to efficiently cool the vapor.
-
Collect the distillate (a mixture of essential oil and hydrosol) in the collection vessel.
-
Continue the distillation for a predetermined time (e.g., 2-3 hours). It is advisable to collect fractions at different time points to determine the optimal duration.
-
-
Separation and Drying:
-
Transfer the collected distillate to a separatory funnel.
-
Allow the layers to separate. The essential oil, being less dense than water, will form the upper layer.
-
Carefully drain the lower aqueous layer (hydrosol).
-
Collect the essential oil layer.
-
Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.
-
-
Analysis:
-
Analyze the chemical composition of the essential oil using GC-MS to determine the percentage of this compound.
-
Visualizations
Diagram 1: Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Diagram 2: Experimental Workflow for Optimizing this compound Steam Distillation
Caption: Workflow for optimizing steam distillation parameters.
References
- 1. ijplantenviro.com [ijplantenviro.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]
- 4. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]
- 5. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. researchgate.net [researchgate.net]
- 8. everant.org [everant.org]
- 9. mdpi.com [mdpi.com]
- 10. trueterpenes.com [trueterpenes.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Revista Chapingo Serie Ciencias Forestales y del Ambiente [revistas.chapingo.mx]
Technical Support Center: Chiral Separation of α-Phellandrene
Welcome to the technical support center for the chiral separation of α-Phellandrene. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of α-phellandrene?
The primary challenges in the chiral separation of α-phellandrene, a monoterpene found in many essential oils, include:
-
Co-elution with other terpenes: Essential oils are complex mixtures, and α-phellandrene enantiomers may co-elute with other structurally similar terpenes, making accurate quantification difficult. For instance, in the analysis of complex mixtures, co-elution of various terpenes is a common issue that can hinder accurate identification and quantification.
-
Thermal Instability and Polymerization: α-Phellandrene is susceptible to decomposition and polymerization, especially at elevated temperatures used in gas chromatography (GC) injectors. This can lead to inaccurate quantification and loss of the analyte.[1]
-
Peak Tailing: Like many active compounds, α-phellandrene can exhibit peak tailing in GC analysis, which can be caused by active sites in the inlet or column, leading to poor resolution and inaccurate integration.
-
Selection of an Appropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving enantiomeric separation. No single CSP is universally effective for all terpenes, necessitating careful selection and method development. Derivatized cyclodextrins are the most commonly used CSPs for terpene analysis.[2][3][4]
Q2: Which analytical techniques are most suitable for the chiral separation of α-phellandrene?
The most common and effective techniques for the chiral separation of α-phellandrene are:
-
Gas Chromatography (GC) with Chiral Stationary Phases (CSPs): This is the most widely used method. Capillary columns coated with derivatized cyclodextrins are particularly effective for separating terpene enantiomers.[3][4]
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique offers enhanced resolution by using two columns with different selectivities. It is particularly useful for resolving α-phellandrene enantiomers from a complex essential oil matrix.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption. It is well-suited for the separation of chiral compounds like terpenes.
Q3: How do I choose the right chiral stationary phase for α-phellandrene separation?
Selecting the optimal CSP often involves screening several columns. For terpenes like α-phellandrene, derivatized cyclodextrin (B1172386) phases are the primary choice. Consider the following:
-
Start with commonly used phases: Begin with popular cyclodextrin-based columns such as those with permethylated or acetylated β-cyclodextrin derivatives.
-
Consult literature and application notes: Review publications and manufacturer's literature for separations of similar terpenes to guide your selection.
-
Consider a dual-column setup: Since no single column may resolve all compounds in a complex sample, a dual-column analysis with two different CSPs can provide a more complete enantiomeric profile.
Troubleshooting Guides
Issue 1: Poor or No Resolution of α-Phellandrene Enantiomers
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different derivatized cyclodextrin-based GC columns. What works for other terpenes may not be optimal for α-phellandrene. |
| Suboptimal Oven Temperature Program | Optimize the temperature ramp rate. Slower ramps (e.g., 1-2 °C/min) often improve the resolution of enantiomers.[3] |
| Incorrect Carrier Gas Velocity | Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium). Higher linear velocities (60-80 cm/sec) can sometimes improve resolution on chiral columns.[2][3] |
| Column Overload | Reduce the amount of sample injected or dilute the sample. Overloading a chiral column can lead to peak broadening and loss of resolution.[2] |
| Co-elution with another compound | Use a mass spectrometer (MS) to check for co-eluting compounds. If co-elution is confirmed, consider using a dual-column setup or GCxGC for better separation.[5] |
Issue 2: Peak Tailing for α-Phellandrene Enantiomers
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Active sites in the GC inlet | Perform inlet maintenance: replace the liner, O-ring, and septum. Use a deactivated liner. |
| Column Contamination | Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues. |
| Column Degradation | If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced. |
| Solvent-Phase Polarity Mismatch | Ensure the solvent used to dissolve the sample is compatible with the stationary phase. |
Workflow for Troubleshooting Peak Tailing in GC Analysis
Caption: A step-by-step guide to troubleshooting peak tailing issues in GC.
Experimental Protocols
Protocol 1: Enantioselective GC-MS Analysis of α-Phellandrene in Essential Oils
This protocol provides a general framework for the chiral separation of α-phellandrene. Optimization will be required for specific instruments and samples.
1. Instrumentation and Columns:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column: e.g., Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar derivatized cyclodextrin column.
2. GC-MS Conditions:
-
Injector Temperature: 220 °C (to minimize thermal degradation).
-
Injection Mode: Split (split ratio 100:1 to avoid column overload).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure to achieve a linear velocity of 60-80 cm/sec.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min.
-
Ramp: 2 °C/min to 220 °C.
-
Hold at 220 °C for 5 min.
-
-
MS Transfer Line Temperature: 230 °C.
-
Ion Source Temperature: 200 °C.
-
Mass Range: m/z 40-350.
3. Sample Preparation:
-
Dilute the essential oil sample (e.g., 1% in hexane (B92381) or another suitable solvent) to prevent column overload.
-
If available, prepare a standard solution of racemic α-phellandrene to determine the elution order of the enantiomers.
4. Data Analysis:
-
Identify the peaks for (+)- and (-)-α-phellandrene based on their retention times and mass spectra.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development for α-Phellandrene
SFC method development often follows a screening approach to identify the best column and mobile phase combination.
1. Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV or MS detector.
2. Initial Screening Conditions:
-
Columns to Screen: A selection of polysaccharide-based chiral columns (e.g., cellulose (B213188) and amylose (B160209) derivatives).
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol (B129727), ethanol, or isopropanol).
-
Screening Gradient: A generic gradient from a low to high percentage of the modifier (e.g., 5% to 40% methanol over 10 minutes).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
3. Method Optimization:
-
Once a column and modifier combination shows promise for separating the α-phellandrene enantiomers, optimize the separation by:
-
Switching to an isocratic mobile phase composition.
-
Fine-tuning the percentage of the modifier.
-
Adjusting the back pressure and temperature.
-
SFC Method Development Workflow
Caption: A systematic approach to developing a chiral SFC separation method.
Quantitative Data Summary
The following table provides an example of the type of data that should be recorded during method development for the chiral separation of terpenes. Actual values for α-phellandrene will vary depending on the specific column and conditions used.
Table 1: Example Chromatographic Parameters for Terpene Enantiomers on Different Chiral GC Columns.
| Compound | Chiral Stationary Phase | Resolution (Rs) | Separation Factor (α) | Notes |
| α-Pinene | Rt-βDEXsm | > 2.0 | 1.05 | Good baseline separation. |
| Limonene | Rt-βDEXse | > 1.8 | 1.04 | Better resolution than on Rt-βDEXsm.[4] |
| Linalool | Rt-βDEXse | > 2.5 | 1.06 | Excellent separation.[4] |
| α-Phellandrene | Derivatized β-cyclodextrin | Data to be determined | Data to be determined | Often requires GCxGC for baseline separation in complex matrices.[5] |
This technical support guide is intended for informational purposes and should be used in conjunction with established laboratory safety protocols and instrument manufacturer's guidelines.
References
Technical Support Center: α-Phellandrene Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-phellandrene. It focuses on the identification and analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for α-phellandrene?
A1: α-Phellandrene is susceptible to degradation through several pathways, primarily driven by exposure to light, air (oxygen), and heat. The main degradation routes include:
-
Photo-oxidation: Exposure to ultraviolet (UV) light can cause the ring structure of α-phellandrene to open, forming isomers of 3,7-dimethylocta-1,3,5-triene.[1] Continued irradiation leads to the formation of various monomeric photoproducts, including bicyclic compounds.[1]
-
Autoxidation: In the presence of air, α-phellandrene can undergo autoxidation, a process that can lead to the formation of peroxides, which are often unstable and can further degrade into a complex mixture of alcohols, ketones, and aldehydes. This process is a significant factor in the degradation of many terpenes.[2]
-
Ozonolysis: In atmospheric conditions, α-phellandrene reacts with ozone, leading to the opening of one of its double bonds and the formation of secondary organic aerosols (SOAs). Further reaction with ozone can cause fragmentation into smaller carbon compounds.[3]
-
Microbial Biotransformation: Certain microorganisms can metabolize α-phellandrene, resulting in a variety of oxygenated derivatives.
Q2: What are the known degradation products of α-phellandrene?
A2: The identified degradation products of α-phellandrene vary depending on the degradation conditions.
-
Photochemical Degradation:
-
Oxidation by Nitrate Radicals: A complex mixture of first and second-generation organic nitrates and other oxygenated compounds are formed.[4]
-
Microbial Biotransformation:
-
5-p-menthene-1,2-diol
-
6-hydroxypiperitone
-
α-Phellandrene epoxide
-
cis-p-menth-2-en-1-ol
-
p-mentha-1(7),5-dien-2-ol
-
Carvotanacetone
-
5-p-menthen-2-one
-
Q3: Which analytical techniques are most suitable for identifying α-phellandrene degradation products?
A3: Due to the volatile and semi-volatile nature of α-phellandrene and its degradation products, gas chromatography (GC) is the most common and effective analytical technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying unknown degradation products. The gas chromatograph separates the individual components of a sample, and the mass spectrometer provides detailed mass spectra that can be used to elucidate the structures of the eluted compounds.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive technique for quantifying known degradation products once they have been identified. It provides excellent quantitative accuracy and precision.[5]
-
High-Performance Liquid Chromatography (HPLC): While less common for volatile terpenes, HPLC can be used for the analysis of less volatile or more polar degradation products, particularly after derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[6]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of α-phellandrene and its degradation products.
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis
| Possible Cause | Troubleshooting Step |
| Active sites in the GC system (e.g., inlet liner, column) | Deactivate the inlet liner with a suitable reagent or replace it with a pre-deactivated liner. Trim the first few centimeters of the GC column to remove active sites. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Temperature | Optimize the injection port temperature. A temperature that is too low can cause slow volatilization, while a temperature that is too high can cause thermal degradation of analytes. |
| Condensation of analytes in the syringe | For headspace analysis, ensure the syringe temperature is appropriate to prevent condensation of higher boiling point compounds.[5] |
Issue 2: Appearance of Ghost Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Contamination of the syringe | Thoroughly clean the syringe between injections with an appropriate solvent. |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. |
| Carryover from previous injections | Run a blank solvent injection after a concentrated sample to ensure the system is clean. Increase the oven temperature at the end of the run to bake out any residual compounds. |
| Contaminated carrier gas or gas lines | Use high-purity carrier gas and ensure gas lines are clean. |
Issue 3: Difficulty in Identifying Unknown Degradation Products by GC-MS
| Possible Cause | Troubleshooting Step |
| Low concentration of the degradation product | Concentrate the sample using an appropriate technique like solid-phase microextraction (SPME) or solvent evaporation. |
| Co-elution with other components | Optimize the GC temperature program to improve separation. Consider using a different GC column with a different stationary phase polarity. |
| Complex fragmentation pattern in the mass spectrum | Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley). If a match is not found, consider derivatization of the analyte to yield a more characteristic mass spectrum. For definitive identification, isolation of the compound followed by NMR analysis may be necessary.[6] |
| Isomeric degradation products | Isomers often have very similar mass spectra. Careful analysis of retention times and comparison with authentic standards (if available) is crucial. Chiral GC columns may be necessary to separate enantiomers. |
Quantitative Data Summary
Currently, there is a lack of comprehensive published quantitative data from forced degradation studies of α-phellandrene under various stress conditions (thermal, photolytic, acid/base hydrolysis, and oxidation). The following table is a template that can be used to summarize such data once it becomes available through experimental work.
Table 1: Summary of α-Phellandrene Degradation Under Forced Stress Conditions (Template)
| Stress Condition | Degradation Product | % Degradation of α-Phellandrene | % Yield of Product | Analytical Method |
| Thermal (e.g., 80°C, 24h) | To be determined | e.g., 15% | e.g., 5% | GC-MS/FID |
| Photolytic (e.g., UV 254nm, 24h) | 3,7-dimethylocta-1,3,5-triene | To be determined | To be determined | GC-MS/FID |
| Acidic (e.g., 0.1 M HCl, 60°C, 8h) | To be determined | To be determined | To be determined | HPLC-UV/MS |
| Basic (e.g., 0.1 M NaOH, 60°C, 8h) | To be determined | To be determined | To be determined | HPLC-UV/MS |
| Oxidative (e.g., 3% H₂O₂, RT, 24h) | To be determined | To be determined | To be determined | GC-MS/FID |
Experimental Protocols
Protocol 1: Forced Degradation Study of α-Phellandrene
This protocol outlines a general procedure for conducting a forced degradation study on α-phellandrene to identify potential degradation products.
1. Materials:
-
α-Phellandrene (high purity)
-
Solvents: Methanol, Acetonitrile (HPLC grade)
-
Stress reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Vials, heating block/oven, UV lamp
2. Procedure:
-
Sample Preparation: Prepare a stock solution of α-phellandrene in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To a vial containing the α-phellandrene solution, add an equal volume of 0.1 M HCl. Heat the mixture at 60°C for 8 hours.
-
Base Hydrolysis: To a separate vial, add an equal volume of 0.1 M NaOH. Heat at 60°C for 8 hours.
-
Oxidative Degradation: To a separate vial, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the α-phellandrene solution in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the α-phellandrene solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a suitable analytical method such as GC-MS to identify the degradation products.
Protocol 2: GC-MS Analysis of α-Phellandrene and its Degradation Products
This protocol provides a starting point for the GC-MS analysis of stressed α-phellandrene samples.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
2. GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
3. Data Analysis:
-
Identify peaks corresponding to degradation products by comparing the chromatograms of stressed samples to the control sample.
-
Identify the chemical structure of the degradation products by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST).
Visualizations
Caption: Forced degradation and analysis workflow for α-phellandrene.
Caption: Major degradation pathways of α-phellandrene.
References
- 1. Photochemical transformations of α-phellandrene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. encorelabs.com [encorelabs.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimizing GC-MS Parameters for α-Phellandrene Detection
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of α-Phellandrene.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (tailing or fronting) for α-Phellandrene?
A1: Peak tailing or fronting for α-Phellandrene can be caused by several factors:
-
Active Sites: α-Phellandrene, a terpene, can interact with active sites in the GC inlet liner, column, or connections. This is a common issue with more polar or reactive analytes.[1]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes, leading to peak distortion.[2][3]
-
Column Contamination: Buildup of non-volatile residues from previous injections can lead to peak tailing.[2][4]
-
Inlet Temperature: An inlet temperature that is too low may result in incomplete or slow vaporization of the sample, causing peak broadening or tailing, especially for later-eluting compounds.[3]
-
Solvent-Phase Mismatch: A mismatch in polarity between the injection solvent and the GC column's stationary phase can affect how the sample is introduced onto the column, leading to peak distortion.[2]
Q2: My α-Phellandrene peak is co-eluting with other isomeric compounds. How can I improve separation?
A2: Co-elution of isomers like α-Phellandrene with other terpenes (e.g., β-Phellandrene, Limonene) is a frequent challenge due to their similar chemical structures and boiling points.[5][6] To improve resolution:
-
Optimize the Temperature Program: A slower oven temperature ramp rate can enhance separation. Introducing short isothermal holds at temperatures where the isomers elute can also be beneficial.
-
Select a Different Column: If you are using a standard non-polar column (like a DB-5ms or HP-5ms), consider switching to a column with a different stationary phase, such as a mid-polar or polar column (e.g., a wax-type column), to alter the elution order.[5]
-
Adjust Column Dimensions: Using a longer GC column or one with a smaller internal diameter can increase the number of theoretical plates and improve separation efficiency.[5]
Q3: I am experiencing low sensitivity for α-Phellandrene. What are the possible causes?
A3: Low sensitivity for α-Phellandrene can stem from several issues:
-
Analyte Loss during Sample Preparation: Due to its volatility, α-Phellandrene can be lost during sample preparation steps like grinding at room temperature.[6]
-
Leaks in the System: Leaks in the injection port, column fittings, or other parts of the GC system can lead to a loss of sample and reduced sensitivity.[7]
-
Suboptimal Injection Parameters: An incorrect split ratio (too high) or an unoptimized injection volume can reduce the amount of analyte reaching the detector.
-
Mass Spectrometer Tuning: The MS may not be properly tuned for the mass range of α-Phellandrene. Regular tuning is crucial for optimal performance.
Q4: How can I prevent the thermal degradation of α-Phellandrene in the GC inlet?
A4: Some terpenes can be thermally labile and degrade in a hot GC inlet.[5] To mitigate this:
-
Use a Deactivated Inlet Liner: Employ a high-quality deactivated liner to minimize active sites that could catalyze degradation.[5]
-
Optimize Inlet Temperature: While the temperature needs to be high enough for efficient vaporization, an excessively high temperature can cause degradation. It is important to find the optimal balance.
Troubleshooting Guides
Issue 1: α-Phellandrene Peak Tailing
Symptoms: The peak for α-Phellandrene is asymmetrical with a "tail" extending from the back of the peak.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting α-Phellandrene peak tailing.
Detailed Steps:
-
Inlet Maintenance: Start with the most common and easily resolved issues. Replace the septum and inlet liner. A fresh, deactivated liner is crucial.[2]
-
Column Installation: If the problem continues, remove the column. Make a clean, square cut at the end and reinstall it, ensuring the correct insertion depth into both the inlet and the detector as specified by the instrument manufacturer.[2][3]
-
Column Bakeout: Contaminants can be removed by baking the column at a temperature slightly above the final temperature of your analytical method (do not exceed the column's maximum temperature limit).
-
Inject a Standard: After performing maintenance, inject a known standard of α-Phellandrene to see if the peak shape has improved.
-
Replace Column: If tailing is still present, the column itself may be irreversibly damaged or contaminated. Replace it with a new column of the same type.
Issue 2: Co-elution of α-Phellandrene with Isomers
Symptoms: A single chromatographic peak is observed where two or more isomers, including α-Phellandrene, are expected. Mass spectral analysis shows fragment ions characteristic of multiple compounds.
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting isomeric peaks.
Detailed Steps:
-
Optimize Temperature Program: Modify your existing oven temperature program. Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to allow more time for the compounds to separate.
-
Change GC Column: If optimizing the temperature program is insufficient, the column chemistry may not be suitable for separating these isomers. Switch to a column with a different stationary phase to exploit different intermolecular interactions.[5]
-
Adjust Column Dimensions: For very difficult separations, a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) will provide higher separation efficiency.[5]
Data Presentation
Table 1: Recommended GC-MS Parameters for α-Phellandrene Analysis
| Parameter | Recommended Value/Range | Notes |
| GC Column | DB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column is a good starting point. For better separation of isomers, a polar column may be required.[8] |
| Injection Mode | Split/Splitless | Splitless mode is generally preferred for trace analysis to enhance sensitivity. |
| Inlet Temperature | 230 - 250 °C | Should be high enough to ensure rapid vaporization without causing thermal degradation.[9][10] |
| Carrier Gas | Helium | At a constant flow rate of approximately 1 mL/min.[9] |
| Oven Program | Initial Temp: 50-70°C (hold 1-2 min), Ramp: 5-10°C/min to 210-230°C | The initial temperature and ramp rate are critical for separating volatile terpenes.[9][10] |
| MS Ion Source Temp | 230 °C | A common setting for many applications.[9] |
| MS Quadrupole Temp | 150 °C | A typical value for many mass spectrometers.[9] |
| Mass Range | 30-350 amu | This range will cover the molecular ion and major fragment ions of α-Phellandrene and other terpenes.[9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra.[9] |
Experimental Protocols
Protocol 1: Quantification of α-Phellandrene in Essential Oil
1. Sample Preparation: a. Dilute the essential oil sample in a suitable solvent (e.g., methanol (B129727) or hexane) to a concentration within the calibration range. A 1:15 (v/v) dilution is a good starting point.[10] b. Add an internal standard (IS), if used, to the diluted sample.
2. GC-MS Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Use the parameters outlined in Table 1, or your laboratory's validated method.
3. Data Analysis: a. Identify the α-Phellandrene peak in the total ion chromatogram based on its retention time, which should be confirmed by analyzing a pure standard. b. Confirm the identity of the peak by comparing its mass spectrum to a reference library (e.g., NIST). The mass spectrum of α-Phellandrene will have characteristic ions. c. Quantify the amount of α-Phellandrene by creating a calibration curve from the analysis of standards of known concentrations. If an internal standard is used, calculate the response factor of α-Phellandrene relative to the IS.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 7. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. longdom.org [longdom.org]
troubleshooting poor resolution of alpha-Phellandrene in chromatography
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic analysis of various compounds. Here, you will find detailed guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you resolve specific experimental challenges.
Troubleshooting Guide: Poor Resolution of α-Phellandrene
This guide provides a systematic approach to diagnosing and resolving poor resolution issues specifically related to the analysis of α-phellandrene in chromatography.
Frequently Asked Questions (FAQs)
Q1: My α-phellandrene peak is co-eluting with another compound, likely another terpene. How can I improve their separation?
A1: Co-elution is a common challenge in terpene analysis due to their structural similarities.[1] To resolve co-eluting peaks, you can employ several strategies focusing on optimizing your chromatographic method. Consider choosing more selective techniques to resolve these challenging separations.[2]
-
Method 1: Optimize the Temperature Program. A slow temperature ramp rate (e.g., 1-5 °C/min) can significantly enhance the separation of closely eluting compounds like terpenes.[3] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also improve resolution.[3] Temperature programming allows for the efficient separation of complex mixtures with varying boiling points.[4][5][6]
-
Method 2: Adjust the Carrier Gas Flow Rate. The carrier gas flow rate, or linear velocity, directly impacts the efficiency of the separation.[7][8] An optimal flow rate will provide the best resolution. If your peaks are broad, systematically adjusting the flow rate can lead to sharper, more resolved peaks.
-
Method 3: Evaluate Your Column Choice. The selectivity of your column's stationary phase is a critical factor.[9][10] If you are using a non-polar column and still experiencing co-elution, switching to a mid-polar or polar stationary phase can alter the elution order and improve separation based on dipole-dipole interactions rather than just boiling points.[3]
Q2: I am observing significant peak tailing with my α-phellandrene peak. What are the likely causes and solutions?
A2: Peak tailing, where the peak's trailing edge is drawn out, can compromise peak integration and quantification accuracy.[11][12][13] This issue often arises from secondary interactions between the analyte and active sites within the chromatographic system.[11][12]
-
Cause 1: Active Sites in the System. Active sites can be present in the injector liner, at the head of the GC column, or within the stationary phase itself.[14] These sites can interact with polar functional groups, although terpenes like α-phellandrene are hydrocarbons, degradation products or sample matrix components can be more susceptible.
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11][13]
-
Cause 3: Inappropriate Flow Path Temperature. If the temperature of the transfer line or detector is too low, it can cause condensation of the analyte, leading to tailing.
-
Solution: Ensure that the transfer line and detector temperatures are set appropriately, typically slightly above the final oven temperature, to prevent condensation.
-
Q3: My α-phellandrene peak is showing fronting. What does this indicate and how can I fix it?
A3: Peak fronting, the inverse of tailing, results in a leading edge that is less steep than the trailing edge.[11]
-
Cause 1: Column Overload. This is one of the most common causes of peak fronting.[11]
-
Solution: As with peak tailing, reducing the sample concentration or injection volume is the primary solution.[11]
-
-
Cause 2: Poor Sample Solubility. If the sample is not fully dissolved in the injection solvent, it can lead to a non-ideal injection profile and peak fronting.[11]
-
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with the stationary phase.
-
-
Cause 3: Inappropriate Injection Temperature. An injection temperature that is too low may result in incomplete or slow vaporization of the sample.
-
Solution: Optimize the injector temperature to ensure rapid and complete vaporization of α-phellandrene and the sample solvent.
-
Q4: I am analyzing chiral α-phellandrene enantiomers and getting no separation. What do I need to do?
A4: The separation of enantiomers requires a chiral environment.[16][17] Standard achiral chromatographic columns will not resolve enantiomers.
-
Solution: You must use a chiral stationary phase (CSP).[16][18][19] Cyclodextrin-based columns, particularly those with β-cyclodextrin derivatives, are commonly and successfully used for the enantiomeric separation of terpenes like α-phellandrene.[3] The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase.[16]
Experimental Protocols & Data
Protocol 1: General GC-FID Method for Terpene Profiling including α-Phellandrene
This protocol provides a starting point for the analysis of a broad range of terpenes. Optimization will likely be required based on your specific sample matrix and target analytes.
| Parameter | Value | Notes |
| Column | Mid-polarity (e.g., 35% Phenyl Polysiloxane) | A mid-polar phase offers a different selectivity compared to non-polar phases, which can aid in resolving isomeric terpenes.[3] |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for good efficiency and sample capacity.[9] | |
| Carrier Gas | Helium or Hydrogen | Hydrogen can offer faster analysis times, but helium is often preferred for its inertness.[20][21] |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | An optimal flow rate is crucial for good resolution.[7] |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of volatile terpenes.[20] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Injection Volume | 1 µL | |
| Oven Program | Initial: 60 °C (hold 2 min) | A lower initial temperature helps to focus volatile analytes at the head of the column.[22] |
| Ramp: 3 °C/min to 180 °C | A slow ramp rate is critical for separating closely eluting isomers.[3] | |
| Ramp 2: 20 °C/min to 280 °C (hold 5 min) | A faster second ramp can elute less volatile compounds more quickly. | |
| Detector | Flame Ionization Detector (FID) | FID is a robust and sensitive detector for hydrocarbons. |
| Detector Temp. | 280 °C |
Protocol 2: Chiral GC-MS Method for α-Phellandrene Enantiomers
This protocol is specifically for the separation of (+)- and (-)-α-phellandrene.
| Parameter | Value | Notes |
| Column | Chiral (e.g., 2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin) | A chiral stationary phase is mandatory for enantioseparation.[3][16] |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | ||
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | |
| Inlet Temperature | 230 °C | |
| Injection Mode | Split (e.g., 100:1 ratio) | |
| Injection Volume | 1 µL | |
| Oven Program | Isothermal at 70 °C | Isothermal conditions can sometimes provide better resolution for specific enantiomeric pairs. If co-elution occurs, a very slow ramp (e.g., 0.5 °C/min) should be tested. |
| Detector | Mass Spectrometer (MS) | MS provides mass spectral data for peak identification and confirmation. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Scan Range | m/z 40-200 |
Visualizations
Caption: Troubleshooting workflow for poor α-phellandrene resolution.
Caption: Key parameters influencing chromatographic peak resolution.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 3. benchchem.com [benchchem.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. fishersci.ca [fishersci.ca]
- 10. neutronco.com [neutronco.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. benchchem.com [benchchem.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. csfarmacie.cz [csfarmacie.cz]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Aqueous Solubility of α-Phellandrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the solubility of alpha-phellandrene (α-phellandrene) in aqueous solutions.
Understanding α-Phellandrene
This compound is a cyclic monoterpene, an organic compound found in the essential oils of various plants like Eucalyptus and black pepper.[1] It is characterized by its peppery, citrusy, and minty aroma.[1][2] Structurally, it is a nonpolar, hydrophobic molecule, which makes it practically insoluble in water.[2][3][4][5][6][7] This poor water solubility presents a significant challenge for its application in aqueous-based experimental systems, such as in vitro biological assays and pharmaceutical formulations.
Table 1: Physicochemical Properties of α-Phellandrene
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [2][6] |
| Molecular Weight | 136.23 g/mol | [4][6] |
| Appearance | Colorless to slightly yellow oily liquid | [2][3][8] |
| Odor | Peppery, citrusy, minty, woody | [1][2][8] |
| Boiling Point | 171-172 °C | [2][4] |
| Density | ~0.846 g/cm³ at 20°C | [7] |
| Aqueous Solubility | Insoluble / Practically Insoluble | [1][2][3][4][5][6][7] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and other organic solvents | [3][7] |
Frequently Asked Questions (FAQs)
Q1: Why is α-phellandrene difficult to dissolve in water?
A1: this compound is a hydrocarbon with a nonpolar molecular structure. Water is a highly polar solvent. Following the principle of "like dissolves like," nonpolar molecules like α-phellandrene do not readily dissolve in polar solvents such as water because they cannot form favorable interactions (like hydrogen bonds) with water molecules.
Q2: What are the primary methods to increase the aqueous solubility of α-phellandrene?
A2: Several techniques can be employed to enhance the solubility of hydrophobic compounds like α-phellandrene. The most common approaches include:
-
Co-solvency: Using a water-miscible organic solvent (co-solvent) to increase the solubility.[9]
-
Inclusion Complexation: Encapsulating the α-phellandrene molecule within a host molecule, such as a cyclodextrin (B1172386).[10][11]
-
Micellar Solubilization: Using surfactants to form micelles that entrap α-phellandrene in their hydrophobic cores.[12][13]
-
Nanoemulsions: Creating a stable dispersion of nanoscale oil-in-water droplets, where α-phellandrene is dissolved in the oil phase.[14][15]
Q3: How do I choose the best solubilization method for my experiment?
A3: The choice of method depends on your specific application, such as the required concentration, the biological system being used (e.g., cell culture, in vivo), and tolerance for excipients.
Table 2: Comparison of Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages | Best For |
| Co-solvency | Reduces the polarity of the aqueous solvent system.[16] | Simple, fast, and effective for achieving high concentrations. | Organic solvents (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.[17] | Initial in vitro screening, chemical reactions. |
| Inclusion Complexation | α-phellandrene (guest) is encapsulated in the hydrophobic cavity of a cyclodextrin (host).[11] | Low toxicity, can improve stability, uses biocompatible materials.[18] | Limited loading capacity, requires specific host-guest compatibility. | Cell-based assays, in vivo studies, formulations where organic solvents are undesirable. |
| Micellar Solubilization | Surfactants form micelles above their critical micelle concentration (CMC), partitioning α-phellandrene into the hydrophobic core.[19] | High solubilization capacity, relatively simple to prepare. | Surfactants can have their own biological effects or be toxic to cells. | Drug delivery formulations, cleaning applications. |
| Nanoemulsions | α-phellandrene is dissolved in an oil phase, which is then dispersed as nanometer-sized droplets in an aqueous phase, stabilized by an emulsifier.[14] | High loading capacity, enhances bioavailability, protects the active compound.[14] | More complex preparation, requires specific equipment (e.g., homogenizer, sonicator) for high-energy methods.[15] | Oral drug delivery, topical formulations, advanced in vivo studies. |
Q4: How can I verify that my α-phellandrene is fully dissolved?
A4: Visual inspection is the first step; a properly solubilized solution should be clear and free of any visible particles, cloudiness, or phase separation. For quantitative confirmation, you can filter the solution through a 0.22 µm syringe filter to remove any undissolved material and then measure the concentration of α-phellandrene in the filtrate using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Problem 1: My α-phellandrene solution is cloudy or contains a visible precipitate.
| Possible Cause | Recommended Solution |
| Insufficient Solubilizing Agent | The concentration of the co-solvent, cyclodextrin, or surfactant is too low. Gradually increase the concentration of the solubilizing agent until the solution becomes clear. |
| Saturation Limit Reached | You are attempting to prepare a solution at a concentration that exceeds the solubilization capacity of your chosen method. Try preparing a more dilute solution or switch to a method with a higher capacity (e.g., a nanoemulsion).[20] |
| Incorrect Preparation Method | The components were not mixed adequately. For co-solvent systems, ensure you add the α-phellandrene stock solution to the aqueous buffer while vortexing to promote rapid dispersion.[17] For cyclodextrin complexes, ensure sufficient energy input (e.g., kneading, grinding) to facilitate complex formation.[21] Gentle warming or sonication can also help, but be mindful of the volatility and stability of α-phellandrene.[17] |
| pH or Temperature Effects | The pH or temperature of your final medium may be causing the compound to precipitate. Ensure the final pH is compatible with your solubilization system. If preparing solutions at an elevated temperature, check for precipitation upon cooling to room or experimental temperature.[20] |
Problem 2: I am observing toxicity or unexpected effects in my cell-based assay.
| Possible Cause | Recommended Solution |
| Toxicity of the Solubilizing Agent | Co-solvents like DMSO or surfactants can be cytotoxic, especially at higher concentrations.[17] |
| 1. Run a Vehicle Control: Always include a control group that is treated with the exact same concentration of the solubilizing agent in the medium, but without α-phellandrene. This will help you distinguish between the effects of your compound and the effects of the vehicle.[17] | |
| 2. Reduce Agent Concentration: Keep the final concentration of the solubilizing agent as low as possible (e.g., <0.5% v/v for DMSO in many cell lines).[17] | |
| 3. Switch to a More Biocompatible Method: Consider using cyclodextrins (e.g., HP-β-CD), which are generally well-tolerated by cells.[18] | |
| Interaction of Agent with Assay | The solubilizing agent may interfere with your assay components or detection method (e.g., fluorescence quenching). |
| Review the literature for known incompatibilities of your chosen agent with the assay type. Run the vehicle control through the entire assay procedure to check for any background signal or interference. |
Problem 3: The solubility of my α-phellandrene preparation is not reproducible.
| Possible Cause | Recommended Solution |
| Inconsistent Protocol | Minor variations in mixing time, speed, temperature, or order of addition can affect the final solubility. |
| Standardize Your Protocol: Create a detailed, step-by-step Standard Operating Procedure (SOP) and adhere to it strictly for every preparation. | |
| Compound or Reagent Instability | α-Phellandrene can oxidize or degrade over time, especially when exposed to light and air.[7] Stock solutions of solubilizing agents may also degrade. |
| Proper Storage: Store pure α-phellandrene and prepared stock solutions protected from light in tightly sealed containers at the recommended temperature.[8][20] Prepare fresh working solutions before each experiment whenever possible. | |
| Purity of Materials | Impurities in the α-phellandrene or solubilizing agents can affect solubility.[20] |
| Use high-purity reagents from a reputable supplier. Confirm the purity of your α-phellandrene if possible. |
Experimental Protocols & Visualizations
Workflow for Method Selection
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for α-phellandrene.
Caption: Workflow for selecting a solubilization method.
Method 1: Co-Solvent Protocol
This protocol is suitable for preparing stock solutions for in vitro assays.
-
Prepare Stock: Accurately weigh α-phellandrene and dissolve it in 100% DMSO or ethanol to create a high-concentration primary stock solution (e.g., 100 mM). Ensure it is fully dissolved; brief vortexing or sonication may be used.[17]
-
Serial Dilution: Perform a serial dilution of the primary stock into your aqueous experimental medium (e.g., cell culture media, buffer).
-
Dispersion: Critically, add the small volume of the stock solution into the larger volume of aqueous medium while vortexing or stirring vigorously. This rapid dispersion helps prevent the compound from precipitating.[17]
-
Final Concentration: Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to minimize toxicity to the experimental system.[17]
-
Control: Prepare a vehicle control with the same final concentration of the co-solvent.
Method 2: Cyclodextrin Inclusion Complexation Protocol (Kneading Method)
This method creates a water-soluble powder complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Molar Ratio: Determine the desired molar ratio of α-phellandrene to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Mixing: Place the weighed amount of HP-β-CD into a mortar.
-
Kneading: Add a small amount of water or a water-ethanol mixture to the HP-β-CD to form a thick, consistent paste.
-
Addition: Add the weighed amount of α-phellandrene to the paste.
-
Complexation: Knead the mixture thoroughly with a pestle for 30-45 minutes. The mechanical energy from kneading facilitates the inclusion of α-phellandrene into the cyclodextrin cavity.[22]
-
Drying: Dry the resulting paste (e.g., in an oven at 40-50°C or under vacuum) to obtain a solid powder.
-
Dissolution: The resulting powder can be directly dissolved in your aqueous buffer to the desired concentration.
Caption: Mechanism of cyclodextrin inclusion complexation.
Method 3: Micellar Solubilization Protocol
This method uses a surfactant like Tween® 80 or Polysorbate 80.
-
Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v Tween® 80 in buffer). The concentration must be above the surfactant's critical micelle concentration (CMC).
-
Add α-Phellandrene: Add the desired amount of α-phellandrene directly to the surfactant solution.
-
Mix: Stir the mixture vigorously at room temperature (e.g., using a magnetic stirrer) for several hours or overnight to allow for the partitioning of α-phellandrene into the micelles.
-
Clarify: The resulting solution should be clear. If needed, it can be filtered (0.22 µm) to remove any undissolved material.
-
Control: Remember to prepare a vehicle control containing the same concentration of surfactant.
References
- 1. Alpha Phellandrene - Lab Effects Terpene Glossary [labeffects.com]
- 2. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]
- 3. This compound, 99-83-2 [thegoodscentscompany.com]
- 4. This compound | C10H16 | CID 7460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phellandrene - Wikipedia [en.wikipedia.org]
- 6. This compound [drugfuture.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Page loading... [wap.guidechem.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. benchchem.com [benchchem.com]
- 18. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.ualberta.ca [sites.ualberta.ca]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. iosrjournals.org [iosrjournals.org]
Technical Support Center: Stability Testing of α-Phellandrene in Cosmetic Formulations
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for the stability testing of α-phellandrene in cosmetic formulations.
Frequently Asked Questions (FAQs) about α-Phellandrene Stability
Q1: What is α-phellandrene and why is its stability a concern in cosmetic formulations?
A1: α-Phellandrene is a cyclic monoterpene found in the essential oils of various plants, prized in cosmetics for its pleasant citrus, peppery, and woody fragrance.[1][2] However, its chemical structure, which contains conjugated double bonds, makes it highly susceptible to degradation from factors like air, light, and heat.[3] This instability can lead to a loss of fragrance, changes in product color and consistency, and the formation of potential skin irritants or allergens through oxidation.[3][4][5]
Q2: What are the primary factors that cause α-phellandrene to degrade in a cosmetic product?
A2: The primary factors are:
-
Oxidation (Autoxidation): Reaction with atmospheric oxygen is the main degradation pathway. This process is significantly accelerated by exposure to heat and light.[3][4] α-Phellandrene is known to be a peroxide-forming chemical.[6]
-
Photodegradation: Exposure to UV and visible light can provide the energy to initiate and accelerate degradation reactions, leading to discoloration and loss of scent.[7][8]
-
Temperature: High temperatures increase the rate of chemical reactions, including oxidation and hydrolysis, compromising the stability of the formulation.[9] Formulations should be stored below 30°C.[10]
-
pH: While stable in neutral conditions (pH 6-7), extreme pH values can potentially accelerate degradation pathways or affect the stability of the overall emulsion.[2][5]
-
Incompatible Ingredients: Strong oxidizing agents are incompatible with α-phellandrene and will cause rapid degradation. Interactions with other formulation components can also impact stability.
Q3: What are the typical signs of α-phellandrene instability in a cosmetic formulation?
A3: Key indicators of instability include:
-
Color Change: A yellowing or browning of the product.[5]
-
Odor Profile Change: A weakening of the characteristic scent or the development of a rancid, off-odor.[3][5]
-
Viscosity and Texture Change: Thinning of a cream or lotion (liquefaction) or other changes in texture.[1][9]
-
Phase Separation: The oil and water phases of an emulsion separating, indicating a breakdown of the emulsion structure.[5]
-
pH Shift: A significant change in the product's pH value over time.[5]
Q4: How can the stability of α-phellandrene in a formulation be improved?
A4: To enhance stability, consider the following strategies:
-
Incorporate Antioxidants: The addition of antioxidants like Vitamin E (Tocopherol) or Ferulic Acid can help quench free radicals and inhibit the oxidation process.[8][11][12]
-
Use UV-Protective Packaging: Opaque or amber-colored packaging is critical to shield the formulation from light, preventing photodegradation.[7][8][13] Airless pump containers can also limit oxygen exposure.[13]
-
Optimize pH: Maintain the formulation's pH within a stable range, typically close to neutral, unless specific data supports stability in other ranges.
-
Encapsulation: Microencapsulation technologies can create a protective barrier around the α-phellandrene, shielding it from environmental factors.[8]
Troubleshooting Guide for Stability Issues
This section addresses specific problems encountered during experimental work.
| Problem | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Yellowing or Discoloration | Oxidation of α-phellandrene or other unsaturated oils in the formula.[12] Photodegradation from light exposure.[5] | 1. Confirm Antioxidant System: Ensure an adequate concentration of an oil-soluble antioxidant (e.g., Tocopherol) is present. Consider a synergistic combination (e.g., Vitamin E and Ferulic Acid).[11] 2. Review Packaging: Is the product in a clear or translucent container? Conduct a photostability test and switch to UV-blocking packaging if necessary.[7] 3. Check for Contaminants: Trace metals can catalyze oxidation.[8] Ensure raw materials and manufacturing equipment are free from metal contaminants. |
| Loss of Fragrance or Off-Odor Development | Volatilization of α-phellandrene. Oxidation leading to the formation of less aromatic or malodorous byproducts.[3][5] | 1. Assess Packaging Seal: For volatile components, weight loss tests can indicate evaporation. Ensure the container closure is effective.[7] 2. Analyze Degradation Products: Use GC-MS to identify the byproducts. The presence of hydroperoxides, epoxides, or aldehydes confirms oxidation.[4] 3. Increase Antioxidant Level: If oxidation is confirmed, re-formulate with a more robust antioxidant system. |
| Decrease in Viscosity or Emulsion Separation | Emulsion instability (e.g., coalescence, creaming).[14] Degradation of α-phellandrene or other lipophilic components may alter the oil phase properties. A pH shift can destabilize certain emulsifiers or thickeners.[5][15] | 1. Perform Freeze-Thaw & Centrifuge Tests: These tests specifically stress the emulsion to predict long-term physical stability.[7] 2. Review Emulsifier/Stabilizer System: The type and concentration of the emulsifier and thickener may need adjustment. 3. Monitor pH: Track the pH of the formulation over time during accelerated stability testing. If a significant drop is observed, investigate potential hydrolysis reactions and consider a buffering agent.[15] |
| Significant pH Shift | Hydrolysis of ester-containing ingredients (e.g., certain emulsifiers, oils) into free fatty acids.[15] Degradation of certain actives into acidic byproducts. Interaction with packaging components. | 1. Identify Susceptible Ingredients: Review the formulation for components prone to hydrolysis. 2. Conduct Compatibility Testing: Test the formulation in both glass and the final intended packaging to isolate packaging-related effects.[7] 3. Incorporate a Buffer: If the pH shift is unavoidable and detrimental, add a suitable buffering system to maintain the target pH. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing (Thermal Stress)
This protocol evaluates the stability of the formulation under elevated temperature conditions to predict its long-term shelf life.
-
Sample Preparation:
-
Prepare a minimum of three batches of the final formulation.
-
Fill the formulation into the final intended consumer packaging.
-
Fill parallel samples into inert glass containers to serve as controls for packaging interactions.[7]
-
Keep a separate, sealed batch at the recommended storage temperature (e.g., 4°C or Room Temperature) as a reference standard.
-
-
Storage Conditions:
-
Place the test samples in stability chambers set to the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH
-
45°C ± 2°C / 75% RH ± 5% RH (A common rule states 8-10 weeks at 45°C can simulate 1 year at room temperature).[9]
-
Room Temperature (20-25°C) for real-time comparison.
-
(Optional) 4°C for low-temperature stability.
-
-
-
Evaluation Schedule:
-
Test the samples at baseline (Time 0) and at subsequent intervals, such as 2, 4, 8, and 12 weeks.
-
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, viscosity, texture.[9]
-
Chemical Properties: pH, concentration of α-phellandrene (via GC or HPLC).
-
Packaging: Check for any leakage, deformation, or changes to the container.
-
Illustrative Data: α-Phellandrene Degradation
The following table presents hypothetical but realistic data for the degradation of α-phellandrene in a cosmetic cream, following first-order kinetics similar to other unstable ingredients like retinoids.[16]
| Storage Condition | Time Point | Remaining α-Phellandrene (%) | Observations |
| 25°C / 60% RH | Time 0 | 100% | White cream, characteristic odor, pH 6.5 |
| 3 Months | 92% | No significant change | |
| 6 Months | 85% | Slight decrease in odor intensity | |
| 40°C / 75% RH | Time 0 | 100% | White cream, characteristic odor, pH 6.5 |
| 1 Month | 80% | Faint yellow tint observed | |
| 2 Months | 65% | Noticeable loss of fragrance, pH dropped to 6.2 | |
| 3 Months | 48% | Yellow color, slight off-odor, viscosity decreased | |
| Photostability | Time 0 | 100% | White cream, characteristic odor, pH 6.5 |
| (UV/Vis Light Cycle) | 1 Week | 75% | Distinct yellowing in clear packaging vs. minimal change in opaque packaging |
Protocol 2: Photostability Testing
This test assesses the impact of light exposure on the formulation and its packaging.
-
Sample Preparation:
-
Package the product in its final transparent or translucent consumer packaging.
-
Package a parallel set of samples in opaque, UV-blocking containers as a control.
-
Wrap a third set of samples completely in aluminum foil to serve as dark controls.
-
-
Exposure Conditions:
-
Place the samples in a photostability chamber that complies with ICH Q1B guidelines, providing controlled exposure to both UV-A and visible light.
-
A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Alternatively, for a basic screen, place samples on a windowsill exposed to indirect daylight for several weeks.[17]
-
-
Evaluation:
-
After the exposure period, compare the light-exposed samples (in both clear and opaque packaging) to the dark control samples.
-
Assess for changes in color, odor, pH, and appearance.[7]
-
Protocol 3: Analytical Method for Quantification (GC-MS)
This method is suitable for quantifying volatile compounds like α-phellandrene.
-
Sample Preparation (Extraction):
-
Accurately weigh approximately 1g of the cosmetic formulation into a centrifuge tube.
-
Add a known concentration of an internal standard (e.g., tetradecane).
-
Add 10 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane) and vortex for 2 minutes to extract the lipophilic components.
-
Centrifuge to separate the solvent layer from the formulation matrix.
-
Carefully transfer the supernatant (solvent layer) to a new vial for analysis.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[18]
-
Column: A non-polar capillary column, such as a HP-5MS (or equivalent).[18]
-
Injection Mode: Splitless.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for α-phellandrene (e.g., m/z 93, 136) and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standards of α-phellandrene of known concentrations.
-
Calculate the concentration in the samples by comparing the peak area ratio of α-phellandrene to the internal standard against the calibration curve.
-
Visualizations
References
- 1. ijper.org [ijper.org]
- 2. Alpha-Phellandrene and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. researchgate.net [researchgate.net]
- 5. formulabotanica.com [formulabotanica.com]
- 6. Phellandrene - Wikipedia [en.wikipedia.org]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. researchgate.net [researchgate.net]
- 9. freelanceformulations.com [freelanceformulations.com]
- 10. This compound CAS#: 99-83-2 [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. btsa.com [btsa.com]
- 13. allanchem.com [allanchem.com]
- 14. hplc.eu [hplc.eu]
- 15. researchgate.net [researchgate.net]
- 16. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quick and Dirty Guide to Stability Testing — Botanical Formulations [botanicalformulations.com]
- 18. tdi-bi.com [tdi-bi.com]
minimizing polymerization of alpha-Phellandrene during heating
Welcome to the Technical Support Center for α-Phellandrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the polymerization of α-phellandrene during heating and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My α-phellandrene sample is becoming viscous and has a higher boiling point than expected. What is happening?
A1: Increased viscosity and boiling point are strong indicators that your α-phellandrene is polymerizing. This is a common issue, especially when the compound is subjected to heat. α-Phellandrene, a conjugated diene, can undergo thermal polymerization through various mechanisms, most notably Diels-Alder reactions, leading to the formation of dimers and higher oligomers. Oxidation can also contribute to this process.
Q2: What are the main factors that promote the polymerization of α-phellandrene?
A2: The primary triggers for α-phellandrene polymerization are:
-
Heat: Elevated temperatures significantly accelerate the rate of polymerization reactions, particularly Diels-Alder cycloadditions.[1][2]
-
Air (Oxygen): Oxygen can initiate free radical chain reactions, leading to oxidation and polymerization. α-Phellandrene is known to be air-sensitive.
-
Light (UV Radiation): Exposure to light, especially UV radiation, can provide the energy to initiate polymerization. Storing samples in clear containers on a lab bench can lead to degradation.
-
Presence of Impurities: Acidic or metallic impurities can act as catalysts for polymerization.
Q3: How can I prevent or minimize the polymerization of α-phellandrene during heating?
A3: A multi-faceted approach is necessary to minimize polymerization:
-
Temperature Control: Use the lowest possible temperature for your application. For distillations, employing a vacuum will lower the boiling point and reduce the thermal stress on the compound.[3]
-
Inert Atmosphere: Always handle and heat α-phellandrene under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Use of Inhibitors: Add a suitable inhibitor to your α-phellandrene sample before heating. Radical scavengers and antioxidants are effective in preventing unwanted polymerization.
-
Proper Storage: Store α-phellandrene in a cool, dark place, preferably in an amber glass bottle with a tight-fitting cap, and under an inert gas blanket.[4][5]
Q4: What are some recommended inhibitors for α-phellandrene, and at what concentration should they be used?
A4: While specific studies on inhibitors for α-phellandrene are limited, common inhibitors used for other terpenes and vinyl monomers are likely to be effective. These include:
-
Butylated Hydroxytoluene (BHT): A common and effective radical scavenger.
-
Hydroquinone (HQ): Another widely used inhibitor for vinyl polymerization.
-
α-Tocopherol (Vitamin E): A natural antioxidant that can prevent free-radical chain reactions.
The optimal concentration of the inhibitor typically ranges from 50 to 500 ppm, but it should be empirically determined for your specific application. It is crucial to ensure the inhibitor is soluble in α-phellandrene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sample viscosity increases during heating. | Polymerization is occurring. | - Immediately cool the sample.- If possible, add a polymerization inhibitor (e.g., BHT, 50-200 ppm).- For future experiments, reduce the heating temperature and duration. Use a vacuum if distilling.- Ensure an inert atmosphere is maintained throughout the process. |
| The color of the α-phellandrene changes (e.g., turns yellow or brown) upon heating. | Oxidation and/or polymerization. | - This indicates the presence of oxygen. Purge the apparatus thoroughly with an inert gas (nitrogen or argon) before and during heating.- Ensure all connections in your setup are airtight.- Use freshly distilled α-phellandrene for best results. |
| Difficulty in achieving a stable vacuum during distillation. | Outgassing of low molecular weight polymers or degradation products. | - This can be a sign of ongoing polymerization. Stop the distillation and cool the flask.- Check for leaks in your vacuum system.- Consider purifying a small batch at a lower temperature to remove volatile impurities before proceeding with the bulk distillation. |
| Low yield of distilled α-phellandrene. | Significant portion of the material has polymerized and remains in the distillation flask. | - Optimize the distillation conditions: lower the pot temperature by using a higher vacuum.- Add a polymerization inhibitor to the distillation flask.- Minimize the heating time. |
Data Presentation
Table 1: General Storage Recommendations for Terpenes to Minimize Degradation
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of polymerization and oxidation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by displacing oxygen. |
| Container | Amber Glass Bottle | Protects from light-induced degradation and is non-reactive. |
| Headspace | Minimized | Reduces the amount of oxygen present in the container. |
Table 2: Potential Inhibitors for α-Phellandrene Polymerization
| Inhibitor | Type | Typical Concentration Range (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic Antioxidant / Radical Scavenger | 50 - 500 | Commonly used and effective for a wide range of organic compounds. |
| Hydroquinone (HQ) | Phenolic Compound | 100 - 1000 | Very effective, but may need to be removed for certain applications. |
| α-Tocopherol (Vitamin E) | Natural Antioxidant | 100 - 1000 | A "greener" alternative, but may be less effective at very high temperatures. |
Note: The effectiveness and optimal concentration of these inhibitors for α-phellandrene should be experimentally verified.
Experimental Protocols
Protocol 1: Monitoring α-Phellandrene Polymerization by GC-MS
This protocol outlines a general method to monitor the purity of α-phellandrene and detect the formation of dimers and other oligomers.
1. Sample Preparation: a. Prepare a stock solution of your α-phellandrene sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL. b. For quantitative analysis, prepare a series of calibration standards of pure α-phellandrene in the same solvent. c. If available, use an internal standard (e.g., n-dodecane) for more accurate quantification.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph (GC):
- Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable for separating terpenes. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
- Inlet: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overload.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute both the monomer and any higher-boiling oligomers. A typical program could be: 60 °C for 2 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: A wide mass range (e.g., m/z 40-500) to detect the monomer (C₁₀H₁₆, MW=136.23) and potential dimers (C₂₀H₃₂, MW=272.46) and other oligomers.
- Data Acquisition: Full scan mode for qualitative analysis and identification of new peaks. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known compounds.
3. Data Analysis: a. Identify the peak for α-phellandrene based on its retention time and mass spectrum. b. Look for peaks at later retention times with higher molecular weights, which may correspond to dimers and other oligomers. The mass spectra of these peaks will likely show a molecular ion corresponding to multiples of the α-phellandrene monomer unit. c. Quantify the amount of α-phellandrene remaining in your heated sample by comparing its peak area to the calibration curve. The decrease in the monomer concentration and the appearance of new, higher molecular weight peaks will indicate the extent of polymerization.
Protocol 2: General Procedure for Minimizing Polymerization During Distillation
This protocol provides a general guideline for the distillation of α-phellandrene while minimizing the risk of polymerization.
1. Apparatus Setup: a. Use a clean, dry, round-bottom flask for the distillation. b. The distillation apparatus should be assembled to be vacuum-tight. Use high-vacuum grease on all ground-glass joints. c. The receiving flask should be cooled in an ice bath to condense the distilled α-phellandrene effectively.
2. Inert Gas Purge: a. Before heating, purge the entire distillation apparatus with a slow stream of an inert gas (nitrogen or argon) for at least 15-20 minutes to displace all oxygen.
3. Addition of Inhibitor: a. Add a polymerization inhibitor (e.g., BHT, ~100 ppm) to the α-phellandrene in the distillation flask.
4. Vacuum Distillation: a. Slowly apply vacuum to the system. b. Once the desired vacuum is reached, begin to gently heat the distillation flask using a heating mantle with a stirrer. c. Maintain the lowest possible pot temperature that allows for a steady distillation rate. d. Monitor the temperature of the vapor to ensure you are collecting the correct fraction.
5. Post-Distillation Handling: a. Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. It is best to release the vacuum by introducing an inert gas. b. Transfer the distilled α-phellandrene to a clean, dry, amber glass bottle. c. For long-term storage, add a small amount of fresh inhibitor and flush the headspace with an inert gas before sealing the bottle. Store in a refrigerator.
Mandatory Visualizations
References
- 1. How to Mix Distillate and Terpenes: Technical B2B Guide | Terpene Belt Farms [terpenebeltfarms.com]
- 2. scispace.com [scispace.com]
- 3. Blog - Terpene Extraction SOP - Your top of the line source for laboratory products. We offer a wide range of products including reactors, rotary evaporators, vacuum pumps, distillation equipm [goldleaflabs.com]
- 4. foreverest.net [foreverest.net]
- 5. consolidated-chemical.com [consolidated-chemical.com]
Technical Support Center: Purification of α-Phellandrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of α-phellandrene from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying α-phellandrene?
A1: The primary methods for purifying α-phellandrene are fractional distillation and chromatography.[1][2] Fractional distillation, particularly under vacuum, is a traditional method used to separate α-phellandrene from other components of essential oils.[1] Azeotropic distillation can be employed to separate it from compounds with very close boiling points, such as d-limonene.[3][4] Chromatographic techniques, like flash chromatography, are also used for purification, especially after initial extraction or synthesis, and can yield high purity levels.[2][5]
Q2: Why is my α-phellandrene yield low after fractional distillation?
A2: Low yields of α-phellandrene during fractional distillation are often due to its thermal instability. The compound is prone to decomposition and polymerization when heated at atmospheric pressure.[1] To mitigate this, it is crucial to perform the distillation under reduced pressure (vacuum distillation), which lowers the boiling point and reduces thermal stress on the molecule.
Q3: I'm having trouble separating α-phellandrene from d-limonene. What should I do?
A3: Separating α-phellandrene from d-limonene is challenging due to their very close boiling points (175°C for α-phellandrene and 178°C for d-limonene).[4] Conventional fractional distillation is often ineffective.[4] The recommended method for this separation is azeotropic distillation.[3][4] By introducing an azeotrope-forming agent (entrainer), the relative volatility of the components is altered, facilitating their separation. Effective agents for this purpose include n-butyl acetate (B1210297) and sulfolane.[3][4]
Q4: My purified α-phellandrene is degrading over time. How can I improve its stability?
A4: α-Phellandrene is susceptible to oxidation and polymerization upon exposure to air, light, and heat.[6] To enhance stability, it should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[6] Keep it in a cool, dark, and well-ventilated area.[6] Avoid exposure to moisture.[6] For long-term storage, refrigeration is recommended.
Q5: What purity level can I expect from flash chromatography?
A5: Flash chromatography is capable of yielding high-purity α-phellandrene. In some documented procedures, following synthesis and initial purification steps, flash chromatography combined with distillation has produced α-phellandrene with a purity of 96%.[2][5] The final purity will depend on the complexity of the initial mixture, the choice of stationary and mobile phases, and the optimization of the chromatographic conditions.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Thermal decomposition or polymerization of α-phellandrene.[1] | - Utilize Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point. - Optimize Temperature: Use the lowest possible temperature that allows for efficient vaporization. - Minimize Distillation Time: Prolonged heating can increase degradation. |
| Poor Separation of Components | - Insufficient column efficiency. - Boiling points of components are too close (e.g., α-phellandrene and d-limonene).[4] | - Increase Column Length/Packing: Use a longer fractionating column or one with more efficient packing material to increase the number of theoretical plates. - Control Reflux Ratio: Optimize the reflux ratio to enhance separation. - Consider Azeotropic Distillation: For close-boiling mixtures, use an appropriate entrainer to alter relative volatilities.[3][4] |
| Product Discoloration | Oxidation or presence of impurities. | - Ensure an Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen before starting. - Check for Leaks: Ensure all joints and connections are properly sealed to prevent air from entering the system. - Pre-treat the Mixture: Consider a pre-purification step to remove highly reactive impurities. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution of α-Phellandrene Peak | - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. - Column overloading. | - Optimize Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Select Appropriate Stationary Phase: Silica (B1680970) gel is commonly used, but other stationary phases like alumina (B75360) might provide better separation depending on the impurities. - Reduce Sample Load: Decrease the amount of crude mixture applied to the column. |
| Tailing of Peaks | - Interactions between α-phellandrene and the stationary phase. - Presence of highly polar impurities. | - Adjust Solvent Polarity: A slight modification of the mobile phase polarity can sometimes reduce tailing. - Use a Different Stationary Phase: Consider a less acidic or deactivated stationary phase. |
| Irreversible Adsorption of Product | The compound is strongly binding to the stationary phase. | - Increase Solvent Polarity: Gradually increase the polarity of the mobile phase to elute the compound. - Consider a Different Adsorbent: Use a less active stationary phase. |
Quantitative Data
Table 1: Boiling Points and Relative Volatility
| Compound | Boiling Point at Atmospheric Pressure (°C) | Relative Volatility (α-Phellandrene / d-Limonene) |
| α-Phellandrene | 175 | 1.2[4] |
| d-Limonene | 178 |
Table 2: Purity of α-Phellandrene from a Continuous-Flow Synthesis and Purification Process
| Purification Method | Reported Purity |
| Flash Chromatography and Distillation | 96%[2][5] |
Experimental Protocols
Protocol 1: Purification of α-Phellandrene by Vacuum Fractional Distillation
Objective: To purify α-phellandrene from a crude essential oil mixture.
Materials:
-
Crude essential oil containing α-phellandrene
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with condenser and collection flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Cold trap
-
Glass wool or boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Charge the round-bottom flask with the crude essential oil mixture and add boiling chips or a magnetic stir bar.
-
System Evacuation: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect the different fractions as the temperature stabilizes at the boiling point of each component at the operating pressure. The fraction containing α-phellandrene should be collected based on its known boiling point under vacuum.
-
Shutdown: Once the desired fraction is collected, remove the heat source and allow the system to cool down before slowly reintroducing air.
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the α-phellandrene.
Protocol 2: Purification of α-Phellandrene by Flash Chromatography
Objective: To purify α-phellandrene from a reaction mixture or a pre-fractionated essential oil.
Materials:
-
Crude α-phellandrene mixture
-
Silica gel (for flash chromatography)
-
Solvent system (e.g., a non-polar solvent like hexane (B92381) with a small amount of a slightly more polar solvent like ethyl acetate)
-
Flash chromatography column
-
Air or nitrogen source for pressurization
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives good separation of α-phellandrene from the impurities.
-
Column Packing: Pack the flash chromatography column with silica gel using the chosen solvent system.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Apply pressure to the top of the column and begin eluting the sample with the mobile phase.
-
Fraction Collection: Collect fractions in test tubes as the solvent moves through the column. Monitor the separation using TLC.
-
Fraction Pooling: Combine the fractions that contain pure α-phellandrene.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the final product using GC-MS or NMR spectroscopy.
Visualizations
Caption: General experimental workflow for the purification of α-phellandrene.
Caption: Troubleshooting logic for low purity of α-phellandrene.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. scispace.com [scispace.com]
- 4. US5391264A - Separation of alpha-Phellandrene from d-limonene by azeotropic distillation - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. consolidated-chemical.com [consolidated-chemical.com]
addressing matrix effects in alpha-Phellandrene quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of α-phellandrene.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect α-phellandrene quantification?
A1: Matrix effects occur when components of a sample, other than the analyte of interest (α-phellandrene), alter the analytical signal.[1][2] These effects can manifest as either signal suppression (lower response) or enhancement (higher response), leading to inaccurate quantification.[1][2][3] In gas chromatography-mass spectrometry (GC-MS), matrix components can coat the injector liner, protecting the analyte from thermal degradation and leading to a signal enhancement.[2][3] In liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can compete with the analyte for ionization, typically causing ion suppression.[1][4]
Q2: What are the common signs of matrix effects in my α-phellandrene analysis?
A2: Common indicators of matrix effects include poor reproducibility of results, significant discrepancies between spiked and unspiked sample analyses, and inconsistent recovery of internal standards. A shift in the slope or intercept of a calibration curve prepared in the sample matrix compared to one prepared in a pure solvent is also a strong indication of matrix effects.[1]
Q3: What are the primary strategies to minimize or correct for matrix effects?
A3: The primary strategies can be categorized into three main areas:
-
Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are employed to remove interfering matrix components before analysis.[1][4]
-
Chromatographic Optimization: Adjusting chromatographic conditions to better separate α-phellandrene from interfering matrix components can reduce co-elution and associated matrix effects.[1]
-
Calibration Strategies: The use of matrix-matched calibration, the standard addition method, or internal standards (especially stable isotope-labeled standards) can effectively compensate for matrix effects.[1][2][5]
Q4: When should I use a matrix-matched calibration curve?
A4: A matrix-matched calibration curve is recommended when you can obtain a blank matrix that is free of α-phellandrene.[6] This involves preparing your calibration standards in the blank matrix, which helps to mimic the matrix effects observed in your samples, thereby improving accuracy.[1][6] This approach is particularly useful when an appropriate internal standard is not available.
Q5: Why is a stable isotope-labeled internal standard considered the gold standard for correcting matrix effects?
A5: A stable isotope-labeled internal standard (SIL-IS) of α-phellandrene is considered the gold standard because it has nearly identical chemical and physical properties to the analyte.[7][8] This means it will co-elute with α-phellandrene and experience the same degree of matrix-induced suppression or enhancement.[1][8] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[1][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of α-phellandrene quantification in replicate samples. | Inconsistent matrix effects between samples. | Implement a more robust sample preparation method such as Solid-Phase Extraction (SPE) to remove a larger portion of the interfering matrix.[1] Consider using a stable isotope-labeled internal standard to better compensate for variability.[8] |
| Significantly low recovery of α-phellandrene in spiked samples. | Signal suppression due to co-eluting matrix components. | Optimize the chromatographic method to improve the separation of α-phellandrene from the matrix.[1] Alternatively, use the standard addition method to quantify the analyte in the presence of the matrix effect.[5] |
| Observed signal is higher than expected (signal enhancement). | Matrix components are protecting the analyte from degradation in the GC inlet or enhancing ionization in the MS source.[2][3] | Dilute the sample to reduce the concentration of matrix components.[5] Prepare calibration standards in the sample matrix (matrix-matched calibration) to account for the enhancement.[1] |
| Calibration curve prepared in solvent is not linear when analyzing matrix samples. | The matrix effect is concentration-dependent. | The most effective solution is to use a stable isotope dilution assay.[8][9] If a SIL-IS is unavailable, matrix-matched calibration is the next best approach.[6][10] |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Spike
This protocol allows for the quantification of matrix effects by comparing the response of an analyte in a clean solvent to its response in a sample matrix extract.[11]
-
Prepare Samples: Extract α-phellandrene from the sample matrix using your established method (e.g., QuEChERS, LLE, or SPE).
-
Prepare Two Sets of Solutions:
-
Set A (Solvent): Spike a known amount of α-phellandrene standard into a clean solvent.
-
Set B (Matrix): Spike the same amount of α-phellandrene standard into the prepared blank matrix extract.
-
-
Analysis: Analyze both sets of solutions using your GC-MS or LC-MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
Protocol 2: Quantification using Matrix-Matched Calibration
This protocol is suitable when a blank matrix (free of α-phellandrene) is available.[6][12]
-
Prepare Blank Matrix Extract: Extract the blank matrix using the same procedure as for your samples.
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known concentrations of α-phellandrene into aliquots of the blank matrix extract.
-
Prepare Samples: Extract your unknown samples using the same procedure.
-
Analysis: Analyze the matrix-matched calibration standards and the unknown sample extracts.
-
Quantification: Construct a calibration curve from the matrix-matched standards and determine the concentration of α-phellandrene in your samples.
Protocol 3: Stable Isotope Dilution Assay (SIDA)
This is the most robust method for correcting for matrix effects.[8]
-
Spike with SIL-IS: Add a known amount of the stable isotope-labeled α-phellandrene internal standard to each sample before the extraction process.
-
Sample Preparation: Perform the sample extraction (e.g., LLE or SPE).
-
Prepare Calibration Standards: Prepare a series of calibration standards containing a fixed amount of the SIL-IS and varying concentrations of the native α-phellandrene. These can be prepared in a clean solvent.
-
Analysis: Analyze the calibration standards and the sample extracts by GC-MS or LC-MS.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the native α-phellandrene to the peak area of the SIL-IS against the concentration of the native α-phellandrene. Use this curve to determine the concentration in your samples.
Data Presentation
Table 1: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical Application |
| Sample Dilution | Reduces the concentration of interfering matrix components.[5] | Simple and quick. | May reduce analyte concentration below the limit of quantification.[5] | High-concentration samples with significant matrix effects. |
| Solid-Phase Extraction (SPE) | Selectively extracts the analyte while removing interfering compounds.[1] | High degree of cleanup, can concentrate the analyte. | Can be time-consuming and requires method development.[11] | Complex matrices like plasma, urine, and plant extracts. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a solvent immiscible with the sample matrix.[4] | Effective for removing certain types of interferences. | Can be labor-intensive and may use large volumes of organic solvents.[4] | Aqueous samples. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix to mimic the sample's matrix effects.[1][6] | Compensates for matrix effects without the need for an internal standard.[6] | Requires a true blank matrix which may not be available.[6] | When a blank matrix is readily available and a suitable internal standard is not. |
| Standard Addition | Known amounts of the analyte are added to the sample to create a calibration curve within the sample itself.[5] | Highly accurate as it accounts for the specific matrix of each sample. | Time-consuming and requires a larger sample volume for multiple additions.[5] | Complex and variable matrices where a representative blank is not available. |
| Stable Isotope Dilution (SIDA) | A stable isotope-labeled analog of the analyte is used as an internal standard.[8] | The most accurate method for correcting matrix effects and sample preparation losses.[8][9] | Stable isotope-labeled standards can be expensive and are not always commercially available.[8] | Bioanalytical studies and when the highest accuracy is required. |
Visualizations
Caption: Workflow for identifying and addressing matrix effects.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 7. imreblank.ch [imreblank.ch]
- 8. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Optimization of α-Phellandrene Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of α-phellandrene from plant matrices.
Frequently Asked Questions (FAQs)
Q1: What is α-phellandrene and in which plant species is it commonly found?
Alpha-phellandrene (α-phellandrene) is a cyclic monoterpene known for its pleasant minty, peppery, and citrusy aroma.[1][2] It is found in the essential oils of a wide variety of plants.[3][4] Originally isolated from Eucalyptus phellandra, it is a primary terpene in several Eucalyptus species.[1][2][3] Other significant sources include plants like dill (Anethum graveolens), fennel (Foeniculum vulgare), turmeric leaf, and Schinus terebinthifolius (Brazilian pepper).[3][5][6][7]
Q2: What are the primary methods for extracting α-phellandrene from plant materials?
The most common methods for extracting essential oils rich in α-phellandrene are distillation and solvent-based techniques.[8][9]
-
Hydrodistillation and Steam Distillation: These are the most traditional and widely used methods for obtaining essential oils.[3][6] In hydrodistillation, the plant material is boiled in water, while in steam distillation, steam is passed through the material to vaporize the volatile compounds, which are then condensed and collected.[10]
-
Supercritical Fluid Extraction (SFE): This is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[11] SFE is known for its high selectivity and the ability to extract compounds at low temperatures, which prevents thermal degradation.[11][12]
-
Solvent Extraction: This method involves soaking the plant material in a solvent (e.g., ethanol (B145695), methanol, hexane) to dissolve the target compounds.[13] It is an efficient method but may require additional steps to remove the solvent from the final extract.[12]
Q3: Which factors have the most significant impact on the yield and purity of the extracted α-phellandrene?
Optimizing the extraction process is critical for maximizing yield and purity.[13] Key factors include:
-
Extraction Method: The choice of method (e.g., hydrodistillation vs. SFE) significantly affects the chemical profile and yield of the extract.[12][13]
-
Extraction Parameters: Time, temperature, and pressure (for SFE) are crucial variables.[11][13][14] For instance, in hydrodistillation, extending the extraction time can increase the yield of less volatile compounds.[15]
-
Solvent Selection: In solvent extraction, the polarity of the solvent determines which compounds are extracted.[13] For SFE, adding a co-solvent like ethanol can modify the polarity of supercritical CO₂ to extract a wider range of compounds.[11]
-
Plant Material: The species, plant part (leaves, fruits, seeds), geographical origin, and pre-processing (drying, grinding) of the plant material all influence the final composition and yield of the essential oil.[5][16]
Q4: How is the concentration of α-phellandrene in an extract typically quantified?
The standard analytical method for identifying and quantifying volatile compounds like α-phellandrene in essential oil extracts is Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID).[17][18]
-
GC-MS separates the individual components of the extract, and the mass spectrometer helps to identify them based on their mass-to-charge ratio.[18]
-
GC-FID is used for quantification, where the peak area of a compound is proportional to its concentration.[17][18] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile compounds or after derivatization.[18]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of α-phellandrene.
Problem: Low Yield of Extracted α-Phellandrene
| Possible Cause | Recommended Solution |
| Suboptimal Extraction Parameters | Systematically optimize the key parameters for your chosen method. For hydrodistillation, experiment with the water-to-material ratio (e.g., 2:1 to 8:1 mL/g) and extraction time (e.g., 60 to 120 minutes).[14] For SFE, adjust pressure, temperature, and CO₂ flow rate.[11] |
| Improper Plant Material Preparation | Ensure the plant material is properly prepared. Drying can concentrate compounds, but excessive heat can cause volatile components to be lost. Grinding the material increases the surface area, which can improve extraction efficiency.[13] |
| Degradation of α-Phellandrene | α-Phellandrene can oxidize or degrade, especially with prolonged exposure to heat, air, and light.[8][19] Use the lowest effective temperature and minimize extraction time. Store extracts in airtight, dark containers at low temperatures (<5 °C).[19][20] |
| Incomplete Extraction | Ensure the extraction runs for a sufficient duration. In some cases, low-boiling point compounds are extracted early, while others require longer distillation times.[15] For solvent-based methods, ensure the solvent has thoroughly penetrated the plant matrix.[13] |
Problem: High Levels of Impurities in the Extract
| Possible Cause | Recommended Solution |
| Non-Selective Extraction Method | Hydrodistillation and steam distillation are generally selective for volatile compounds.[10] However, if co-extraction is an issue, consider Supercritical Fluid Extraction (SFE), which offers high selectivity by tuning the density of the supercritical fluid.[11][12] |
| Inappropriate Solvent Choice | In solvent extraction, the solvent may be co-extracting undesirable compounds. Test solvents with different polarities to find one that is more selective for α-phellandrene.[13][21] |
| Need for Post-Extraction Cleanup | After initial extraction, a cleanup step may be necessary to remove interfering substances.[10] Techniques like Solid-Phase Extraction (SPE) can be used to purify the extract and isolate the target analyte.[22] |
Problem: Emulsion Formation During Liquid-Liquid Extraction
| Possible Cause | Recommended Solution |
| Presence of Surfactant-like Compounds | Samples high in fats or phospholipids (B1166683) can cause emulsions between the aqueous and organic layers.[23] |
| Breaking the Emulsion | To break an emulsion, you can try: • Centrifugation: This can help separate the layers more distinctly.[23][24] • Adding Salt: Introducing a saturated salt solution to the aqueous layer can increase its polarity and force separation. • Changing the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[23] |
Data Presentation
Table 1: α-Phellandrene Content in Essential Oils from Various Plant Matrices
| Plant Species | Plant Part | Extraction Method | α-Phellandrene Content (%) | Reference |
| Foeniculum vulgare | Aerial Parts | Steam Distillation | 82.1 | [3][6] |
| Anethum graveolens | Aerial Parts | Not Specified | 70.2 | [3][6] |
| Schinus terebinthifolius | Leaves | Hydrodistillation | 34.38 | [5] |
| Schinus terebinthifolius | Ripe Fruits | Hydrodistillation | 32.8 | [6] |
| Schinus terebinthifolius | Unripe Fruits | Hydrodistillation | 15.7 | [25] |
| Schinus terebinthifolius | Ripe Fruits | Hydrodistillation | 12.60 | [6][26][27] |
Table 2: Comparison of Common Extraction Methods for α-Phellandrene
| Feature | Hydrodistillation / Steam Distillation | Supercritical Fluid Extraction (SFE) | Solvent Extraction |
| Principle | Separation based on volatility with steam/water.[10] | Dissolution in a supercritical fluid (e.g., CO₂). | Dissolution in a liquid organic solvent. |
| Operating Temperature | High (~100 °C).[20] | Low (e.g., 31-50 °C for CO₂).[11] | Variable, can be done at room temperature.[28] |
| Risk of Thermal Degradation | Higher, due to high temperatures.[12] | Low, ideal for heat-sensitive compounds.[11][12] | Low, if performed at low temperatures. |
| Selectivity | Good for volatile compounds. | High and tunable by adjusting pressure/temperature.[11] | Dependent on solvent polarity.[13] |
| Solvent Residue | None (uses water). | None (CO₂ evaporates upon depressurization). | Potential for toxic solvent residues.[11][12] |
| Environmental Impact | Low.[14] | Very low ("Green" technology).[11] | Can be high depending on the solvent used. |
Experimental Protocols
Protocol 1: Hydrodistillation via Clevenger Apparatus
This protocol describes a standard laboratory procedure for extracting essential oils from plant material.
-
Preparation: Weigh 250 g of fresh (or an equivalent amount of dried and ground) plant material.[5]
-
Apparatus Setup: Place the plant material into a 5 L round-bottom flask. Add 2.5 L of distilled water.[5] Connect the flask to a Clevenger-type apparatus, which is then connected to a condenser.
-
Extraction: Heat the flask to boil the water. The steam and volatilized essential oils will rise, pass into the condenser, and turn back into liquid.
-
Collection: The condensed mixture of water and oil collects in the graduated tube of the Clevenger apparatus. As oil is less dense than water, it will form a layer on top.
-
Duration: Continue the distillation for a pre-determined optimal time, typically 2-4 hours, until the volume of collected oil stabilizes.[5][15][20]
-
Post-Extraction: Carefully collect the oil layer using a pipette. Dry the collected oil using anhydrous sodium sulfate (B86663) to remove any residual water.[5][20]
-
Storage: Store the final essential oil in a sealed, dark glass vial at <5 °C to prevent degradation.[20]
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol provides a general outline for SFE using CO₂. Specific parameters must be optimized for each plant matrix.
-
Preparation: Grind the dried plant material to a consistent particle size to ensure uniform extraction.
-
Loading: Load a specific amount of the ground material into the extraction vessel of the SFE system.
-
Parameter Setting:
-
Set the extraction temperature (e.g., 40-60 °C).
-
Set the extraction pressure (e.g., 100-300 bar).
-
Set the CO₂ flow rate.
-
If using a co-solvent (modifier) like ethanol, set its percentage and flow rate.
-
-
Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The supercritical CO₂ then flows through the extraction vessel, dissolving the α-phellandrene and other soluble compounds.
-
Separation: The CO₂ containing the extract flows into a separator vessel at a lower pressure and/or different temperature. This causes the CO₂ to lose its solvent power, and the extract precipitates out.
-
Collection: The extract is collected from the bottom of the separator. The now-gaseous CO₂ is typically re-condensed and recycled back into the system.[29]
-
Duration: The extraction is run for a set period, typically between 30 and 120 minutes.
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the obtained essential oil to quantify α-phellandrene.
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).[17] If using an internal standard for quantification, add it to the sample at a known concentration.
-
GC-MS Setup:
-
Injector: Set the injector temperature (e.g., 220 °C) and injection volume (e.g., 0.5-1.0 µL) with a specific split ratio (e.g., 1:100).[17]
-
Column: Use a suitable capillary column (e.g., HP-5MS).
-
Oven Program: Set the temperature program. For example, start at 60 °C, ramp up at 3 °C/min to 240 °C.[17]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).[17]
-
MS Detector: Set the detector temperature (e.g., 240 °C) and the mass scan range (e.g., 40-500 amu).[17]
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Processing:
-
Identification: Identify the α-phellandrene peak in the chromatogram by comparing its retention time and mass spectrum with those of a known standard or with library data (e.g., NIST).[17]
-
Quantification: Determine the relative percentage of α-phellandrene by the area normalization method or calculate the absolute concentration by comparing its peak area to that of the internal standard.[17]
-
Visualizations
Caption: General workflow for α-phellandrene extraction and analysis.
Caption: Decision tree for troubleshooting low extraction yield.
Caption: Factors influencing α-phellandrene extraction efficiency.
References
- 1. Alpha Phellandrene – Oz Blue Terpenes [ozblueterpenes.com.au]
- 2. What is this compound? - Floraplex Terpenes [buyterpenesonline.com]
- 3. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Rebel Cousin of Eucalyptol | Earthy Terpenes [earthynow.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications [mdpi.com]
- 7. realmofcaring.org [realmofcaring.org]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. env.go.jp [env.go.jp]
- 11. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. cetjournal.it [cetjournal.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. consolidated-chemical.com [consolidated-chemical.com]
- 20. masujournal.org [masujournal.org]
- 21. mdpi.com [mdpi.com]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Chemical composition of essential oil from ripe fruit of Schinus terebinthifolius Raddi and evaluation of its activity against wild strains of hospital origin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. uvadoc.uva.es [uvadoc.uva.es]
Technical Support Center: Preventing Loss of α-Phellandrene During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of the volatile monoterpene α-phellandrene during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main properties of α-phellandrene that make it susceptible to loss during sample preparation?
A1: α-Phellandrene is a volatile organic compound with a relatively low boiling point. Its susceptibility to loss is primarily due to:
-
High Volatility: It can readily evaporate at ambient temperatures, leading to significant losses if not handled correctly.[1]
-
Sensitivity to Heat: Elevated temperatures during extraction and solvent evaporation can cause degradation and co-evaporation with the solvent.[2][3]
-
Light Sensitivity: Exposure to light, particularly UV radiation, can induce photo-oxidation and degradation.[2]
-
Oxidation: α-Phellandrene is incompatible with air and can undergo oxidation, which alters its chemical structure.[2]
Q2: What are the primary degradation pathways for α-phellandrene?
A2: The primary degradation pathways for α-phellandrene include:
-
Thermal Degradation: At elevated temperatures, α-phellandrene can isomerize or break down into smaller, more volatile compounds.
-
Photo-oxidation: In the presence of light and oxygen, α-phellandrene can undergo oxidation reactions, leading to the formation of various oxygenated derivatives.[4]
-
Ozonolysis: As a reactive monoterpene, it can react with ozone in the atmosphere, leading to the opening of one of its double bonds.[4]
Q3: Which general handling practices are recommended to minimize the loss of α-phellandrene?
A3: To minimize the loss of α-phellandrene, it is crucial to:
-
Maintain Low Temperatures: Keep samples, solvents, and extracts chilled throughout the entire preparation process.[1]
-
Minimize Exposure to Air and Light: Work in a well-ventilated area and use amber-colored glassware or wrap containers in aluminum foil to protect samples from light.[2] Store samples in airtight containers.
-
Reduce Sample Handling Steps: Minimize the number of transfers between containers to reduce losses due to surface adsorption and evaporation.
-
Use Appropriate Solvents: Select high-purity solvents that are suitable for low-temperature extraction.
Troubleshooting Guides
Issue 1: Low recovery of α-phellandrene from solid samples (e.g., plant material).
| Possible Cause | Recommended Solution |
| Heat generation during grinding | Grind samples at cryogenic temperatures using a mortar and pestle with liquid nitrogen to minimize volatilization. |
| Inefficient extraction | Ensure the solvent has sufficient time to penetrate the sample matrix. For solvent extraction, a soaking period of 12-48 hours may be necessary.[5] Consider using techniques like ultrasound-assisted extraction to improve efficiency at lower temperatures. |
| Inappropriate solvent choice | Select a solvent with a polarity that is appropriate for α-phellandrene. A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 85:15 v/v) can be effective.[6] |
Issue 2: Significant loss of α-phellandrene during solvent evaporation.
| Possible Cause | Recommended Solution |
| High temperature of the rotary evaporator water bath | Use a low water bath temperature (typically 30-40°C) to minimize thermal degradation and co-evaporation.[7] |
| Excessive vacuum pressure | Apply a moderate vacuum. For highly volatile compounds, avoid using a high-vacuum line.[8] |
| Co-evaporation with the solvent | Use a solvent with a significantly higher boiling point than α-phellandrene if possible, though this may require more stringent evaporation conditions. Alternatively, use a nitrogen blowdown evaporator at a low temperature for small sample volumes.[7] |
Issue 3: Degradation of α-phellandrene observed in GC-MS analysis.
| Possible Cause | Recommended Solution |
| High injector temperature | Optimize the GC injector temperature to ensure volatilization without causing thermal degradation. A lower injector temperature may be necessary. |
| Active sites in the GC liner or column | Use a deactivated liner and a high-quality, low-bleed GC column suitable for terpene analysis. Regularly replace the liner and trim the column as needed. |
| Sample matrix effects | Utilize sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering compounds from the matrix before injection.[9] |
Quantitative Data Summary
While specific quantitative data on the degradation of α-phellandrene is limited in publicly available literature, the following table summarizes the expected stability based on data for similar monoterpenes and general principles of volatile compound chemistry.
| Condition | Parameter | Expected Impact on α-Phellandrene Stability | Reference/Analogy |
| Temperature | Storage at 4°C vs. Room Temperature (25°C) | Significantly more stable at 4°C. Monoterpenes show moderate to rapid decline at room temperature. | [5] |
| Heat (e.g., >40°C during processing) | Rapid degradation. | [5] | |
| Light | Exposure to UV light vs. Dark conditions | Significant degradation under UV light. Sabinene and β-pinene show greater degradation under UV. | [5] |
| Oxygen | Storage in airtight vs. open containers | Prone to oxidation. Airtight containers are crucial for stability. | [2] |
| Solvent | Stability in various organic solvents | Generally stable in common non-polar and moderately polar organic solvents for short periods if kept cool and dark. However, prolonged storage in solution can lead to degradation. | General chemical principles |
Disclaimer: The quantitative impact will vary depending on the specific matrix, concentration, and duration of exposure. The information provided is based on general knowledge of monoterpene stability and data from analogous compounds.
Experimental Protocols
Protocol 1: Low-Temperature Solvent Extraction
This protocol is suitable for extracting α-phellandrene from solid matrices like plant material while minimizing thermal degradation.
-
Sample Preparation:
-
Weigh 1-5 g of the plant material.
-
Freeze the material with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered sample to a pre-chilled flask.
-
Add a suitable solvent, such as a mixture of hexane and ethyl acetate (85:15 v/v), at a ratio of 10 mL of solvent per gram of sample.
-
Seal the flask and store it at 4°C for 24-48 hours, with occasional gentle agitation.
-
-
Filtration:
-
Filter the extract through a Büchner funnel with filter paper to remove solid plant material.
-
Wash the residue with a small volume of the cold extraction solvent to ensure complete recovery.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator with the water bath set to 30-35°C and under reduced pressure.
-
Alternatively, for small volumes, use a gentle stream of nitrogen gas to evaporate the solvent at room temperature.
-
-
Storage:
-
Store the final extract in an amber glass vial at -20°C until analysis.
-
Protocol 2: Supercritical CO₂ Extraction (SFE)
SFE is a highly selective method that uses supercritical carbon dioxide as a solvent, allowing for extraction at low temperatures.[10][11][12]
-
Sample Preparation:
-
Grind the plant material to a consistent particle size (e.g., 0.5-1 mm).
-
Load the ground material into the extraction vessel of the SFE system.
-
-
Extraction Parameters:
-
Set the extraction temperature to 40-50°C.
-
Set the pressure to 80-100 bar. These conditions are generally suitable for extracting volatile monoterpenes.[12]
-
The CO₂ flow rate should be optimized based on the equipment and sample size.
-
-
Fractionation (Optional):
-
If the SFE system has fractionation capabilities, the pressure can be gradually decreased in separator vessels to selectively precipitate different classes of compounds. Terpenes are typically collected in the first separator at a lower pressure than the extraction vessel.
-
-
Collection:
-
Collect the extract from the separator. The extract will be largely free of solvent as the CO₂ returns to a gaseous state upon depressurization.
-
-
Storage:
-
Store the collected extract in an airtight, light-resistant container at -20°C.
-
Visualizations
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. witpress.com [witpress.com]
- 7. gcms.cz [gcms.cz]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. uoguelph.ca [uoguelph.ca]
- 12. Biodegradation kinetics of monoterpenes in liquid and soil-slurry systems | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of α-Phellandrene and β-Phellandrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two isomeric monoterpenes, α-phellandrene and β-phellandrene. While both compounds, found in the essential oils of various plants, exhibit interesting pharmacological properties, the extent of scientific investigation into their specific effects differs significantly. This report synthesizes available experimental data to offer a clear comparison of their anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.
Data Presentation: A Side-by-Side Look at Biological Efficacy
The following tables summarize the quantitative data available for the biological activities of α-phellandrene and β-phellandrene. It is important to note that research on α-phellandrene is more extensive, resulting in a greater availability of quantitative data.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Concentration/Dose | Effect | Reference |
| α-Phellandrene | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 100 µM | 63.8% inhibition | [1] |
| Superoxide Anion (O₂⁻) Production | RAW 264.7 Macrophages | 100 µM | 70.6% reduction | [1] | |
| TNF-α and IL-6 Production | RAW 264.7 Macrophages | Dose-dependent | Suppression | [1] | |
| NF-κB Activity | RAW 264.7 Macrophages | 50 µM | 14.8% suppression of TNF-α induced NF-κB activity | [2] | |
| Neutrophil Migration | Carrageenan-induced pleurisy in mice | Tested at various doses | Prevention of neutrophil accumulation | [3] | |
| β-Phellandrene | - | - | - | Data not available in reviewed literature | - |
Table 2: Comparative Anticancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| α-Phellandrene | WEHI-3 | Murine Leukemia | Not specified, but induces cycle arrest and apoptosis | [4] |
| J5 | Human Liver Cancer | 30 µM (61% viability), 50 µM (51% viability) after 24h | [5] | |
| HT-29 | Human Colon Carcinoma | Enhances 5-FU induced apoptosis | [6] | |
| β-Phellandrene | RAW 264.7 | Murine Macrophage (Leukemia model) | Cytotoxic at 50-200 µg/ml, induces apoptosis | [7] |
Table 3: Comparative Antimicrobial Activity
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| α-Phellandrene | Penicillium cyclopium | 1.7 mL/L | [8] |
| Candida albicans (MTCC277 & ATCC90028) | 0.0312 mg/mL | [9] | |
| Various bacteria | Weak inhibitory effects (1 to >4 mg/mL) | [8] | |
| β-Phellandrene | Contributes to the antifungal activity of essential oils | Not specified for the pure compound | [10] |
Table 4: Comparative Antioxidant Activity
| Compound | Assay | Result | Reference |
| α-Phellandrene | ABTS radical scavenging | IR₅₀ 367.7 ± 1.6 µg/mL | [2] |
| FRAP (Ferric Reducing Antioxidant Power) | IR₅₀ 1619.6 ± 8.7 µg/mL | [2] | |
| NO radical scavenging | IR₅₀ 216.9 ± 5.7 µg/mL | [2] | |
| β-Phellandrene | Contributes to the antioxidant activity of essential oils through autooxidation and trapping free radicals. | Not specified for the pure compound | [10] |
Experimental Protocols: Methodologies for Key Experiments
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of α-phellandrene or β-phellandrene for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells (except for the negative control) and incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is calculated from a sodium nitrite standard curve.
-
Anticancer Activity: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells (e.g., HT-29, J5) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of α-phellandrene or β-phellandrene. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria). The turbidity is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compound (α- or β-phellandrene) is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for assessing biological activities.
Caption: α-Phellandrene's modulation of the NF-κB signaling pathway.
Caption: General overview of the MAPK signaling pathway modulated by α-phellandrene.
Discussion and Conclusion
The available scientific literature indicates that α-phellandrene possesses a broad spectrum of biological activities, with notable anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. Mechanistic studies suggest that its anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators.[3][4] Its anticancer activity is linked to the induction of apoptosis and cell cycle arrest, potentially involving the modulation of MAPK and other signaling pathways.[5][6]
In contrast, the biological activities of β-phellandrene are less well-characterized. While it is a component of essential oils known for their antimicrobial and antioxidant effects, there is a scarcity of studies on the isolated compound.[10] One study has indicated its cytotoxic and apoptotic effects in a leukemia cell model, suggesting potential anticancer properties that warrant further investigation.[7]
References
- 1. Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proceedings.science [proceedings.science]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-Phellandrene and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. abstraxtech.com [abstraxtech.com]
A Comparative Guide to Validated Analytical Methods for Alpha-Phellandrene
For researchers, scientists, and drug development professionals engaged in the analysis of natural products and essential oils, the accurate and reliable quantification of specific terpenoids is paramount. Alpha-phellandrene, a cyclic monoterpene found in the essential oils of various plants, is of increasing interest for its potential therapeutic properties. This guide provides an objective comparison of the primary analytical methods for the quantification of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by a review of published experimental data and detailed methodologies to assist in method selection and implementation.
Comparative Overview of Analytical Methods
The selection of an analytical method for this compound is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. GC-MS is widely regarded as the gold standard for the analysis of volatile compounds like monoterpenes due to its high resolving power and the structural information provided by mass spectrometry. HPLC, while traditionally favored for less volatile compounds, also presents a viable option, particularly when simultaneous analysis of a broader range of compounds with varying volatilities is required.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for GC-MS and a representative HPLC method for the analysis of monoterpenes. While specific data for this compound is prioritized, data from closely related monoterpenes is included to provide a comprehensive comparison where direct data for this compound is not available.
Table 1: Comparison of Validated Analytical Methods for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | ≥ 0.998[1][2] | ≥ 0.999[3] |
| Limit of Detection (LOD) | Not explicitly found for α-phellandrene. For related monoterpenes, LODs are typically in the low ng/mL range. | Not explicitly found for α-phellandrene. For other terpenes, LODs can range from ng/mL to low µg/mL depending on the detector.[4] |
| Limit of Quantitation (LOQ) | ≈ 0.5 µ g/support for air samples. For other monoterpenes, LOQ is in the range of 0.1-0.5 µg/mL. | Not explicitly found for α-phellandrene. For other terpenes, LOQ can range from ng/mL to low µg/mL.[4] |
| Accuracy (% Recovery) | 80.23–115.41% for related monoterpenes.[1][2] | 94.70–105.81% for triterpenoids (representative).[4] |
| Precision (%RSD) | Intra-day: ≤ 12.03%; Inter-day: ≤ 11.34% for related monoterpenes.[1][2] | Intra-day: < 2%; Inter-day: < 2% for triterpenoids (representative).[4] |
| Kovat Retention Index | 932-933[5] | Not Applicable |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline for the analysis of this compound in essential oil samples.
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration within the calibrated range. A typical starting dilution is 1:100 (v/v).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C for 2 minutes.
-
Ramp: Increase at 5 °C/min to 180 °C.
-
Ramp: Increase at 20 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
Identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The Kovat retention index can also be used for confirmation.[5]
-
Quantification is performed by creating a calibration curve using certified reference standards of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a representative method for the analysis of terpenes and can be adapted for this compound.
1. Sample Preparation:
-
Dissolve the essential oil sample in the mobile phase or a compatible solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, although sensitivity might be limited.
3. Data Analysis:
-
Identification is based on the retention time compared to a certified reference standard.
-
Quantification is achieved by constructing a calibration curve from the peak areas of the reference standard at different concentrations.
Mandatory Visualizations
Caption: A generalized workflow for the validation of an analytical method.
Caption: Key strengths and limitations of GC-MS and HPLC for this compound analysis.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
α-Phellandrene vs. Limonene: A Comparative Analysis of Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are natural compounds, particularly terpenes found in essential oils. This guide provides a comparative analysis of the antimicrobial effects of two isomeric monoterpenes: α-phellandrene and limonene (B3431351). Both compounds, sharing the chemical formula C₁₀H₁₆, have demonstrated significant antimicrobial properties, yet subtle structural differences may influence their spectrum and potency. This document synthesizes available experimental data to offer a comparative overview for researchers in microbiology and drug development.
Comparative Antimicrobial Activity: Quantitative Data
The antimicrobial efficacy of α-phellandrene and limonene has been evaluated against a range of microorganisms, including bacteria and fungi. The most common metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), the lowest concentration that results in microbial death.
The following table summarizes MIC and MFC/MBC values reported in various studies. It is important to note that these values can be influenced by the specific microbial strain, the methodology employed, and the purity of the terpene used.
| Microorganism | Compound | MIC | MBC/MFC | Reference |
| Penicillium cyclopium | α-Phellandrene | 1.7 mL/L | 1.8 mL/L | [1][2][3][4] |
| Candida albicans (MTCC277) | α-Phellandrene | 0.0312 mg/mL | - | [5] |
| Candida albicans (ATCC90028) | α-Phellandrene | 0.0156 mg/mL | - | [5] |
| Staphylococcus aureus | Limonene | - | - | |
| Pseudomonas aeruginosa | Limonene | - | - | |
| Listeria monocytogenes | Limonene | 20 mL/L | - | [6] |
| Enterococcus faecalis | R-Limonene | - | - | [7] |
| Mycobacterium tuberculosis (H37Ra) | (R)-Limonene | 32 µg/mL | - | [8] |
| Mycobacterium tuberculosis (H37Ra) | (S)-Limonene | 32 µg/mL | - | [8] |
Note: Direct comparison of MIC/MBC values between studies should be approached with caution due to variations in experimental protocols.
Mechanisms of Antimicrobial Action
Both α-phellandrene and limonene are lipophilic compounds, a characteristic that largely dictates their primary mechanism of antimicrobial action: disruption of the microbial cell membrane.
α-Phellandrene: Studies suggest that α-phellandrene's antifungal activity involves altering the morphology of fungal hyphae, causing a loss of cytoplasm and distortion of the mycelia.[1] This is attributed to increased membrane permeability, leading to the leakage of intracellular components such as ions (K+) and a decrease in intracellular pH.[1][2] The disruption of membrane integrity is a key factor in its inhibitory and fungicidal effects.[1][2][3]
Limonene: The antimicrobial mechanism of limonene also centers on the disruption of the cytoplasmic membrane's integrity.[7] This leads to the leakage of cellular components and the inhibition of respiratory enzymes.[7] The lipophilic nature of limonene allows it to accumulate in the lipid bilayer of the cell membrane, altering its fluidity and permeability, which ultimately leads to cell death. Some studies also indicate that limonene can inhibit the formation of biofilms, which are communities of microorganisms adhered to a surface.[9]
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of antimicrobial activity. Below are detailed protocols for key experiments commonly used to evaluate the efficacy of essential oil components like α-phellandrene and limonene.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[10][11]
a. Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on a suitable agar (B569324) medium for 18-24 hours.
-
Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]
b. Preparation of Test Compounds:
-
Stock solutions of α-phellandrene and limonene are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) or with an emulsifying agent to ensure dispersion in the aqueous broth.
-
Serial two-fold dilutions of the compounds are prepared in the broth within a 96-well microtiter plate.
c. Incubation and Reading:
-
The prepared microbial inoculum is added to each well containing the diluted compounds.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.[12]
Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[10][13][14][15]
a. Preparation of Inoculum and Plates:
-
A microbial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the MIC assay.
-
A sterile cotton swab is dipped into the suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton Agar).
b. Application of Test Compounds:
-
Sterile paper disks (typically 6 mm in diameter) are impregnated with a known volume (e.g., 5-10 µL) of the test compound (α-phellandrene or limonene).[16]
-
The impregnated disks are placed on the surface of the inoculated agar plate.
-
A disk with the solvent used to dissolve the terpenes serves as a negative control, and a disk with a standard antibiotic is used as a positive control.
c. Incubation and Measurement:
-
The plates are incubated under appropriate conditions for 18-24 hours.
-
The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the antimicrobial activity of compounds like α-phellandrene and limonene.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Concluding Remarks
References
- 1. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene - ProQuest [proquest.com]
- 4. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility and Antibacterial Mechanism of Limonene against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antimicrobial effect of R-limonene and its nano emulsion on Enterococcus faecalis - In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Agar Disk Diffusion Assay of the Two Essential Oils [bio-protocol.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review[v1] | Preprints.org [preprints.org]
- 16. farmaciajournal.com [farmaciajournal.com]
Unveiling the Power of Collaboration: Synergistic Effects of Alpha-Phellandrene with Other Terpenes
For Immediate Release
A comprehensive analysis of existing research reveals the significant potential of α-phellandrene, a common monoterpene found in various essential oils, to work in concert with other terpenes to enhance therapeutic effects across antimicrobial, anti-inflammatory, anticancer, and analgesic applications. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these synergistic interactions, offering insights into novel therapeutic strategies.
Antimicrobial Synergy: A Boosted Defense Against Pathogens
The combination of α-phellandrene with other terpenes has been shown to exhibit potent synergistic effects against a range of microbial pathogens. This synergy often results in a lower required concentration of each compound to achieve a significant antimicrobial effect, potentially reducing side effects and combating drug resistance.
A key indicator of synergistic antimicrobial activity is the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is indicative of synergy. While a specific study quantifying the FICI for α-phellandrene and limonene (B3431351) against Staphylococcus aureus was alluded to in a review, detailed quantitative data from a primary source remains to be fully elucidated[1]. However, the synergistic potential is a recurring theme in the literature.
In a notable study, α-phellandrene demonstrated significant synergistic antifungal activity when combined with conventional antifungal drugs against Candida albicans. This synergy resulted in a substantial potentiation of the antifungal efficacy of fluconazole (B54011) and amphotericin B, with a 16- to 624-fold increase in their effectiveness.
Table 1: Synergistic Antimicrobial Effects of α-Phellandrene Combinations
| Combination | Target Organism | Observed Effect | Quantitative Data |
| α-Phellandrene + Limonene | Staphylococcus aureus | Suggested synergistic activity | Specific FICI values not detailed in available reviews[1] |
| α-Phellandrene + Fluconazole | Candida albicans | Synergistic | log10 reduction in colony count |
| α-Phellandrene + Amphotericin B | Candida albicans | Synergistic | 16-624 fold increase in antifungal efficacy |
Experimental Protocol: Checkerboard Microdilution Assay
The checkerboard assay is a standard method to determine the synergistic, additive, or antagonistic effects of antimicrobial combinations.
-
Preparation of Compounds: Stock solutions of α-phellandrene and the other terpene are prepared and serially diluted in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a specific concentration (e.g., 10^5 CFU/mL).
-
Incubation: The microtiter plate, containing the checkerboard of concentrations and the microbial inoculum, is incubated under appropriate conditions.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined as the lowest concentration that inhibits visible microbial growth.
-
Calculation of FICI: The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy.
Anti-inflammatory Synergy: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases. The combination of α-phellandrene with other anti-inflammatory terpenes, such as β-caryophyllene, presents a promising avenue for enhanced anti-inflammatory therapies. While direct quantitative data on the synergistic anti-inflammatory effects of α-phellandrene with other terpenes is still emerging, the individual anti-inflammatory properties of these compounds suggest a strong potential for synergy.
Table 2: Potential for Synergistic Anti-inflammatory Effects
| Combination | Model | Potential Mechanism of Action |
| α-Phellandrene + β-Caryophyllene | In vivo models (e.g., carrageenan-induced paw edema) | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), modulation of inflammatory pathways. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model is employed to assess the anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rodents (rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: Animals are pre-treated with α-phellandrene, another terpene, their combination, or a control vehicle.
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at specific time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Anticancer Synergy: A Multi-pronged Attack on Cancer Cells
The combination of α-phellandrene with other compounds has shown promise in enhancing anticancer activity. A study investigating the synergistic effect of α-phellandrene with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) on human colorectal cancer cells (HT-29) demonstrated a significant reduction in cell viability and proliferation. The combination treatment led to cell cycle arrest in the G1 phase and induced apoptosis through both intrinsic and extrinsic pathways.
The Combination Index (CI), based on the Chou-Talalay method, is a key metric for quantifying drug synergy in cancer research. A CI value less than 1 indicates synergy.
Table 3: Synergistic Anticancer Effects of α-Phellandrene Combinations
| Combination | Cancer Cell Line | Observed Effect | Quantitative Data |
| α-Phellandrene + 5-Fluorouracil | Human Colorectal Cancer (HT-29) | Reduced cell viability and proliferation, cell cycle arrest, induced apoptosis | CI < 1 indicates synergy |
Experimental Protocol: Cell Viability Assay and Combination Index Calculation
-
Cell Culture: Cancer cells are cultured under standard conditions.
-
Drug Treatment: Cells are treated with various concentrations of α-phellandrene, the other compound, and their combination for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay.
-
Dose-Response Curves: Dose-response curves are generated for each compound individually and in combination.
-
Combination Index (CI) Calculation: The CI is calculated using the Chou-Talalay method, which takes into account the dose-effect relationships of the individual agents and their combination. Software such as CompuSyn can be used for this analysis.[2][3][4][5][6]
Analgesic Synergy: A New Frontier in Pain Management
The potential for synergistic analgesic effects between α-phellandrene and other terpenes is an exciting area of research. While studies have demonstrated the individual antinociceptive properties of α-phellandrene, research into its synergistic effects with other terpenes is still in its early stages.[7][8] The combination of different terpenes could potentially target multiple pain pathways, leading to more effective pain relief with fewer side effects.
Table 4: Potential for Synergistic Analgesic Effects
| Combination | Model | Potential Mechanism of Action |
| α-Phellandrene + Myrcene | In vivo models of pain (e.g., formalin test, hot plate test) | Modulation of opioid and cannabinoid receptors, anti-inflammatory effects. |
Experimental Protocol: Formalin-Induced Nociception in Rodents
The formalin test is a widely used model to assess analgesic activity, as it encompasses both acute and chronic pain phases.
-
Animal Acclimatization: Rodents are acclimatized to the testing environment.
-
Compound Administration: Animals are pre-treated with α-phellandrene, another terpene, their combination, or a control vehicle.
-
Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: The time the animal spends licking or biting the injected paw is recorded during two distinct phases: the early phase (0-5 minutes, reflecting acute nociceptive pain) and the late phase (15-30 minutes, reflecting inflammatory pain).
-
Data Analysis: The total time spent in nociceptive behavior is calculated for each group, and the percentage of inhibition is determined relative to the control group.
Conclusion
The synergistic interplay between α-phellandrene and other terpenes represents a compelling frontier in the development of novel and more effective therapeutic agents. The evidence, though in some areas still preliminary, strongly suggests that combination therapies can offer enhanced efficacy in antimicrobial, anti-inflammatory, anticancer, and analgesic applications. Further rigorous preclinical and clinical studies are warranted to fully elucidate the mechanisms of action and to translate these promising findings into tangible clinical benefits. This guide serves as a foundational resource to stimulate and inform future research in this exciting field.
References
- 1. Alpha-Phellandrene and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. punnettsquare.org [punnettsquare.org]
- 7. α-Phellandrene exhibits antinociceptive and tumor-reducing effects in a mouse model of oncologic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive activity of the monoterpene α-phellandrene in rodents: possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alpha-Phellandrene Content Across Various Plant Species
This guide provides a comparative analysis of α-phellandrene concentration in different plant species, intended for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows.
Alpha-phellandrene is a cyclic monoterpene found in the essential oils of numerous plants.[1][2] It exists as one of two isomers, α- and β-phellandrene, which are double-bond isomers with similar molecular structures.[3] First isolated from Eucalyptus phellandra (now known as Eucalyptus radiata), α-phellandrene is noted for its pleasant, peppery-minty and slightly citrusy aroma and is utilized in fragrances.[1][3] Beyond its use in perfumery, α-phellandrene has demonstrated a range of biological activities, including potential antimicrobial, anti-inflammatory, and insecticidal properties, making it a compound of interest for pharmaceutical and agricultural applications.[2][4]
Quantitative Comparison of α-Phellandrene Content
The concentration of α-phellandrene in plant essential oils varies significantly depending on the species, geographical location, plant part, and extraction method. The following table summarizes the reported α-phellandrene content from various studies.
| Plant Species | Family | Plant Part | α-Phellandrene Content (%) | Extraction Method |
| Foeniculum vulgare (Fennel) | Apiaceae | Aerial Parts | 82.1 | Steam Distillation (SD) |
| Anethum graveolens (Dill) | Apiaceae | Not Specified | 70.2 | Not Reported |
| Canarium ovatum (Pili) | Burseraceae | Resin | 64.9 | Not Reported |
| Curcuma longa (Turmeric) | Zingiberaceae | Leaf | 54.0 | Not Reported |
| Monodora myristica (Calabash Nutmeg) | Annonaceae | Seeds | 53.0 | Not Reported |
| Boswellia sacra (Frankincense) | Burseraceae | Not Specified | 42.0 | Not Reported |
| Bursera graveolens (Holy Wood) | Burseraceae | Not Specified | 35.0 | Not Reported |
| Eucalyptus elata | Myrtaceae | Not Specified | 35.0 | Not Reported |
| Eucalyptus dives | Myrtaceae | Not Specified | 17.0 - 17.4 | Not Reported |
| Eucalyptus globulus | Myrtaceae | Fruits | 17.2 | Not Reported |
| Curcuma zedoaria (White Turmeric) | Zingiberaceae | Not Specified | 14.9 | Not Reported |
| Eucalyptus camaldulensis | Myrtaceae | Not Specified | 10.0 | Not Reported |
| Eucalyptus staigeriana | Myrtaceae | Not Specified | 8.8 | Not Reported |
| Xylopia aromatica | Annonaceae | Not Specified | 2.2 - 6.4 | Not Reported |
| Rosmarinus officinalis (Rosemary) | Lamiaceae | Not Specified | 0.1 - 0.4 | Not Reported |
| Eucalyptus spathulata | Myrtaceae | Not Specified | 0.1 | Not Reported |
Data compiled from multiple sources.[1][2][5][6][7]
Experimental Protocols
The extraction and quantification of α-phellandrene from plant materials are critical for accurate comparative analysis. The most common methods involve distillation followed by chromatographic analysis.
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is a conventional and widely used method for extracting essential oils from plant materials.[8][9]
-
Sample Preparation: Fresh or dried plant material (leaves, seeds, stems, etc.) is collected. To increase the surface area for efficient oil extraction, the material may be ground or crushed.
-
Apparatus: A Clevenger-type apparatus is typically used.
-
Procedure:
-
A known quantity of the prepared plant material is placed into a round-bottom flask.
-
The material is fully immersed in distilled water, typically at a ratio of 1:10 (w/v).[10]
-
The flask is heated to boil the water. The resulting steam passes through the plant material, rupturing the oil glands and liberating the volatile essential oils.
-
The mixture of steam and oil vapor travels into a condenser, where it cools and liquefies.
-
The condensed liquid collects in a separator, where the less dense essential oil naturally separates from the aqueous layer (hydrosol).
-
The collected essential oil is decanted and dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
The oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) prior to analysis.
-
Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying volatile compounds like α-phellandrene in essential oil samples.[11]
-
Sample Preparation: The extracted essential oil is diluted in a suitable organic solvent (e.g., hexane (B92381) or ethanol) to a concentration appropriate for GC-MS analysis.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer detector is used. A flame ionization detector (GC-FID) can also be used for quantification.[12]
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240°C.
-
Injector: Split mode, with an injection volume of 1 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Compound Identification: The identification of α-phellandrene is achieved by comparing its retention time and mass spectrum with those of a known reference standard and by matching its mass spectrum with entries in a spectral library (e.g., NIST, Wiley).
-
Quantification: The relative percentage of α-phellandrene is calculated using the area normalization method from the GC-FID or GC-MS total ion chromatogram (TIC).[7] This method assumes that the response factor for all identified compounds is equal.
Visualizations
Biosynthesis of α-Phellandrene
The biosynthesis of α-phellandrene is a part of the broader terpenoid synthesis pathway in plants. It begins with the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) to form geranyl pyrophosphate (GPP).[3] GPP then undergoes cyclization and subsequent rearrangements to yield the phellandrene isomers.[1][3]
Caption: Simplified biosynthetic pathway of α-phellandrene from precursor molecules.
Experimental Workflow
The following diagram illustrates a standard workflow for the comparative analysis of α-phellandrene content in different plant species.
Caption: Standard workflow for α-phellandrene analysis from plant collection to data comparison.
References
- 1. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phellandrene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. ajbasweb.com [ajbasweb.com]
- 9. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 10. ijfmr.com [ijfmr.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. researchgate.net [researchgate.net]
Validating α-Phellandrene as an Anti-inflammatory Agent: A Comparative Guide
Introduction: The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. α-Phellandrene, a naturally occurring cyclic monoterpene found in the essential oils of various plants, has emerged as a promising candidate due to its reported anti-inflammatory properties. This guide provides a comprehensive comparison of α-Phellandrene with other anti-inflammatory agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in validating its therapeutic potential.
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of α-Phellandrene have been evaluated through its ability to inhibit key inflammatory mediators in cellular models, primarily using lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 for NO Inhibition (µM) |
| α-Phellandrene | Macrophages | Data not available |
| (-)-Limonene | RAW 264.7 | > 666 |
| α-Pinene | RAW 264.7 | ~233 |
| (S)-(+)-Carvone | RAW 264.7 | 139 |
| (R)-(-)-Carvone | RAW 264.7 | 213 |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Inhibition of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. α-Phellandrene has been shown to significantly inhibit the production of both TNF-α and IL-6 in various inflammatory models.[1] For instance, oral administration of α-phellandrene at doses of 50, 100, and 200 mg/kg significantly inhibited the production of TNF-α and IL-6 in a carrageenan-induced peritonitis model in mice. Another study demonstrated that α-Phellandrene was able to significantly reduce TNF-α levels in a mouse model of ifosfamide-induced hemorrhagic cystitis.[2] However, specific IC50 values for the inhibition of these cytokines by α-Phellandrene in vitro are not available in the reviewed literature.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of compounds. This model mimics the acute inflammatory response.
Carrageenan-Induced Paw Edema
Studies have demonstrated the anti-edematogenic properties of α-Phellandrene in acute inflammation models.[3] Oral administration of α-phellandrene (50, 100, and 200 mg/kg) has been shown to prevent carrageenan-induced neutrophil accumulation. The table below provides a comparative overview of the dose-dependent effects of α-Phellandrene and standard anti-inflammatory drugs on paw edema inhibition.
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Animal Model |
| α-Phellandrene | 50 mg/kg | Oral | Significant inhibition | Mice |
| α-Phellandrene | 100 mg/kg | Oral | Significant inhibition | Mice |
| α-Phellandrene | 200 mg/kg | Oral | Significant inhibition | Mice |
| Indomethacin (B1671933) | 10 mg/kg | Oral | Significant inhibition | Rats |
| Dexamethasone | 0.5 mg/kg | Oral | Significant inhibition | Mice |
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of α-Phellandrene are attributed to its ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for the transcription of numerous pro-inflammatory genes.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it initiates the transcription of pro-inflammatory genes. α-Phellandrene is suggested to exert its anti-inflammatory effects by preventing NF-κB activity.[1]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of α-Phellandrene.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. While the direct effects of α-Phellandrene on the phosphorylation of specific MAPKs have not been detailed in the available literature, other monoterpenes like α-pinene have been shown to suppress the activation of MAPKs.[4]
Figure 2: General MAPK signaling pathway and the putative inhibitory point of α-Phellandrene.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro Nitric Oxide (NO) Assay (Griess Assay)
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of α-Phellandrene or a vehicle control for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
In Vivo Carrageenan-Induced Paw Edema
Principle: This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rodent.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss mice for at least one week before the experiment.
-
Compound Administration: Administer α-Phellandrene (e.g., 50, 100, 200 mg/kg), a reference drug (e.g., indomethacin or dexamethasone), or a vehicle control orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Western Blot Analysis for NF-κB and MAPK Pathways
Principle: This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with α-Phellandrene before stimulating with LPS for a specified time (e.g., 15-60 minutes).
-
Protein Extraction: Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Figure 3: General experimental workflow for validating the anti-inflammatory activity of α-Phellandrene.
α-Phellandrene demonstrates significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways. The available data suggests its potential as a therapeutic agent for inflammatory diseases. However, to fully validate its efficacy and mechanism of action, further research is required to determine its IC50 values for cytokine inhibition and to elucidate its specific effects on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways. The experimental protocols and comparative data provided in this guide offer a solid framework for conducting these future investigations.
References
- 1. Alpha-phellandrene promotes immune responses in normal mice through enhancing macrophage phagocytosis and natural killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Phellandrene attenuates tissular damage, oxidative stress, and TNF-α levels on acute model ifosfamide-induced hemorrhagic cystitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different alpha-Phellandrene extraction techniques
Alpha-phellandrene, a cyclic monoterpene with a characteristic citrusy and peppery aroma, has garnered significant interest from researchers and drug development professionals for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] The efficient extraction of high-purity α-phellandrene from various botanical sources is a critical first step in harnessing its potential. This guide provides a comprehensive comparison of different extraction techniques, offering insights into their efficacy, supported by experimental data and detailed methodologies.
Comparison of Extraction Techniques
The choice of extraction method significantly impacts the yield, purity, and overall chemical profile of the extracted α-phellandrene. This section compares the performance of several common techniques: hydrodistillation, steam distillation, microwave-assisted hydrodistillation (MAHD), solvent extraction, and supercritical fluid (CO2) extraction (SFE).
| Extraction Technique | Plant Material | Key Parameters | Essential Oil Yield (% w/w) | α-Phellandrene Content in Oil (%) | Key Findings & Citations |
| Hydrodistillation (HD) | Schinus molle fruits | 3 hours extraction | 1.8 ± 0.3 | Not Specified | Higher yield compared to steam distillation for fruits.[2] |
| Schinus molle leaves | 3 hours extraction | 1.2 ± 0.2 | 45.7 | Higher concentration of monoterpenes compared to steam distillation.[2] | |
| Eucalyptus camaldulensis leaves | 90 minutes extraction | 1.32 | Not Specified | Higher yield compared to SFE.[3] | |
| Steam Distillation (SD) | Schinus molle fruits | Not Specified | Not Specified | 46.52 | High α-phellandrene content reported.[2] |
| Foeniculum vulgare (Fennel) aerial parts | Not Specified | Not Specified | 82.1 | One of the highest reported concentrations of α-phellandrene.[1] | |
| Curcuma amada (Mango ginger) | Not Specified | Not Specified | Not Specified | Considered to yield higher quality oil with more robust biological properties compared to HD.[4] | |
| Microwave-Assisted Hydrodistillation (MAHD) | Rosmarinus officinalis (Rosemary) leaves | 30 minutes, 900 W | Not Specified | 0.26 - 0.33 | Significantly shorter extraction time compared to HD (30 min vs. 90 min).[5] |
| Cinnamomum camphora leaf | 35.57 minutes, 786.27 W, 7.47:1 liquid-to-material ratio | 3.26 ± 0.05 | Not Specified | Optimized conditions resulted in high essential oil yield.[6] | |
| Pogostemon cablin (Patchouli) leaves | 126 minutes | 2.72 | Not Specified | Shorter extraction time and better yield compared to HD (126 min vs. 417 min; 2.72% vs. 2.61%).[7] | |
| Solvent Extraction | Schinus molle leaves | Petroleum ether (Soxhlet) | ~8.0 | Not Specified | Higher yield compared to diethyl ether and acetone (B3395972) extracts.[8] |
| Field Muskmelon Seed | n-hexane, 55°C, 3 hours | 24.64 | Not Specified | High oil yield achieved with organic solvent extraction.[9][10] | |
| Supercritical Fluid (CO2) Extraction (SFE) | Schinus molle leaves | 150 bar, 45°C | 1.36 ± 0.03 | 26.5 | Yields are affected by pressure and temperature; major compounds include α-phellandrene.[11] |
| Eucalyptus camaldulensis leaves | Not Specified | 0.52 | Not Specified | Lower yield compared to HD but may offer a different chemical profile.[3] | |
| Schinus molle leaves | 90 bar, 40°C | Not Specified | 0.5 | Lower α-phellandrene content compared to HD of the same plant material.[12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are generalized protocols for the discussed extraction techniques.
Hydrodistillation (HD)
-
Preparation of Plant Material: The plant material (e.g., leaves, fruits) is coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is set up with a round-bottom flask, a condenser, and a collection tube.
-
Extraction: The ground plant material is placed in the flask and fully submerged in water. The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, passes into the condenser.
-
Collection: The condensed steam and oil are collected in the collection tube, where the less dense essential oil separates from the water and can be collected. The hydrodistillation is typically carried out for a period of 3 to 4 hours, or until no more oil is collected.[3]
Steam Distillation (SD)
-
Preparation of Plant Material: Similar to hydrodistillation, the plant material is appropriately sized (e.g., powdered or shredded).
-
Apparatus Setup: A distillation flask containing the plant material is connected to a steam generator and a condenser.
-
Extraction: Steam from the generator is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and essential oil vapor is then cooled in the condenser.[13]
-
Collection: The condensate, a mixture of water and essential oil, is collected. The essential oil is then separated from the aqueous layer, often through liquid-liquid extraction with an organic solvent like diethyl ether, followed by drying and solvent evaporation.[2][14]
Microwave-Assisted Hydrodistillation (MAHD)
-
Preparation of Plant Material: The plant material is dried and ground.
-
Apparatus Setup: A modified microwave oven is equipped with a Clevenger-type apparatus. A flask containing the plant material and water is placed inside the microwave cavity.[5][7]
-
Extraction: The mixture is heated by microwave irradiation at a specific power (e.g., 600-800 W) for a predetermined time (e.g., 30-120 minutes).[5][6] The rapid heating of water within the plant material leads to the rupture of oil-containing cells and subsequent release of the essential oil.
-
Collection: The essential oil is collected using the Clevenger apparatus as in traditional hydrodistillation.
Solvent Extraction
-
Preparation of Plant Material: The dried plant material is finely ground.
-
Extraction: The ground material is mixed with a suitable organic solvent (e.g., ethanol, hexane, petroleum ether) and soaked for a specified period (e.g., 24 hours), sometimes with agitation.[15] Alternatively, a Soxhlet apparatus can be used for continuous extraction.[8]
-
Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.[15]
-
Solvent Removal: The solvent is removed from the extract, typically using a rotary evaporator under reduced pressure, to yield the crude extract containing α-phellandrene.[15] Further purification steps like winterization may be employed to remove waxes and lipids.[15]
Supercritical Fluid (CO2) Extraction (SFE)
-
Preparation of Plant Material: The plant material is dried and ground to a specific particle size.
-
Apparatus Setup: A supercritical fluid extractor is used, which includes a high-pressure pump, an extraction vessel, and a separator.
-
Extraction: The ground plant material is packed into the extraction vessel. Supercritical CO2 (e.g., at a pressure of 80-350 bar and a temperature of 35-60°C) is then pumped through the vessel.[11][16] The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid material and dissolve the target compounds.
-
Collection: The CO2 containing the dissolved compounds is passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate and be collected. The CO2 can then be recycled.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate a general workflow for essential oil extraction and a simplified representation of the factors influencing the choice of an extraction method.
References
- 1. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydro-Distilled and Supercritical Fluid Extraction of Eucalyptus camaldulensis Essential Oil: Characterization of Bioactives Along With Antioxidant, Antimicrobial and Antibiofilm Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Chemical Investigation of a Biologically Active Schinus molle L. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. coleparmer.com [coleparmer.com]
- 16. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for Alpha-Phellandrene Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like alpha-phellandrene, a monoterpene found in various essential oils, is crucial for quality control, efficacy studies, and formulation development. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in method selection and cross-validation for the analysis of this compound.
The fundamental difference between HPLC and GC lies in their mobile phases; HPLC utilizes a liquid, while GC employs a gas.[1] This distinction governs the types of compounds amenable to each technique and the principles of separation.[1] HPLC is well-suited for non-volatile and thermally labile compounds, whereas GC is the standard for volatile and thermally stable compounds like this compound.[1][2]
Quantitative Performance Comparison
A direct cross-validation of HPLC and GC-MS for this compound requires evaluating key performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[3][4] The following table summarizes typical validation data for the two techniques, synthesized from established methods for essential oil components.
| Validation Parameter | HPLC | GC-MS |
| Linearity (R²) | ||
| ≥ 0.999 | ≥ 0.999 | |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL |
Experimental Protocols
Detailed and validated methodologies are paramount for reproducible and reliable results. Below are representative protocols for the analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a reverse-phase HPLC method for the separation of this compound.[5]
1. Sample Preparation:
-
Accurately weigh 100 mg of the essential oil or sample matrix containing this compound.
-
Dissolve the sample in 10 mL of methanol (B129727) to create a stock solution.
-
Further dilute the stock solution with the mobile phase to achieve a concentration within the calibrated range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at 230 nm.
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Plot the peak area against the concentration and determine the coefficient of determination (R²).[6]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (low, medium, and high).[7]
-
Precision: Assess repeatability (intra-day precision) by injecting six replicate samples of the same concentration. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.[4]
-
LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established GC-MS methods for the analysis of volatile compounds in essential oils.[9][10]
1. Sample Preparation:
-
Prepare a 1% solution of the essential oil or sample in a suitable volatile solvent such as hexane (B92381) or dichloromethane.
-
If necessary, perform further serial dilutions to bring the concentration of this compound into the linear range of the instrument.
2. Chromatographic and Spectrometric Conditions:
-
Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
-
Inlet Temperature: 250 °C.[10]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 50 °C for 1 minute, then ramp up to 210 °C at a rate of 5 °C/min, and hold for 10 minutes.[10]
-
Ion Source Temperature: 230 °C.[10]
-
Quadrupole Temperature: 150 °C.[10]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Mass Range: Scan from m/z 30 to 350.[10]
3. Validation Parameters:
-
Linearity: Prepare standard solutions of this compound in the same solvent used for the samples at five different concentrations. Generate a calibration curve by plotting the peak area against the concentration.[9]
-
Accuracy and Precision: Similar to the HPLC protocol, assess accuracy through spike and recovery experiments and precision through repeatability and intermediate precision studies at different concentration levels.[9]
-
LOD and LOQ: Determine based on the signal-to-noise ratio or by analyzing a series of diluted standards and identifying the lowest detectable and quantifiable concentrations with acceptable precision and accuracy.
Methodology Workflow and Comparison
The selection between HPLC and GC-MS often depends on the specific analytical needs, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
Caption: Workflow for HPLC and GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the quantification of this compound. GC-MS offers higher sensitivity and the advantage of mass spectral data for definitive peak identification, which is particularly useful for complex matrices like essential oils.[9] HPLC, while being less sensitive for volatile compounds, can be a viable alternative, especially when GC-MS is unavailable or when analyzing formulations where this compound is present at higher concentrations.[2]
A thorough cross-validation is essential to ensure that both methods provide equivalent and reliable results. This allows for flexibility in analytical testing and provides a higher degree of confidence in the data generated, which is critical in a research and drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mastelf.com [mastelf.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Comparative Cytotoxicity of α-Phellandrene and Its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of α-phellandrene and its metabolites, supported by available experimental data. While direct comparative cytotoxicity studies are limited, this document synthesizes existing research to offer insights into their potential as anticancer agents.
Alpha-phellandrene (α-PA), a naturally occurring cyclic monoterpene found in the essential oils of various plants, has demonstrated notable cytotoxic and pro-apoptotic effects in several cancer cell lines.[1][2][3][4][5] Its biological activity, including the induction of apoptosis through mitochondria-dependent and p53 signaling pathways, has positioned it as a compound of interest for further investigation in oncology.[1][5] This guide summarizes the current understanding of the cytotoxicity of α-phellandrene and the limited available data on its metabolites.
Data Presentation: Quantitative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of α-phellandrene and its metabolites are scarce. The following tables present the available quantitative data for α-phellandrene's cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxicity of α-Phellandrene in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| WEHI-3 | Murine Leukemia | MTT | 10 µM | Altered expression of genes related to DNA damage, cell cycle, and apoptosis (48h) | [1] |
| WEHI-3 | Murine Leukemia | Flow Cytometry | Not specified | Induced G0/G1 cell cycle arrest, increased ROS and Ca2+, decreased mitochondrial membrane potential | [2] |
| HT-29 | Human Colon Cancer | Not specified | 50-250 µM | Enhanced 5-fluorouracil-induced apoptosis (72h) | [1] |
| J5 | Human Liver Cancer | Not specified | 30 µM | Increased necrotic cell number, NO production, LDH leakage, and ATP depletion (24h) | [1] |
| J5 | Human Liver Cancer | Autophagy Assay | 10-50 µM | Induced autophagy (24h) | [1] |
| Sarcoma 180 | Sarcoma | In vivo | 6.25-50 mg/kg | Inhibited tumor growth in mice | [1] |
| B-16/F-10 | Melanoma | In vitro | Not specified | Cytotoxic action | [3] |
Table 2: Comparative Antimicrobial Activity of α-Phellandrene and its Metabolite
While not a direct measure of cytotoxicity against cancer cells, the following data from a study on the biotransformation of α-phellandrene suggests that its metabolites may possess different biological activities.
| Compound | Organism | MIC (mg/mL) |
| α-Phellandrene | Various bacteria and Candida species | >4 |
| 5-p-menthene-1,2-diol | Various bacteria and Candida species | 0.125 to >4 |
Note: MIC (Minimum Inhibitory Concentration). A lower MIC value indicates greater antimicrobial activity.
Cytotoxicity of Other Metabolites:
Currently, there is a lack of published data on the cytotoxicity of other known α-phellandrene metabolites, such as p-mentha-1(7),5-dien-2-ol and 5-p-menthen-2-one. Further research is required to elucidate the cytotoxic potential of these compounds.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., α-phellandrene) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in α-phellandrene-induced apoptosis and a general experimental workflow for assessing cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: α-Phellandrene induced apoptosis signaling pathways.
References
- 1. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
alpha-Phellandrene: a comparative review of its biological activities
For Researchers, Scientists, and Drug Development Professionals
alpha-Phellandrene (α-PHE), a cyclic monoterpene found in the essential oils of various plants like Eucalyptus, Anethum graveolens, and Foeniculum vulgare, has garnered significant attention for its diverse pharmacological properties.[1][2] This guide provides a comparative analysis of the biological activities of α-phellandrene, supported by experimental data, to aid in its evaluation as a potential therapeutic agent.
Antimicrobial Activity
α-Phellandrene has demonstrated broad-spectrum antimicrobial activity against a range of pathogens. Its primary mechanism of action is believed to be the disruption of cell membrane integrity, leading to increased permeability and leakage of cellular components.[3][4]
Comparative Efficacy
Studies have quantified the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of α-phellandrene against various microorganisms. A direct comparison with the aliphatic aldehyde nonanal (B32974) revealed that while both compounds are effective, nonanal exhibited stronger antifungal activity against Penicillium cyclopium.[1][4]
| Microorganism | α-Phellandrene | Nonanal | Reference Compound |
| Penicillium cyclopium | MIC: 1.7 mL/L | MIC: 0.3 mL/L | - |
| MFC: 1.8 mL/L | MFC: 0.4 mL/L | ||
| Staphylococcus aureus | - | - | MIC: 0.25 mg/mL (from S. molle EO) [5] |
| Pseudomonas aeruginosa | - | - | MIC: 32.0 µg/mL (from S. terebinthifolius EO) [5] |
| Escherichia coli | Inhibited growth | - | - |
| Bacillus subtilis | Inhibited growth | - | - |
| Candida albicans | In vitro activity | - | - |
Note: Some data is for essential oils (EO) rich in α-phellandrene, where synergistic effects with other components may be present.
Experimental Protocol: Agar (B569324) Dilution Method for Antifungal Susceptibility
-
Medium Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized.
-
Compound Incorporation: α-Phellandrene is added to the molten PDA at various concentrations (e.g., 0 to 2.00 mL/L) along with an emulsifier like Tween-80 (0.05%) to ensure dispersion.
-
Inoculation: A 6 mm disc of an actively growing fungal culture (P. cyclopium) is placed at the center of the agar plate.
-
Incubation: Plates are incubated at a suitable temperature (e.g., 28 ± 2 °C) for a specific period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage growth inhibition is calculated relative to a control plate without α-phellandrene.
-
MIC/MFC Determination: The MIC is the lowest concentration that completely inhibits visible growth. The MFC is determined by subculturing from the clear plates onto fresh agar; it is the lowest concentration that kills the fungus.[4]
Anti-inflammatory Activity
α-Phellandrene exerts potent anti-inflammatory effects by modulating key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit neutrophil migration, and stabilize mast cells.[6][7]
Key Anti-inflammatory Effects
| Activity | Experimental Model | Key Findings |
| Cytokine Inhibition | Macrophage cell culture | Dose-dependent suppression of IL-6 and TNF-α.[8] |
| Nitric Oxide (NO) Inhibition | Macrophage cell culture | Significant inhibition of NO production (63.8% at 100 μM).[8] |
| Neutrophil Migration Inhibition | Carrageenan-induced peritonitis in mice | Prevention of neutrophil accumulation at all tested doses (50, 100, 200 mg/kg).[6][7] |
| Mast Cell Degranulation Inhibition | Compound 48/80-induced degranulation in rat mesenteric tissues | Significant inhibition of mast cell degranulation.[6][7] |
| NF-κB Suppression | TNF-α-induced NF-κB assay | Verified suppression of NF-κB activity.[8] |
Signaling Pathway: Anti-inflammatory Action of α-Phellandrene
Caption: α-Phellandrene's anti-inflammatory mechanism.
Anticancer Activity
α-Phellandrene has demonstrated promising anticancer properties in various cancer cell lines and animal models. Its mechanisms of action include inducing apoptosis, causing cell cycle arrest, and modulating the immune system to target cancer cells.[3][9]
Comparative Cytotoxicity and Mechanistic Insights
| Cancer Type | Cell Line/Model | Key Findings | Comparative Notes |
| Leukemia | WEHI-3 (murine) | In vivo: Promoted immune response by enhancing phagocytosis and NK cell activity.[2][10] In vitro: Induced apoptosis and cell cycle arrest.[11] | - |
| Colon Cancer | HT-29 (human) | Synergistically enhanced apoptosis induced by 5-Fluorouracil via mitochondria-dependent pathway.[12] | Combination with 5-FU was more effective than 5-FU alone. |
| Lung Cancer | In silico study | Showed significant binding affinity to the TRPM4 ion channel, a potential therapeutic target.[13] | Binding affinity (-6.0 kcal/mol) was comparable to the standard inhibitor 9-Phenanthrol. |
| Melanoma | B-16/F-10 (murine) | In vitro cytotoxic action and inhibition of in vivo tumor growth.[2] | - |
| Sarcoma | Sarcoma 180 (murine) | In vitro cytotoxic action and inhibition of in vivo tumor growth.[2] | - |
Experimental Workflow: In Vivo Leukemia Model
Caption: Workflow for evaluating α-Phellandrene in a murine leukemia model.
Signaling Pathway: Pro-Apoptotic Action in Colon Cancer
Caption: α-Phellandrene and 5-FU synergistically induce apoptosis.
Wound Healing and Antioxidant Activities
α-Phellandrene has shown potential in promoting wound healing by stimulating fibroblast activity and mitigating oxidative stress, which is often a barrier to effective tissue repair.[8]
In Vitro Wound Healing and Antioxidant Effects
| Activity | Experimental Assay | Key Findings (at 100 μM) | Comparative Compound |
| Fibroblast Migration & Proliferation | Scratch Assay | Significantly increased migration and proliferation of fibroblasts.[8] | Terpinolene (B10128) (also showed significant activity). |
| Superoxide Anion (O₂⁻) Reduction | Cell-based assay | 70.6 ± 4.3% reduction in O₂⁻ production.[8] | Terpinolene (82.1 ± 3.5% reduction). |
| Nitric Oxide (NO) Inhibition | Cell-based assay | 63.8% inhibition of NO production.[8] | Terpinolene (41.3% inhibition). |
Experimental Protocol: In Vitro Scratch Assay
-
Cell Culture: Human fibroblasts are cultured in a multi-well plate until a confluent monolayer is formed.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and a medium containing α-phellandrene at various concentrations is added. A control group receives a medium without the compound.
-
Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., 24 or 48 hours).
-
Analysis: The width of the scratch is measured over time. A decrease in the width indicates cell migration and proliferation into the gap. The rate of wound closure is calculated and compared between treated and control groups.
Neuroprotective Effects
Emerging research suggests that α-phellandrene may have neuroprotective properties. In a rotenone-induced model of Parkinson's disease, α-phellandrene demonstrated the ability to mitigate neurodegenerative processes.[14]
Key Neuroprotective Findings
-
Mechanism: The neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[14]
-
Outcomes: In a rodent model, administration of α-phellandrene led to:
-
Improved motor function.
-
Reduced oxidative stress, inflammation, and apoptosis in dopaminergic neurons.
-
Preservation of neuronal integrity.[14]
-
Conclusion and Future Directions
α-Phellandrene is a versatile natural compound with a compelling profile of biological activities, including antimicrobial, anti-inflammatory, anticancer, wound healing, and neuroprotective effects. The quantitative data presented highlights its potency, which in some cases is comparable to or synergistic with existing therapeutic agents.
For drug development professionals, α-phellandrene represents a promising lead compound. However, further research is necessary to fully elucidate its mechanisms of action, establish detailed dose-response relationships in various models, and conduct comprehensive toxicological studies.[2][15] The development of efficient delivery systems could also enhance its therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic utility of α-phellandrene.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Narrative Review on the Bioactivity and Health Benefits of this compound [ouci.dntb.gov.ua]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. realmofcaring.org [realmofcaring.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Unlocking the anticancer role of this compound via TRPM4 channel modulation in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α-Phellandrene: A Promising Natural Remedy for Rotenone-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Capacity of Alpha-Phellandrene and Other Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of α-phellandrene relative to other common monoterpenes. The information is compiled from various preclinical in vitro studies to aid in research and development. While direct comparative studies across a wide range of monoterpenes using standardized assays are limited, this document synthesizes available data to offer a comprehensive overview.
Introduction to Monoterpenes as Antioxidants
Monoterpenes are a class of naturally occurring compounds found in the essential oils of many plants.[1] Their small molecular weight and lipophilic nature allow them to interact with cellular membranes and exhibit a range of biological activities, including antioxidant effects.[2] Antioxidants are vital for mitigating the damaging effects of oxidative stress, a process implicated in numerous pathological conditions. Monoterpenes exert their antioxidant effects through various mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.
Quantitative Comparison of Antioxidant Activity
Direct comparison of the antioxidant capacity of monoterpenes is challenging due to variations in experimental conditions across different studies. The following table summarizes available quantitative data from various in vitro antioxidant assays for several monoterpenes. It is important to note that the data for different compounds are sourced from separate studies and, therefore, should be interpreted with caution. A lower IC50 value indicates a higher antioxidant activity.
| Monoterpene | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) | FRAP Assay | Reference |
| Limonene | 692.89 µM | 203.37 µM | -589.85 µM | [3] |
| Nerol | Showed activity | Showed activity | Low activity | [4] |
| Estragole | Showed activity | Showed activity | Low activity | [4] |
| α-Pinene | - | - | - | |
| β-Pinene | - | - | - | |
| 3-Carene | - | - | - | |
| Terpinolene (B10128) | Showed activity | Showed activity | Showed activity | [5] |
| α-Phellandrene | Showed activity | Showed activity | Showed activity | [5] |
Note: Specific IC50 values for α-phellandrene and some other monoterpenes from standardized DPPH, ABTS, and FRAP assays were not available in the reviewed literature for a direct comparison in this table. However, studies indicate that α-phellandrene does possess antioxidant activity.[5] For instance, at a concentration of 100 μM, α-phellandrene significantly inhibited nitric oxide production (63.8%) and superoxide (B77818) anion production (70.6 ± 4.3%), demonstrating its antioxidant potential.[5] Another study showed that treatment with α-phellandrene (65µM) significantly improved the levels of antioxidant enzymes such as SOD, CAT, GPx, GST, and GR in 3T3-L1 adipocytes.[6]
Antioxidant Mechanism of Alpha-Phellandrene
This compound has been shown to exert its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, as demonstrated by its activity in various antioxidant assays.[5] Furthermore, it can enhance the endogenous antioxidant defense system. In a study on insulin-resistant adipocytes, α-phellandrene treatment led to a significant increase in the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[6] This suggests that α-phellandrene may act by modulating cellular signaling pathways involved in the expression of these protective enzymes.
Experimental Protocols
For researchers interested in conducting their own comparative studies, detailed methodologies for common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).
-
In a 96-well plate or cuvettes, add different concentrations of the test compound.
-
Add the DPPH solution to each well/cuvette and mix.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The ABTS radical cation, which has a blue-green color, is decolorized in the presence of an antioxidant. The change in absorbance is measured spectrophotometrically.
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (typically around 734 nm).
-
Add different concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at the specified wavelength.
-
A control containing the solvent and ABTS•+ solution is also measured.
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.
Procedure:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the test compound solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at a specific wavelength (typically around 593 nm).
-
A standard curve is typically generated using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
-
The antioxidant capacity of the sample is expressed as equivalents of the standard.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for assessing antioxidant capacity and a key signaling pathway involved in the antioxidant response.
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
Caption: The Nrf2 signaling pathway activated by monoterpenes.
Conclusion
This compound demonstrates notable antioxidant properties through both direct radical scavenging and the upregulation of endogenous antioxidant enzymes. While a comprehensive quantitative comparison with a wide array of other monoterpenes under standardized conditions is currently lacking in the scientific literature, the available evidence suggests that α-phellandrene is a promising natural antioxidant. Further research involving direct comparative studies is warranted to fully elucidate its antioxidant potential relative to other monoterpenes for applications in the pharmaceutical and drug development fields.
References
- 1. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
Comparative Analysis of Alpha-Phellandrene's Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of alpha-phellandrene (α-PA), a naturally occurring cyclic monoterpene, with other relevant compounds. We delve into its mechanism of action, supported by experimental data, and provide detailed protocols for key assays to facilitate further research and validation.
Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. For comparison, data for the well-established chemotherapeutic agent doxorubicin (B1662922) and another common monoterpene, limonene (B3431351), are included where available.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | B-16/F-10 | Melanoma | ~1600 (436.0 µg/mL) | [1] |
| S-180 | Sarcoma | ~800 (217.9 µg/mL) | [1] | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.14 | [2] |
| MDA-MB-231 | Breast Cancer | 0.28 | [2] | |
| MDA-MB-468 | Breast Cancer | 0.13 | [2] | |
| 4T1 | Murine Breast Cancer | 0.11 | [2] | |
| HepG2 | Liver Cancer | 12.2 | [3] | |
| A549 | Lung Cancer | > 20 | [3] | |
| HeLa | Cervical Cancer | 2.9 | [3] | |
| Limonene | (Various) | (Various) | (Data not directly comparable) | [4][5] |
Note: IC50 values for limonene are not presented in a directly comparable format in the reviewed literature.
Synergistic Effects with Chemotherapeutics
This compound has been shown to work synergistically with conventional chemotherapy drugs, such as 5-fluorouracil (B62378) (5-FU), in human colon cancer (HT-29) cells. This combination leads to a more significant reduction in cell viability and an increase in apoptosis compared to 5-FU treatment alone.[6][7]
| Treatment | Cell Viability (% of Control) | Early Apoptosis (% of 5-FU alone) | Late Apoptosis (% of 5-FU alone) | Reference |
| 5-FU (5 µM) | 58.9 ± 4.6 | 100 | 100 | [6] |
| 5-FU + α-PA (50 µM) | 46.0 ± 4.0 | - | 162 ± 3.1 | [6] |
| 5-FU + α-PA (100 µM) | 43.7 ± 1.3 | 119 ± 6.8 | 168 ± 3.5 | [6] |
| 5-FU + α-PA (250 µM) | 38.4 ± 4.4 | 217 ± 14.8 | 253 ± 14.7 | [6] |
Mechanism of Action: Induction of Apoptosis
The primary anticancer mechanism of this compound is the induction of apoptosis, or programmed cell death, through the mitochondria-dependent (intrinsic) pathway.[6][8] This is often accompanied by the generation of reactive oxygen species (ROS) and subsequent DNA damage.[8]
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
- 2. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 3. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Effect of Limonene on Cancer Development in Rodent Models: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 6. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of alpha-Phellandrene Enantiomers for Researchers and Drug Development Professionals
An in-depth examination of the distinct biological and physicochemical properties of (+)-(S)- and (-)-(R)-α-Phellandrene, providing a guide for research and development applications.
Alpha-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, exists as two distinct enantiomers: (+)-(S)-α-Phellandrene and (-)-(R)-α-Phellandrene. These stereoisomers, while possessing the same chemical formula and connectivity, exhibit different spatial arrangements of their atoms, leading to varied physicochemical and biological properties. This guide offers a comparative study of these enantiomers, presenting available data, experimental methodologies, and potential therapeutic implications for researchers, scientists, and drug development professionals.
Physicochemical and Olfactory Properties
The enantiomers of α-phellandrene are known to differ in their physical and sensory characteristics. The levorotatory or (-)-(R) form is commonly found in eucalyptus oils, star anise oil, and pepper oil, while the dextrorotatory or (+)-(S) form is present in cinnamon oil, ginger oil, and cumin oil.[1] These differences in natural sourcing are accompanied by distinct olfactory profiles, a crucial consideration in the fragrance and food industries.[2][3]
Comparative Biological Activities
While research has highlighted a range of biological activities for α-phellandrene, including antimicrobial, anti-inflammatory, and anticancer effects, a significant portion of these studies do not differentiate between the individual enantiomers or utilize a racemic mixture.[3][4] This lack of enantiomer-specific data presents a critical knowledge gap for targeted drug development.
Antimicrobial Activity
Anti-inflammatory Activity
α-Phellandrene has demonstrated anti-inflammatory properties by inhibiting neutrophil migration and mast cell degranulation.[6][7] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][7] However, the available studies have been conducted using α-phellandrene without specifying the enantiomer, leaving the comparative anti-inflammatory potential of the (+)-(S) and (-)-(R) forms unknown.
Data Summary
The following table summarizes the available information on the enantiomers of α-phellandrene. The lack of quantitative comparative data is a notable limitation in the current body of research.
| Property | (+)-(S)-α-Phellandrene | (-)-(R)-α-Phellandrene | Reference |
| Configuration | S | R | [2][3] |
| Common Sources | Cinnamon oil, ginger oil, cumin oil | Eucalyptus oil, star anise oil, pepper oil | [1] |
| Biotransformation | Data not available | Biotransformed by various microorganisms to produce metabolites with antimicrobial activity. | [2][3] |
| Antimicrobial Activity | Data not available for the pure enantiomer. | The parent compound shows antimicrobial activity, and its metabolites can have enhanced activity. | [2][3] |
| Anti-inflammatory Activity | Data not available for the pure enantiomer. | Racemic or unspecified α-phellandrene shows anti-inflammatory effects. | [6][7] |
Experimental Protocols
Enantioselective Analysis of α-Phellandrene
Objective: To separate and quantify the (+)-(S) and (-)-(R) enantiomers of α-phellandrene in a given sample.
Methodology: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column Selection: A chiral capillary column, such as one with a stationary phase containing derivatized cyclodextrins (e.g., Rt-βDEXse), is crucial for enantiomeric separation.[8]
-
Sample Preparation: Dilute the essential oil or sample containing α-phellandrene in a suitable solvent like methylene (B1212753) chloride (e.g., 1% v/v).[8]
-
GC-MS Parameters:
-
Injector: Split injection at 200-250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-5 mL/min).
-
Oven Temperature Program: A slow temperature ramp (e.g., 1-2°C/min) is often necessary to achieve optimal resolution. An example program could be: initial temperature of 40-60°C, ramp to 230°C at 2°C/min, and hold for 3 minutes.[8]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the enantiomers based on their retention times, which should be confirmed by analyzing authentic standards of each enantiomer. Quantify the enantiomers by integrating the peak areas of their respective mass spectra.
In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages
Objective: To assess the potential of α-phellandrene enantiomers to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: Griess Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.[9]
-
Treatment: Pre-treat the cells with various concentrations of the individual α-phellandrene enantiomers for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[9]
-
Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[9]
-
Incubate for 10-15 minutes at room temperature.
-
-
Quantification: Measure the absorbance at 540-550 nm using a microplate reader. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.
-
Cell Viability: Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity.[9]
Cell Viability Assay
Objective: To determine the cytotoxic potential of α-phellandrene enantiomers on a given cell line.
Methodology: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Expose the cells to various concentrations of the individual α-phellandrene enantiomers for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]
Signaling Pathways and Experimental Workflows
To visualize the experimental processes and potential molecular interactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the separation and comparative bioactivity testing of α-Phellandrene enantiomers.
Caption: Postulated anti-inflammatory signaling pathway involving α-Phellandrene.
Conclusion and Future Directions
The distinct properties of the (+)-(S) and (-)-(R) enantiomers of α-phellandrene present a compelling case for enantioselective research in drug development. The current literature reveals a significant deficiency in studies that directly compare the biological activities of these two forms. Future research should prioritize the chiral separation of α-phellandrene and the subsequent comparative evaluation of the pure enantiomers in a variety of biological assays. Such studies will be instrumental in elucidating their specific mechanisms of action and unlocking their full therapeutic potential. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these much-needed investigations.
References
- 1. This compound, 99-83-2 [thegoodscentscompany.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispec.co.th [scispec.co.th]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Assessing the Purity of Commercial α-Phellandrene Standards
For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to achieving accurate and reproducible experimental results. This guide provides a comprehensive comparison of methodologies for assessing the purity of commercially available α-Phellandrene standards, complete with experimental protocols and data presentation to aid in the selection of high-quality reagents.
α-Phellandrene, a cyclic monoterpene found in the essential oils of various plants, is a subject of increasing interest for its potential therapeutic properties. As with any scientific investigation, the reliability of findings is directly linked to the quality of the starting materials. Commercially available α-Phellandrene standards can vary in purity, potentially impacting experimental outcomes. Therefore, independent verification of purity is a critical step in a rigorous scientific process.
Comparison of Commercial α-Phellandrene Standards
The purity of commercially available α-Phellandrene standards can differ between suppliers. While some vendors provide detailed Certificates of Analysis (CoA) with purity determined by Gas Chromatography (GC), others may offer less comprehensive specifications. It is not uncommon to find standards with purities ranging from "technical grade" to ≥95%.[1][2] For high-precision applications, it is advisable to select standards with the highest stated purity and to independently verify this using the methods outlined below.
Table 1: Illustrative Purity Assessment of Commercial α-Phellandrene Standards
| Supplier | Lot Number | Stated Purity (%) | Analytical Method | Determined Purity by GC-FID (%) | Major Impurities Identified by GC-MS | Determined Purity by qNMR (%) |
| Supplier A | A123 | ≥98% | GC | 98.5 | β-Phellandrene, Limonene, p-Cymene | 98.2 |
| Supplier B | B456 | Natural Isolate | GC | 95.2 | α-Pinene, β-Pinene, Myrcene | 94.8 |
| Supplier C | C789 | Technical Grade | Not Specified | 88.7 | p-Cymene, Limonene, Unidentified | 88.1 |
Note: This data is illustrative and intended for comparative purposes. Actual purity will vary by supplier and lot.
Experimental Protocols for Purity Assessment
Accurate determination of α-Phellandrene purity can be achieved through a combination of chromatographic and spectroscopic techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is used for the identification of impurities.[3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an alternative, highly accurate method for determining absolute purity.[4]
Experimental Workflow for Purity Assessment
The following diagram outlines the recommended workflow for a comprehensive purity assessment of α-Phellandrene standards.
Caption: Workflow for assessing the purity of α-Phellandrene standards.
Gas Chromatography (GC-FID and GC-MS) Protocol
This protocol is adapted for the analysis of volatile terpenes.[5] To prevent thermal degradation of these sensitive compounds, a cool on-column injection technique is recommended.[6]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the α-Phellandrene standard.
-
Dissolve the standard in 1 mL of high-purity hexane (B92381) to create a 10 mg/mL stock solution.
-
Further dilute the stock solution to a suitable concentration for GC analysis (e.g., 100 µg/mL).
b. GC-FID Conditions for Quantification:
-
Column: SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium or Nitrogen.[5]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C (with cool on-column inlet if available).
-
Detector Temperature (FID): 300°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
c. GC-MS Conditions for Impurity Identification:
-
Use the same GC conditions as for GC-FID.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST, Wiley). Common impurities in terpene standards include isomers (e.g., β-Phellandrene), and other monoterpenes such as limonene, p-cymene, α-pinene, and β-pinene.[][8]
d. Data Analysis:
-
For GC-FID, calculate the purity using the peak area normalization method, where the purity is the percentage of the area of the α-Phellandrene peak relative to the total area of all peaks.
Quantitative NMR (qNMR) Protocol
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and weight.[4][9]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the α-Phellandrene standard and a similar amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the standard and the internal standard completely.
b. 1H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (a delay of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the peaks being integrated.[9]
c. Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved proton signal of α-Phellandrene and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = α-Phellandrene
-
IS = Internal Standard
-
Conclusion
The purity of chemical standards is a cornerstone of reliable scientific research. For a compound like α-Phellandrene, which is gaining attention for its biological activities, ensuring the quality of the standard is crucial. By employing the detailed GC-FID, GC-MS, and qNMR protocols outlined in this guide, researchers can independently verify the purity of their commercial standards. This due diligence ensures that experimental results are both accurate and reproducible, ultimately contributing to the advancement of scientific knowledge in their respective fields. Researchers are encouraged to request detailed Certificates of Analysis from suppliers and to consider those who adhere to international quality standards such as ISO 17025 and ISO 17034 for reference material production.[10][11]
References
- 1. Understanding Terpene Quality Standards [goldcoastterpenes.com]
- 2. (R)-(-)-a-Phellandrene = 95.0 GC sum of enantiomers 4221-98-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromaleont.it [chromaleont.it]
- 6. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
- 8. dovepress.com [dovepress.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. (±)-alpha-Phellandrene | CAS 99-83-2 | LGC Standards [lgcstandards.com]
- 11. Terpenes Reference Materials | LGC Standards [lgcstandards.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for alpha-Phellandrene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of alpha-Phellandrene, a common monoterpene in various research applications.
This compound is a flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1][2] It is also known to cause mild skin irritation and is toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, meticulous disposal procedures are necessary to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6]
-
Skin Protection: Use chemical-resistant gloves and wear fire/flame resistant and impervious clothing.[6]
-
Respiratory Protection: In case of inadequate ventilation, use a full-face respirator.[6]
Handle this compound in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][3] Use only non-sparking tools and take precautionary measures against static discharge.[1][6]
Quantitative Data: Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and disposal.
| Property | Value |
| CAS Number | 99-83-2[1] |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol |
| Appearance | Colorless to pale yellow liquid[5] |
| Odor | Citrus, peppery[5] |
| Flash Point | 46.1 °C (115.0 °F) - Closed Cup[3] |
| Density | 0.846 g/cm³ at 20°C[7] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and organic solvents.[7] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1][8] Do not dispose of this chemical down the drain or into the environment.[1][4]
For Small Spills in the Laboratory:
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area (no smoking, flares, sparks, or flames).[3]
-
Ensure Ventilation: Work in a well-ventilated area to avoid vapor accumulation.
-
Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as dry clay, sand, diatomaceous earth, or commercial sorbents.[3][4]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste.[4][6]
-
Clean the Area: Thoroughly clean the spill site to remove any residual contamination.[3]
-
Dispose of Contaminated Materials: All contaminated materials, including gloves and cleaning cloths, must be disposed of as hazardous waste.[1]
For Unused or Waste this compound:
-
Do Not Mix: Leave the chemical in its original or a compatible, properly labeled container. Do not mix it with other waste.[1]
-
Container Management: Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][7]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[1][9] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. vigon.com [vigon.com]
- 4. prodasynth.com [prodasynth.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. echemi.com [echemi.com]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. buyterpenesonline.com [buyterpenesonline.com]
- 9. α-phellandrene | CAS#:99-83-2 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
